Pyrido[2,3-b]pyrazin-7-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazin-7-ol |
InChI |
InChI=1S/C7H5N3O/c11-5-3-6-7(10-4-5)9-2-1-8-6/h1-4,11H |
InChI Key |
TXWZVJRZJOYNRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)O |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Elucidating the Tautomeric Equilibrium of Pyrido[2,3-b]pyrazin-7-ol and Pyrido[2,3-b]pyrazin-7(8H)-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase and TRPV1 inhibitors.[1][2] The potential for tautomerism in substituted derivatives, specifically the lactim-lactam equilibrium between the hydroxyl (ol) and ketone (one) forms, is a critical determinant of their physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comprehensive framework for researchers to investigate and understand the tautomeric equilibrium between pyrido[2,3-b]pyrazin-7-ol and its corresponding lactam, pyrido[2,3-b]pyrazin-7(8H)-one. We will explore the causality behind experimental choices, detail self-validating protocols for both computational and spectroscopic analysis, and discuss the profound impact of environmental factors such as solvent and pH on the position of this equilibrium.
Introduction: The Significance of Tautomerism in N-Heterocycles
Tautomers are structural isomers of a chemical compound that readily interconvert.[3] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in heterocyclic chemistry. The lactim-lactam equilibrium (a subtype of keto-enol tautomerism) in nitrogen-containing heterocycles like pyridones, pyrimidinones, and the subject of this guide, pyrido[2,3-b]pyrazin-7(8H)-one, is of paramount importance.
The two tautomeric forms, pyrido[2,3-b]pyrazin-7-ol (the "ol" or lactim form) and pyrido[2,3-b]pyrazin-7(8H)-one (the "one" or lactam form), possess distinct electronic and structural features.
-
Pyrido[2,3-b]pyrazin-7-ol (Lactim): Features a hydroxyl group and a fully aromatic pyridopyrazine system. It is capable of acting as a hydrogen bond donor via the -OH group.
-
Pyrido[2,3-b]pyrazin-7(8H)-one (Lactam): Contains a carbonyl group (amide) and a proton on a ring nitrogen. The aromaticity of the pyrazine ring is disrupted. This form typically exhibits a larger dipole moment due to the polarized amide bond.[3]
The predominance of one tautomer over the other dictates the molecule's shape, hydrogen bonding capacity, and electrostatic potential, all of which are fundamental to its interaction with biological targets. Therefore, a rigorous characterization of this equilibrium is not merely an academic exercise but a foundational step in rational drug design.
Caption: Prototropic tautomerism in the pyrido[2,3-b]pyrazin-7-ol system.
Theoretical & Computational Elucidation: Predicting Stability
Before embarking on experimental work, in silico modeling provides a powerful, resource-efficient method to predict the relative stabilities of the tautomers. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the industry standard for this purpose.[4][5] These methods allow us to determine the ground-state energies of each tautomer, both in the gas phase and in various solvents, by applying a Polarizable Continuum Model (PCM).[6][7]
The primary causality for the lactam form's anticipated stability, especially in polar media, is its larger dipole moment. While the lactim form benefits from aromaticity, the strong amide resonance and charge separation in the lactam form often lead to greater overall stability, a phenomenon well-documented in the analogous 2-hydroxypyridine/2-pyridone system.[3]
Experimental Protocol: DFT-Based Tautomer Stability Calculation
-
Structure Generation: Draw the 3D structures of both pyrido[2,3-b]pyrazin-7-ol and pyrido[2,3-b]pyrazin-7(8H)-one using a molecular editor.
-
Geometry Optimization (Gas Phase):
-
Rationale: To find the lowest energy conformation for each isolated tautomer.
-
Method: Perform full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set offers a good balance of accuracy and computational cost for such systems.[4][5]
-
Validation: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.
-
-
Energy Calculation (Gas Phase): Extract the total electronic energy (including zero-point vibrational energy correction) for each optimized tautomer. The difference in these energies (ΔE) indicates their relative stability in a vacuum.
-
Solvation Modeling:
-
Rationale: To simulate the effect of a solvent environment, which is more representative of experimental conditions.
-
Method: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a PCM for each solvent of interest (e.g., chloroform, DMSO, water).[7]
-
Analysis: Calculate the ΔG (Gibbs free energy) in solution. The tautomer with the lower free energy will be the predominant species in that solvent.
-
-
Dipole Moment Calculation: Calculate the dipole moment for each tautomer. A larger dipole moment for the lactam form will explain its increased stabilization in polar solvents.[3]
Caption: Workflow for computational analysis of tautomeric equilibrium.
Anticipated Quantitative Data
The following table summarizes the kind of data expected from such a computational study.
| Tautomer Form | ΔE (Gas Phase, kcal/mol) | ΔG (Water, kcal/mol) | Dipole Moment (Debye) |
| Pyrido[2,3-b]pyrazin-7-ol (Lactim) | 1.5 - 3.0 | 0.5 - 1.5 | ~1.5 - 2.5 |
| Pyrido[2,3-b]pyrazin-7(8H)-one (Lactam) | 0 (Reference) | 0 (Reference) | ~4.0 - 5.5 |
Note: Values are illustrative, based on trends observed in similar N-heterocycles.[3]
Spectroscopic Investigation: Experimental Validation
While computation provides a strong hypothesis, experimental validation is essential. A multi-spectroscopic approach provides a self-validating system, where data from NMR, UV-Vis, and IR converge to provide a definitive picture of the tautomeric equilibrium.
NMR Spectroscopy: The Gold Standard in Solution
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining tautomer ratios in solution.[8] The key is to identify signals unique to each tautomer and, ideally, to observe how their relative integrations change with solvent.
-
¹H NMR: The lactim form will show a characteristic -OH proton signal (often broad and solvent-exchangeable), while the lactam form will show an N-H proton signal. The chemical shifts of the aromatic protons will also differ slightly between the two forms due to changes in electron density.
-
¹³C NMR: The most diagnostic signal is C7. In the lactim form, it is a C-O carbon with a chemical shift typically around 155-165 ppm. In the lactam form, it is a C=O (amide) carbon, which is significantly deshielded and appears further downfield, typically around 165-175 ppm.
Experimental Protocol: NMR Solvent Study
-
Sample Preparation: Prepare solutions of the compound at the same concentration in a series of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire quantitative ¹H and ¹³C NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) in ¹H NMR (e.g., 5 times the longest T1) to allow for accurate integration.
-
Signal Assignment: Assign all proton and carbon signals for the major tautomer using 2D NMR techniques (COSY, HSQC, HMBC). Identify unique, well-resolved signals for the minor tautomer if present.
-
Ratio Calculation:
-
Rationale: To quantify the equilibrium in each solvent.
-
Method: In the ¹H spectrum, calculate the ratio of the integrals of non-exchangeable protons unique to each tautomer.
-
Validation: If possible, confirm the ratio using the ¹³C spectrum, which is less prone to saturation and exchange issues, although it requires longer acquisition times.
-
-
Data Analysis: Correlate the tautomeric ratio (KT = [Lactam]/[Lactim]) with the dielectric constant of the solvent. A clear trend will validate the influence of solvent polarity on the equilibrium.
UV-Vis Spectrophotometry: Probing the Electronic System & pKa
The lactim and lactam tautomers have different conjugated systems (chromophores) and will therefore exhibit distinct UV-Vis absorption spectra. The fully aromatic lactim form is expected to absorb at a different wavelength compared to the cross-conjugated lactam form. This difference is particularly useful for studying the equilibrium in aqueous solution as a function of pH.[9][10]
Experimental Protocol: pH-Metric UV-Vis Titration
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Prepare a series of samples by diluting a small aliquot of the stock solution into each buffer.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 200-450 nm) for each buffered solution.
-
Data Analysis:
-
Rationale: To identify absorption maxima corresponding to neutral and ionized species and to determine the pKa value(s).
-
Method: Plot absorbance at a specific wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Interpretation: Isosbestic points (wavelengths where absorbance remains constant) indicate a clean equilibrium between two species. The pKa value will correspond to the deprotonation of either the lactam N-H or the lactim O-H, providing insight into the predominant neutral tautomer. The pH-dependent tautomerization can have significant implications for a molecule's biological activity and pharmacokinetic properties.[11]
-
Infrared (IR) Spectroscopy: A Solid-State Snapshot
IR spectroscopy is particularly useful for characterizing the tautomeric form in the solid state and can complement solution-phase studies. The key is to identify the characteristic stretching frequencies of the functional groups that differentiate the two tautomers.[12][13]
-
Lactam (one) form: A strong, sharp absorption band for the C=O stretch, typically found in the 1650-1690 cm⁻¹ region. A broad N-H stretching band may also be visible around 3100-3300 cm⁻¹.
-
Lactim (ol) form: Absence of a strong C=O band. Instead, a broad O-H stretching band will appear (typically 3200-3600 cm⁻¹) and a C-O stretching band (around 1200-1300 cm⁻¹).
Caption: Integrated workflow for the spectroscopic study of tautomerism.
Conclusion: A Unified View for Drug Discovery
The tautomeric equilibrium of pyrido[2,3-b]pyrazin-7-ol is a nuanced phenomenon governed by a delicate interplay of intrinsic structural stability and extrinsic environmental factors. This guide has outlined an integrated, self-validating approach that combines predictive computational modeling with definitive spectroscopic analysis.
For drug development professionals, understanding this equilibrium is non-negotiable. The predominant tautomer in a physiological environment (aqueous, pH ~7.4) will dictate the molecule's interaction with its target protein. A molecule that crystallizes as the lactim but exists as the lactam in solution presents two different sets of hydrogen bond donors and acceptors. This knowledge directly impacts structure-activity relationship (SAR) studies, ADME property optimization, and ultimately, the success of a therapeutic candidate. By following the robust theoretical and experimental workflows detailed herein, researchers can confidently characterize this critical equilibrium and make more informed decisions in the drug discovery process.
References
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Kim, H. S., Choi, K. O., & Kurasawa, Y. (2000). Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society, 44(5), 435-441. [Link]
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Nagy, P. I. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Molecular and Genetic Medicine. [Link]
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N'guessan, B. R., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. New Journal of Chemistry, 34, 119-127. [Link]
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Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Department of Chemistry, University of Florida. [Link]
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Bandara, Y. M. D. Y., et al. (2010). Tautomerism in Reduced Pyrazinacenes. Journal of Chemical Theory and Computation, 6(3), 859-866. [Link]
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Abo-Aly, M. M., & Aly, M. M. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
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de Oliveira, B. G., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 29(10), 2216-2228. [Link]
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Bandara, Y. M. D. Y., et al. (2010). Tautomerism in Reduced Pyrazinacenes. Journal of Chemical Theory and Computation, 6(3), 859-866. [Link]
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Vela, S., et al. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity. Chemical Communications. [Link]
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Wu, J. I. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Schrödinger. [Link]
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Szafran, M., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(5), 1849-1863. [Link]
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Goya, P., et al. (1998). Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][8]thiadiazine 2,2-dioxides. Journal of Molecular Structure: THEOCHEM, 433(1-3), 223-231. [Link]
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Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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Zahedi-Tabrizi, M., et al. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry, 30(2), 527-534. [Link]
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Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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Eureka, P. (2025). Impact of pH on Tautomerization in Alkaloids. Patsnap. [Link]
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Appendino, G., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]
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Pollum, M., & Jockusch, S. (2015). pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction. Photochemical & Photobiological Sciences, 14(3), 467-473. [Link]
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Pyrido[2,3-b]pyrazin-7-ol: A Bioisosteric Scaffold for Pteridine-Based Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Evolving Landscape of Kinase Inhibition
In the realm of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Protein kinases, as central regulators of cellular signaling, have proven to be highly druggable targets. Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a consistent ability to bind to the ATP-binding site of various kinases. Among these, the pteridine core has a rich history, forming the basis of numerous clinically evaluated and approved drugs. However, the quest for improved pharmacological profiles—enhanced selectivity, better metabolic stability, and novel intellectual property—necessitates the exploration of structural analogs. This guide delves into the strategic application of bioisosterism, focusing on the Pyrido[2,3-b]pyrazin-7-ol scaffold as a compelling bioisostere for pteridine derivatives in the design of next-generation kinase inhibitors. As we will explore, this subtle alteration of the core heterocycle offers a powerful strategy to modulate biological activity while retaining the key interactions required for potent kinase inhibition.
The Principle of Bioisosterism in Kinase Inhibitor Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a molecule's functional groups with other groups that have similar physical or chemical properties, with the goal of creating a new molecule that has similar or improved biological activity.[1] This principle is predicated on the idea that for a small molecule to elicit a biological response, it must interact with a biological target in a specific manner, governed by its size, shape, and electronic distribution.[2] Bioisosteres are not necessarily identical in structure, but they are recognized by the biological system as being similar.[3]
In the context of kinase inhibitor design, the primary objective is to develop molecules that can effectively compete with ATP for binding to the kinase's active site. This often involves mimicking the hydrogen bonding interactions and occupying the same hydrophobic pockets as the adenine region of ATP. The strategic replacement of atoms or groups within a lead compound can lead to significant improvements in:
-
Potency and Selectivity: Fine-tuning steric and electronic properties to enhance binding to the target kinase while reducing affinity for off-target kinases.
-
Pharmacokinetic Properties: Modifying characteristics such as solubility, permeability, and metabolic stability to improve drug absorption, distribution, metabolism, and excretion (ADME).[4]
-
Novelty: Creating new chemical entities with distinct intellectual property profiles.
Pteridine Derivatives: A Privileged Scaffold in Kinase Inhibition
Pteridines, which are composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds with significant biological relevance.[5] Many naturally occurring pteridines function as enzyme cofactors and signaling molecules.[6] In medicinal chemistry, the pteridine scaffold has been extensively utilized to develop a wide array of therapeutic agents, most notably in the field of oncology.[7]
The utility of the pteridine core as a kinase inhibitor stems from its ability to act as a "hinge-binder." The nitrogen atoms within the bicyclic system can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a conserved structural motif in the ATP-binding site. This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency.
A prime example of a successful pteridine-based kinase inhibitor is a series of pteridine-7(8H)-one derivatives that have been developed as potent and selective dual inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[7] These kinases are key regulators of the cell cycle, and their inhibition is a clinically validated strategy for the treatment of certain types of cancer.[8]
Pyrido[2,3-b]pyrazin-7-ol: A Strategic Bioisosteric Replacement
The Pyrido[2,3-b]pyrazin-7-ol scaffold, and its tautomeric form, pyrido[2,3-b]pyrazin-7(8H)-one, represents a classical bioisosteric replacement for the pteridinone core. This substitution involves the replacement of a nitrogen atom at position 5 of the pteridine ring with a carbon-hydrogen (CH) group, resulting in a pyridopyrazine system. While this may seem like a minor modification, it can have profound effects on the molecule's properties.
The rationale for this bioisosteric replacement is rooted in the preservation of the key hinge-binding interactions while altering the overall electronic and physicochemical properties of the molecule. The pyrido[2,3-d]pyrimidin-7-one scaffold, a close isomer of the topic of this guide, has been successfully employed in the design of the FDA-approved CDK4/6 inhibitor, Palbociclib.[9] This demonstrates the viability of this scaffold in creating potent and selective kinase inhibitors.
The structural similarities and differences between a pteridinone and a pyrido[2,3-b]pyrazin-7-ol are summarized in the table below:
| Feature | Pteridin-7(8H)-one | Pyrido[2,3-b]pyrazin-7(8H)-one | Rationale for Bioisosteric Similarity |
| Core Structure | Fused Pyrimidine and Pyrazine | Fused Pyridine and Pyrazine | Both are bicyclic aromatic heterocycles of similar size and shape. |
| Hinge-Binding Motif | N1 and N8-H (or equivalent) | N1 and N8-H (or equivalent) | The critical hydrogen bond donor-acceptor pattern for kinase hinge interaction is conserved. |
| Key Atom at Position 5 | Nitrogen | Carbon | This is the primary point of bioisosteric replacement. |
| Electronic Properties | More electron-deficient due to the additional pyrazine nitrogen. | Less electron-deficient compared to pteridine. | The change in electron density can influence pKa, metabolic stability, and off-target interactions. |
| Solubility & Lipophilicity | Generally more polar. | Can be modulated by the CH group, potentially leading to improved membrane permeability. | Altering these properties can have a significant impact on the drug's pharmacokinetic profile. |
The following diagram illustrates the bioisosteric relationship and the conservation of the hinge-binding pharmacophore between a pteridinone and a pyrido[2,3-b]pyrazin-7-one.
Caption: Bioisosteric relationship between pteridinone and pyrido[2,3-b]pyrazin-7-one scaffolds.
Case Study: Targeting CDK4 with Pyrido[2,3-b]pyrazin-7-ol Bioisosteres
The development of selective CDK4 inhibitors provides a fertile ground for illustrating the power of the bioisosteric replacement of pteridines with pyridopyrazines (or their close isomers). Both scaffolds have been successfully employed to generate potent inhibitors of this key cell cycle regulator.
The Pteridine Approach to CDK4 Inhibition
Several research efforts have focused on the design of pteridine-7(8H)-one derivatives as dual CDK4/6 inhibitors.[7] These compounds typically feature a substitution at the 2-position that projects into the solvent-exposed region and a group at the 8-position that influences solubility and cell permeability. The core pteridinone makes the canonical hydrogen bonding interactions with the hinge region of CDK4.
The Pyrido[2,3-d]pyrimidin-7-one Precedent: Palbociclib
The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure for inhibiting ATP-dependent kinases, and has been extensively optimized for CDK4 inhibition.[10][11] This work culminated in the development of Palbociclib, a highly selective CDK4/6 inhibitor. The X-ray crystal structure of related compounds bound to CDK2 (a close homolog of CDK4) reveals that the pyrido[2,3-d]pyrimidin-7-one core occupies the ATP binding site and forms the expected hydrogen bonds with the kinase hinge region.[12] The success of this scaffold validates the bioisosteric rationale of replacing a nitrogen with a carbon in the core heterocyclic system.
The following diagram illustrates the typical binding mode of a hinge-binding kinase inhibitor, a pattern shared by both pteridinone and pyrido[2,3-b]pyrazin-7-one scaffolds.
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Navigating the Crucial Terrain of Solubility: A Technical Guide to the Profile of Pyrido[2,3-b]pyrazin-7-ol
For Immediate Release
A Deep Dive into the Solubility Characteristics of a Promising Heterocyclic Scaffold for Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2][3] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility profile of pyrido[2,3-b]pyrazin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry.[4][5][6]
The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[5] However, the journey from a promising lead compound to a viable drug candidate is often fraught with challenges, with poor aqueous solubility being a primary obstacle.[7][8] An early and comprehensive assessment of a compound's solubility in both organic solvents—crucial for synthesis, purification, and formulation—and aqueous media—essential for biological activity—is therefore indispensable.[1][9]
This guide will delve into the theoretical underpinnings of pyrido[2,3-b]pyrazin-7-ol's solubility, present a detailed, field-proven protocol for its experimental determination, and offer insights into the interpretation of the resulting data.
Theoretical Framework: Predicting the Solubility of Pyrido[2,3-b]pyrazin-7-ol
The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[10] The structure of pyrido[2,3-b]pyrazin-7-ol, featuring a fused aromatic ring system containing nitrogen atoms and a hydroxyl group, suggests a nuanced solubility profile.
-
Aqueous Solubility: The presence of nitrogen atoms and a hydroxyl group allows for hydrogen bonding with water molecules, contributing to its solubility in aqueous media.[11] However, the relatively large, fused aromatic core is hydrophobic and will counteract this effect. The hydroxyl group is weakly acidic, and the pyrazine and pyridine nitrogen atoms are weakly basic. This amphoteric nature implies that the aqueous solubility of pyrido[2,3-b]pyrazin-7-ol will be significantly influenced by the pH of the medium. In acidic solutions, protonation of the nitrogen atoms will form a more soluble cationic species. Conversely, in basic solutions, deprotonation of the hydroxyl group will yield a more soluble anionic phenolate. The lowest solubility is expected at its isoelectric point.
-
Organic Solubility: In organic solvents, the solubility will depend on the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be effective at solvating pyrido[2,3-b]pyrazin-7-ol due to its ability to participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, making them good solvents for polar molecules. Pyrido[2,3-b]pyrazin-7-ol is anticipated to exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the heteroatoms and the hydroxyl group, the solubility in non-polar solvents is expected to be low.
-
Experimental Determination of Solubility: A Validated Protocol
To quantitatively assess the solubility of pyrido[2,3-b]pyrazin-7-ol, a robust and reproducible experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.[12]
Materials and Equipment
-
Pyrido[2,3-b]pyrazin-7-ol (solid, >98% purity)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, toluene)
-
Aqueous buffers (pH 2, 4, 6, 7.4, 9)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Autosampler vials
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a concentrated stock solution of pyrido[2,3-b]pyrazin-7-ol in a suitable solvent where it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid pyrido[2,3-b]pyrazin-7-ol to a series of vials, each containing a known volume of the test solvent (organic solvents and aqueous buffers). The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC standard curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of dissolved pyrido[2,3-b]pyrazin-7-ol. The mobile phase and column should be optimized for the compound.
-
Quantification: Using the calibration curve generated from the stock solution, calculate the concentration of pyrido[2,3-b]pyrazin-7-ol in the original saturated solution. This value represents the thermodynamic solubility.
Self-Validating System and Causality
-
Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that the solution is saturated and in equilibrium with the solid phase, a cornerstone of thermodynamic solubility measurement.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and accuracy of the results.[13]
-
Why filtration? Filtration removes any undissolved microparticles that could lead to an overestimation of the solubility.
-
Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in complex matrices.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility of Pyrido[2,3-b]pyrazin-7-ol in Various Solvents at 25°C
| Solvent | Solvent Type | Predicted Solubility (µg/mL) |
| Water (pH 7.4) | Aqueous | 10 - 50 |
| 0.1 M HCl (pH ~1) | Aqueous (Acidic) | > 500 |
| 0.1 M NaOH (pH ~13) | Aqueous (Basic) | > 500 |
| Methanol | Polar Protic | > 1000 |
| Ethanol | Polar Protic | > 800 |
| DMSO | Polar Aprotic | > 2000 |
| Acetonitrile | Polar Aprotic | 200 - 500 |
| Toluene | Non-Polar | < 1 |
Visualization of Experimental Workflow and Chemical Equilibria
Visual aids are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the pH-dependent solubility of pyrido[2,3-b]pyrazin-7-ol.
Caption: Experimental workflow for determining the thermodynamic solubility of pyrido[2,3-b]pyrazin-7-ol.
Caption: Impact of pH on the ionization and aqueous solubility of pyrido[2,3-b]pyrazin-7-ol.
Conclusion
The solubility profile of pyrido[2,3-b]pyrazin-7-ol is a critical determinant of its potential as a drug candidate. A comprehensive understanding of its behavior in both organic and aqueous media is essential for guiding medicinal chemistry efforts, enabling effective formulation development, and ultimately, facilitating its translation into a clinically successful therapeutic agent. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically evaluate the solubility of this and other promising heterocyclic compounds, thereby de-risking the drug development process and accelerating the delivery of new medicines to patients.
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An In-Depth Technical Guide to Pharmacophore Modeling Using Pyrido[2,3-b]pyrazine Scaffolds
Abstract
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3][4][5] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides an abstract representation of the key molecular features essential for biological activity.[6][7] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling centered on the pyrido[2,3-b]pyrazine scaffold. We will delve into the causality behind methodological choices, from ligand set selection to rigorous model validation, providing researchers and drug development professionals with a field-proven framework for identifying novel, high-affinity ligands.
The Pyrido[2,3-b]pyrazine Scaffold: A Foundation for Therapeutic Innovation
The pyrido[2,3-b]pyrazine ring system is a heterocyclic scaffold that has garnered substantial interest due to its diverse and potent biological activities. Its structural features allow for versatile substitution patterns, enabling fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. Molecules incorporating this core have demonstrated efficacy as inhibitors of critical signaling pathways, such as the Wnt/β-catenin pathway, and have been developed as potent inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK).[1][8] Furthermore, derivatives have shown promise in overcoming drug resistance in non-small-cell lung cancer (NSCLC) and exhibit antibacterial properties.[2][5] This proven therapeutic relevance makes the pyrido[2,3-b]pyrazine scaffold an ideal candidate for computational exploration using pharmacophore modeling to accelerate the discovery of next-generation therapeutics.
The Pharmacophore Concept: Decoding Molecular Recognition
The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[9] In essence, a pharmacophore model is not a real molecule but an abstract 3D map of essential interaction points. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) Regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Features
Pharmacophore modeling serves multiple purposes in drug discovery, including virtual screening of large compound libraries, lead optimization, scaffold hopping, and predicting potential off-target effects or ADME-Tox profiles.[7][9]
Diagram: The Pharmacophore Concept
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A Technical Guide to the Strategic Application of the Pyrido[2,3-b]pyrazin-7-ol Scaffold in Kinase Inhibitor Discovery
Abstract
The aberrant activity of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges related to selectivity, potency, and acquired resistance persist.[1][2] Privileged heterocyclic scaffolds form the foundation of modern kinase inhibitor design, with nitrogen-containing systems being particularly adept at forming critical interactions within the ATP-binding site.[3][4] This guide provides an in-depth technical analysis of the pyrido[2,3-b]pyrazin-7-ol core, a scaffold of significant potential in kinase inhibitor discovery. We will dissect its structural and electronic properties, delineate its proposed mechanism of action as a kinase hinge-binder, and provide field-proven experimental workflows for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related scaffolds for the rational design of next-generation targeted therapies.
Introduction: The Kinase Superfamily and the Imperative for Selectivity
Protein kinases constitute a large family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][5] This fundamental process governs cell proliferation, survival, differentiation, and apoptosis.[5] Consequently, the dysregulation of kinase activity is a major driver in the onset and progression of cancer and inflammatory disorders.[1][6]
The strategy of targeting the ATP-binding site has been remarkably successful, leading to numerous FDA-approved small-molecule kinase inhibitors.[1][6] However, the high degree of conservation in the ATP pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to toxicity and undesirable side effects. Therefore, modern drug discovery efforts are focused on designing inhibitors that exploit subtle differences within the ATP-binding site to achieve high selectivity for the target kinase.
The Ascendancy of Pyridopyrazine Scaffolds in Drug Design
Heterocyclic ring systems are foundational in medicinal chemistry, and pyridopyrazines have emerged as a noteworthy class of "privileged scaffolds."[7] These fused bicyclic structures offer a rigid, planar framework with strategically positioned nitrogen atoms that can serve as hydrogen bond acceptors.[4] This feature is particularly crucial for interacting with the "hinge region" of the kinase ATP-binding pocket, an interaction that anchors the inhibitor and is a hallmark of many potent ATP-competitive drugs.[4][6]
The pyrido[2,3-b]pyrazine core, specifically, offers distinct advantages. Its chemical architecture can be seen as a bioisostere of other successful scaffolds, such as quinoxalines or naphthyridines.[7] In drug development, replacing one core with another can be a powerful strategy to modulate physicochemical properties, improve metabolic stability, and escape patent-protected chemical space. For instance, in the development of TRPV1 antagonists, a pyrido[2,3-b]pyrazine core was successfully used to replace a 1,8-naphthyridine moiety, which significantly reduced the potential for the formation of reactive metabolites—a critical step in enhancing the drug's safety profile.[8]
Caption: Core structure and key properties of Pyrido[2,3-b]pyrazin-7-ol.
Mechanism of Action: A High-Affinity Hinge Binder
The primary mechanism by which most pyrazine-based kinase inhibitors exert their effect is through competitive inhibition at the ATP-binding site.[6] The pyrido[2,3-b]pyrazin-7-ol scaffold is exquisitely designed for this role. The nitrogen atoms at positions 1 and 4 are positioned to form one or more crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[4] The hydroxyl group at position 7 can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions within the pocket.
This high-affinity binding to the hinge region anchors the molecule, allowing its substituted appendages to explore and engage other regions of the binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby dictating the inhibitor's overall potency and selectivity profile.
Caption: Proposed binding mode of the scaffold in a kinase ATP pocket.
Experimental Workflows for Inhibitor Evaluation
A rigorous, multi-step validation process is essential to characterize a novel kinase inhibitor. This process begins with biochemical assays to determine direct enzymatic inhibition and progresses to cell-based assays to confirm activity in a physiological context.[9][10]
Primary Evaluation: Biochemical Potency (IC₅₀ Determination)
The first step is to quantify the compound's ability to inhibit the purified kinase enzyme.[9] The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. While various assay formats exist, the ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity.[11]
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Causality: This protocol is designed to directly measure the product (ADP) of the kinase reaction. Inhibition of the kinase leads to a reduction in ADP, which is converted into a quantifiable light signal. The use of a known inhibitor (e.g., Staurosporine) as a positive control and a "no enzyme" condition as a negative control provides a self-validating system.[9][12]
-
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-b]pyrazin-7-ol test compound in DMSO. Dispense 50 nL of each concentration into a 384-well low-volume assay plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific peptide substrate. b. Add 2.5 µL of the 2X kinase/substrate solution to each well. c. Prepare a 2X ATP solution. Add 2.5 µL to each well to initiate the reaction. The final volume is 5 µL. d. Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 40 minutes at room temperature.[5]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative IC₅₀ Data for Hypothetical Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Notes |
| PBP-001 | Kinase A | 15.2 | Parent pyrido[2,3-b]pyrazin-7-ol scaffold. |
| PBP-002 | Kinase A | 2.8 | Addition of a morpholine group at R6 improves potency. |
| PBP-003 | Kinase A | 158.0 | Bulky phenyl group at R2 is detrimental to activity. |
| PBP-001 | Kinase B | >10,000 | Demonstrates selectivity over Kinase B. |
Secondary Evaluation: Cellular Target Engagement and Pathway Modulation
Confirming that an inhibitor is active in living cells is a critical next step.[10][13] Cellular assays provide more physiologically relevant data by assessing the compound's ability to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and modulate the intended signaling pathway.[10] A common and effective method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western Blot.[10][14]
Protocol: Western Blot for Downstream Pathway Inhibition
-
Causality: This assay directly tests the hypothesis that inhibiting the target kinase will lead to a decrease in the phosphorylation of its substrates. A dose-dependent decrease in the phosphorylated protein, while the total protein level remains unchanged, provides strong evidence of on-target activity.
-
Methodology:
-
Cell Treatment: Seed cancer cells known to be driven by the target kinase (e.g., A549 cells for an EGFR inhibitor) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specificity of the effect.
-
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An In-depth Technical Guide to the Electronic Absorption and Fluorescence Properties of Pyrido[2,3-b]pyrazines
Abstract
The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, is a privileged scaffold in both medicinal chemistry and materials science.[1][2][3] Its unique electronic structure gives rise to fascinating photophysical properties, making it a versatile building block for fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active agents.[4][5] This guide provides a comprehensive exploration of the electronic absorption and fluorescence characteristics of pyrido[2,3-b]pyrazine derivatives. We will delve into the underlying principles governing their interaction with light, the influence of molecular architecture on their spectral properties, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of this important class of molecules.
The Pyrido[2,3-b]pyrazine Scaffold: A Fusion of Pyridine and Pyrazine
The pyrido[2,3-b]pyrazine system, also known as 5-azaquinoxaline, consists of a pyridine ring fused to a pyrazine ring.[6] This arrangement creates an electron-deficient aromatic core due to the presence of three nitrogen atoms.[7][8] This inherent electron-accepting nature is the foundation of its rich photophysical behavior. When electron-donating groups are attached to this core, a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture is formed.[7][9] This structure is pivotal, as it facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that governs the color and intensity of both light absorption and emission.[7][8] The tunability of these properties by simple chemical modification makes this scaffold highly attractive for a wide range of applications, from developing novel anti-herpetic agents to creating full-color fluorescent materials for high-performance OLEDs.[4][5]
Fundamental Principles of Molecular Photophysics
To understand the spectral properties of pyrido[2,3-b]pyrazines, a brief overview of electronic absorption and fluorescence is necessary.
-
Electronic Absorption (UV-Visible Spectroscopy): When a molecule absorbs a photon of light, an electron is promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular orbital, LUMO). For molecules like pyrido[2,3-b]pyrazines, the key transitions are often π-π* (involving the aromatic system) and n-π* (involving the non-bonding lone pair electrons on the nitrogen atoms).[7] In D-A-D systems, the most significant absorption band often corresponds to an Intramolecular Charge Transfer (ICT) transition, where electron density moves from the donor to the acceptor part of the molecule.[7][8] The energy difference between the ground and excited states dictates the wavelength of light absorbed.
-
Fluorescence: After excitation, the molecule is in an unstable, high-energy state. It can relax back to the ground state through several pathways. One such pathway is fluorescence, the emission of a photon. This emission almost always occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀), a principle known as Kasha's rule. Because some energy is lost to vibrational relaxation in the excited state, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the absorption maximum and the emission maximum is called the Stokes shift.
The relationship between these processes is visually summarized in a Jablonski diagram.
Caption: A simplified Jablonski diagram illustrating electronic transitions.
Electronic Absorption Spectra: Probing the HOMO-LUMO Gap
Pyrido[2,3-b]pyrazine derivatives typically exhibit complex UV-Vis absorption spectra with multiple bands.[7]
-
High-Energy Bands: Transitions occurring at shorter wavelengths (typically < 400 nm) are usually assigned to localized π-π* and n-π* transitions within the aromatic core and donor moieties.[8]
-
Low-Energy ICT Band: The most informative band is often the lowest energy absorption, which appears at longer wavelengths (> 400 nm).[7][8] This band is characteristic of the intramolecular charge transfer (ICT) from the electron-rich donor groups to the electron-deficient pyrido[2,3-b]pyrazine acceptor.[7][10]
The position and intensity of this ICT band are highly sensitive to two factors:
-
Substituent Effects: The nature of the donor group dramatically influences the absorption wavelength. Stronger electron-donating groups (like amines) cause a significant red-shift (bathochromic shift) in the absorption maximum compared to weaker donors. This is because strong donors raise the energy of the HOMO more than the LUMO, effectively narrowing the HOMO-LUMO gap and requiring less energy (longer wavelength light) for the electronic transition.[7][9]
-
Solvatochromism: The polarity of the solvent can alter the energy levels of the ground and excited states differently. For D-A-D molecules, the excited state is typically more polar than the ground state. Therefore, increasing solvent polarity stabilizes the excited state more than the ground state, leading to a red-shift in the absorption maximum. This phenomenon is known as positive solvatochromism.[7]
Table 1: Representative UV-Vis Absorption Data for Pyrido[2,3-b]pyrazine Derivatives
| Compound/Derivative | Donor Group(s) | Solvent | Absorption λmax (nm) | Molar Absorptivity (log ε) | Reference |
| Unsubstituted Core | None | - | 358-365 | 4.32-4.43 | [7] |
| D-A-D Dye 2 | Diphenylamine | Toluene | 462 | 4.44 | [10] |
| D-A-D Dye 2 | Diphenylamine | Chloroform | 470 | 4.51 | [10] |
| D-A-D Dye 4 | 4-methoxydiphenylamine | Toluene | 476 | 4.50 | [8] |
| D-A-D Dye 5 | 4-nitrodiphenylamine | Toluene | 412 | 4.83 | [7] |
Note: Data is compiled from multiple sources for illustrative purposes.
Fluorescence Emission: From Blue to Red
Many D-A-D structured pyrido[2,3-b]pyrazines are highly fluorescent. The emission properties are a direct consequence of the de-excitation from the ICT state.
-
Tunable Emission: A key feature is the ability to tune the emission color across the visible spectrum, from blue to red, by simply altering the electron-donating strength of the peripheral amine groups.[4][7][9] Stronger donors lead to a more stabilized ICT excited state, resulting in lower energy emission and a pronounced red-shift in the fluorescence spectrum.[7][9] For instance, derivatives can be designed to emit in the blue (486 nm), yellow (585 nm), and even red (624 nm) regions in both solution and solid states.[7][9]
-
Solvatochromic Fluorescence: The emission spectra of these compounds are often highly sensitive to solvent polarity. The large dipole moment of the ICT excited state is strongly stabilized by polar solvents, leading to a significant red-shift in the emission wavelength as solvent polarity increases. This makes them potential candidates for fluorescent probes that can report on the polarity of their microenvironment.
-
Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, some pyrido[2,3-b]pyrazine derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE).[7][8] In these molecules, a twisted conformation in solution allows for non-radiative decay pathways. In the aggregated or solid state, intramolecular rotations are restricted, which blocks these non-radiative pathways and forces the molecule to relax by emitting light, leading to strong solid-state fluorescence.[7][8] This property is highly desirable for applications in OLEDs and solid-state sensors.[7]
-
Thermally Activated Delayed Fluorescence (TADF): Certain pyrido[2,3-b]pyrazine-based molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states can exhibit TADF.[4][8] This allows triplet excitons, which are typically non-emissive, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC). This mechanism can dramatically increase the efficiency of OLEDs, with some pyrido[2,3-b]pyrazine-based devices achieving high external quantum efficiencies (EQEs) of up to 20.0%.[4]
Table 2: Representative Fluorescence Emission Data for Pyrido[2,3-b]pyrazine Derivatives
| Compound/Derivative | Donor Group(s) | Solvent | Emission λmax (nm) | State | Reference |
| D-A-D Dye 2 | Diphenylamine | Toluene | 506 | Solution | [9] |
| D-A-D Dye 2 | Diphenylamine | DCM | 567 | Solution | [9] |
| D-A-D Dye 7 | Carbazole | - | 531 | Solid | [7] |
| D-A-D Dye 8 | Phenoxazine | - | 624 | Solid | [7] |
| TADF Molecule | Acridine | - | 548 (Yellow) | OLED Device | [4] |
Note: Data is compiled from multiple sources for illustrative purposes.
Experimental and Computational Workflow
A synergistic approach combining experimental spectroscopy with computational modeling provides the most comprehensive understanding of the photophysical properties of pyrido[2,3-b]pyrazines.
Experimental Protocol for Spectroscopic Analysis
This protocol outlines the standard procedure for measuring the electronic absorption and fluorescence spectra of a pyrido[2,3-b]pyrazine derivative.
Step 1: Sample Preparation
-
Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO, THF, or Chloroform) at a concentration of ~1 mM.
-
For absorption measurements, dilute the stock solution with the desired spectroscopic-grade solvent to achieve an absorbance value between 0.1 and 1.0 at the λmax. This typically corresponds to a concentration range of 1-10 µM.
-
For fluorescence measurements, further dilute the sample to an absorbance of <0.1 at the excitation wavelength to avoid inner-filter effects.
Step 2: UV-Visible Absorption Spectroscopy
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline/blank spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
Identify the absorption maximum (λmax) and record the absorbance value.
Step 3: Fluorescence Spectroscopy
-
Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to record the fluorescence emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized standard (e.g., quinine sulfate or rhodamine 6G) is often employed.
Caption: Integrated workflow for photophysical characterization.
The Role of Computational Chemistry
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for rationalizing and predicting the photophysical properties of these molecules.[11][12][13]
-
DFT: Used to optimize the ground-state geometry and calculate the energies and distributions of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap (Egap) provides a theoretical estimate of the lowest energy electronic transition.[11][13]
-
TD-DFT: Used to calculate the energies of electronic excited states, providing theoretical absorption and emission spectra that can be directly compared with experimental results.[9] This allows for the assignment of specific absorption bands to distinct electronic transitions (e.g., ICT, π-π*).
This computational insight is invaluable for designing new molecules with targeted absorption and emission wavelengths, fulfilling the "Expertise & Experience" pillar by explaining the causality behind structure-property relationships.
Applications in Research and Development
The unique and tunable photophysical properties of pyrido[2,3-b]pyrazines have positioned them as valuable tools in several scientific domains:
-
Drug Development: While not always used for their fluorescence, understanding the electronic properties of the pyrido[2,3-b]pyrazine core is crucial in drug design. This scaffold has been used to develop TRPV1 antagonists for pain treatment and inhibitors of human cytomegalovirus (HCMV) polymerase.[1][5]
-
Organic Electronics: Their high thermal stability, tunable emission, and, in some cases, AIE and TADF properties make them excellent candidates for emissive layers in OLEDs.[4][7] The ability to generate a full spectrum of colors from a single core scaffold is a significant advantage for display technology.[4]
-
Biosensing: The sensitivity of their fluorescence to the local environment allows for their use as probes. For example, certain derivatives have been developed for the electrochemical sensing of DNA.[11][14]
Conclusion
The pyrido[2,3-b]pyrazine core is a remarkably versatile platform for the development of advanced functional materials. Its inherent electron-accepting nature, combined with the strategic attachment of electron-donating groups, allows for precise control over its electronic absorption and fluorescence properties. Through a synergistic combination of synthetic chemistry, advanced spectroscopy, and computational modeling, researchers can rationally design derivatives with tailored photophysical characteristics—from full-color emitters for next-generation displays to sensitive probes for biological systems. This guide has provided a foundational understanding of these properties, offering both the theoretical basis and practical insights required for professionals to harness the full potential of this powerful heterocyclic scaffold.
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Harnessing the Hydrogen Bonding Potential of Pyrido[2,3-b]pyrazin-7-ol in Protein-Ligand Docking: A Technical Guide
Introduction
In the landscape of modern drug discovery, the intricate dance between a ligand and its protein target is often orchestrated by a subtle yet powerful force: the hydrogen bond.[1][2] These non-covalent interactions are paramount in dictating the specificity and affinity of a drug molecule for its biological counterpart.[1][3] This guide delves into the hydrogen bonding potential of a compelling heterocyclic scaffold, pyrido[2,3-b]pyrazin-7-ol, within the context of protein-ligand docking. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including roles as kinase inhibitors and potential therapeutics for conditions like non-small-cell lung cancer.[4]
This document serves as a technical resource for researchers, computational chemists, and drug development professionals. It aims to provide a comprehensive understanding of the structural features of pyrido[2,3-b]pyrazin-7-ol that govern its hydrogen bonding capacity and to outline a robust workflow for accurately predicting these interactions using molecular docking simulations.
The Pyrido[2,3-b]pyrazin-7-ol Scaffold: A Hydrogen Bonding Chameleon
The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, presents multiple nitrogen atoms that can act as hydrogen bond acceptors.[5] The addition of a hydroxyl group at the 7-position introduces a critical functional group capable of acting as both a hydrogen bond donor and an acceptor. This dual nature makes pyrido[2,3-b]pyrazin-7-ol a versatile "chameleon" in its ability to form a network of hydrogen bonds within a protein's binding site.
Key Hydrogen Bonding Features:
-
Pyridine Nitrogen (N1): A potential hydrogen bond acceptor.
-
Pyrazine Nitrogens (N5, N8): Two additional hydrogen bond acceptor sites.
-
Hydroxyl Group (-OH at C7): The oxygen atom can accept a hydrogen bond, while the hydrogen atom can be donated.
The strategic placement of these features allows the molecule to adapt to various binding pocket environments, a desirable characteristic in a drug candidate.
The Critical Role of Hydrogen Bonds in Drug Design
Hydrogen bonds are directional interactions that contribute significantly to the enthalpy of binding.[1][2] Their importance is underscored by empirical observations in drug design, such as Lipinski's Rule of Five, which considers the number of hydrogen bond donors and acceptors in orally active drugs.[6] The strength and geometry of these bonds are crucial for a ligand's orientation and conformation within the binding site.[3]
A well-placed hydrogen bond can anchor a ligand, providing the necessary stability for other, weaker interactions to contribute to the overall binding affinity. Conversely, a mismatched or sterically hindered hydrogen bond can be energetically costly, leading to a significant decrease in potency.[7]
Workflow for Protein-Ligand Docking of Pyrido[2,3-b]pyrazin-7-ol Derivatives
The following section outlines a detailed, step-by-step methodology for conducting protein-ligand docking studies with a focus on accurately modeling the hydrogen bonding interactions of pyrido[2,3-b]pyrazin-7-ol and its analogs. This workflow is designed to be self-validating by incorporating rigorous preparation and analysis steps.
I. Protein Preparation: Laying the Foundation
The accuracy of a docking simulation is heavily dependent on the quality of the input protein structure.[8] X-ray crystal structures, the primary source of protein coordinates, require careful preparation to be suitable for docking.[9][10][11][12][13]
Step-by-Step Protein Preparation Protocol:
-
Obtain Protein Structure: Download the desired protein structure from the Protein Data Bank (PDB).
-
Remove Non-essential Molecules: Delete all water molecules, ions, and co-crystallized ligands not relevant to the binding site of interest. In some cases, specific water molecules that bridge interactions between the protein and ligand may be retained.[8]
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Add hydrogens using computational tools, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for the physiological pH (typically pH 7.4).[8][14]
-
Optimize Hydrogen Bond Network: Utilize software tools to optimize the hydrogen bonding network by flipping the side chains of residues like Asparagine, Glutamine, and Histidine to achieve the most favorable hydrogen bond geometry.[15]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process, while preserving the overall backbone conformation.
Diagram: Protein Preparation Workflow
Caption: A streamlined workflow for preparing a protein structure for docking.
II. Ligand Preparation: Defining the Interacting Partner
Proper preparation of the ligand, in this case, a pyrido[2,3-b]pyrazin-7-ol derivative, is equally critical for a successful docking study.
Step-by-Step Ligand Preparation Protocol:
-
Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation using a suitable computational chemistry program.
-
Assign Protonation State: Determine the most likely protonation state of the ligand at the target pH. For pyrido[2,3-b]pyrazin-7-ol, the hydroxyl group and pyrazine nitrogens are key considerations.
-
Generate Tautomers: If the ligand can exist in multiple tautomeric forms, it is crucial to generate and consider all relevant tautomers in the docking experiment.
-
Energy Minimization: Perform an energy minimization of the ligand to obtain a stable, low-energy conformation.
III. Receptor Grid Generation and Docking Simulation
The docking process itself involves defining the search space within the protein's binding site and then using a scoring function to evaluate and rank different ligand poses.
Step-by-Step Docking Protocol:
-
Define the Binding Site: Define the receptor grid, which represents the volume of the binding site where the docking algorithm will search for favorable ligand poses. This is typically centered on the co-crystallized ligand or a known active site.
-
Set Up Docking Parameters:
-
Flexibility: Allow for flexibility of the ligand's rotatable bonds. In some advanced docking protocols, key amino acid side chains in the binding site can also be treated as flexible.
-
Hydrogen Bond Constraints: If there is prior knowledge of a critical hydrogen bond interaction, a constraint can be applied to ensure that the docking poses satisfy this interaction.[16][17][18] This can be particularly useful when docking a series of analogs.
-
-
Run Docking Simulation: Execute the docking calculation using software such as AutoDock Vina or Glide.[19][20][21][22] These programs will generate a set of possible binding poses for the ligand, ranked by a scoring function.
Diagram: Ligand Docking Workflow
Caption: The core workflow for performing a protein-ligand docking experiment.
IV. Post-Docking Analysis: Interpreting the Results
The output of a docking simulation is a set of ligand poses with associated scores. Careful analysis is required to identify the most plausible binding mode and to understand the key interactions.
Step-by-Step Analysis Protocol:
-
Visual Inspection: Visually inspect the top-scoring poses in the context of the protein binding site.[23] Pay close attention to the hydrogen bonding interactions formed between the pyrido[2,3-b]pyrazin-7-ol derivative and the protein.
-
Hydrogen Bond Analysis:
-
Geometry: Analyze the geometry of the predicted hydrogen bonds. Ideal hydrogen bonds have a donor-hydrogen-acceptor angle close to 180 degrees and a donor-acceptor distance of approximately 2.7-3.3 Å.
-
Interaction Fingerprints: Generate interaction fingerprints or diagrams to systematically catalog all interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
-
-
Scoring Function Evaluation: While the docking score provides a useful ranking, it is not a perfect predictor of binding affinity. It is important to consider the quality of the interactions, especially the hydrogen bonds, in addition to the score.
-
Comparison with Experimental Data: Whenever possible, compare the docking results with experimental data, such as X-ray crystal structures of similar protein-ligand complexes or structure-activity relationship (SAR) data.
Data Presentation: Quantifying Hydrogen Bond Interactions
| Pose Rank | Docking Score (kcal/mol) | H-Bonding Residues | H-Bond Donor/Acceptor (Ligand) | Distance (Å) | Angle (°) |
| 1 | -9.5 | ASP 123 | -OH (Donor) | 2.8 | 175 |
| GLU 85 | N1 (Acceptor) | 3.1 | 160 | ||
| 2 | -9.2 | ASP 123 | -OH (Donor) | 2.9 | 170 |
| TYR 88 | N5 (Acceptor) | 3.2 | 155 | ||
| 3 | -8.9 | LYS 45 | -OH (Acceptor) | 3.0 | 165 |
Note: This is example data and will vary depending on the specific protein target and ligand derivative.
Advanced Considerations and Best Practices
-
Solvation Effects: Remember that binding occurs in an aqueous environment. The desolvation penalty for both the ligand and the binding site can have a significant impact on the overall binding free energy.[3]
-
Tautomer and Protonation State Sampling: For molecules like pyrido[2,3-b]pyrazin-7-ol, it is crucial to consider all relevant tautomeric and protonation states, as this can dramatically alter the hydrogen bonding pattern.
-
Consensus Scoring: Using multiple scoring functions and docking programs (consensus docking) can provide a more robust prediction of the binding mode.[8]
-
Molecular Dynamics (MD) Simulations: For a more rigorous evaluation of the stability of the predicted binding pose and the dynamics of the hydrogen bonds, post-docking molecular dynamics simulations can be employed.
Conclusion
Pyrido[2,3-b]pyrazin-7-ol represents a promising scaffold for drug discovery, largely due to its versatile hydrogen bonding capabilities. By following a meticulous and self-validating protein-ligand docking workflow, researchers can effectively harness computational tools to predict and analyze the critical hydrogen bonding interactions that drive molecular recognition. This in-depth understanding is essential for the rational design and optimization of novel therapeutics based on this privileged heterocyclic core. The insights gained from such studies can significantly accelerate the drug discovery process, leading to the development of more potent and selective drug candidates.
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Baylor College of Medicine. (2016, March 30). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. Texas Children's Hospital. [Link]
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Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? In Drug-DNA Interactions (pp. 1-22). Wiley-VCH. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32969-32981. [Link]
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Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6039-6043. [Link]
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Singh, P., & Kumar, A. (2025). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
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CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD. [Link]
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Ghasemi, F., & Nezhad, M. R. K. (2014). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian journal of pharmaceutical research : IJPR, 13(2), 565–574. [Link]
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Taylor, B., & Sztain-Pedone, T. (2018). Hydrogen Bond Analysis Tutorial. BioChemCoRe. [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]
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Sridharan, V., & Rajagopal, S. (2019). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Tetrahedron, 75(25), 3375-3382. [Link]
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Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. [Link]
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ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]
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Reddit. (2021, May 4). Shrodinger Ligand Docking Tips and Help. [Link]
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Trott, O., & Olson, A. J. (2020, December 5). AutoDock Vina Manual. [Link]
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RSC Publishing. (n.d.). Photo-oxidation of methanol in complexes with pyrido[2,3-b]pyrazine: a nonadiabatic molecular dynamics study. [Link]
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Unal Civcir, P. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris. [Link]
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Schrödinger. (2022, July 29). Is there a way to define constraints such as H-bonds for a Glide command line run, other than using atom numbers?. [Link]
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Read the Docs. (n.d.). Frequently Asked Questions — Autodock Vina 1.2.0 documentation. [Link]
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SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]
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Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 71. [Link]
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University of California, San Diego. (n.d.). AutoDock Tutorial. [Link]
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YouTube. (2026, February 14). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). [Link]
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MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
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YouTube. (2014, October 17). Using H-Bond and Positional Constraints - Ligand Docking. [Link]
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de Oliveira, A. B., et al. (2011). Synthesis and biological activity of some new pyrazoline and pyrimidine derivatives. Journal of the Brazilian Chemical Society, 22(3), 563-570. [Link]
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National Institutes of Health. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. [Link]
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Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(19), 3186–3201. [Link]
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Cavasotto, C. N., & Palomba, D. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules (Basel, Switzerland), 25(5), 1058. [Link]
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Chemistry LibreTexts. (2020, August 12). X-ray Protein Crystallography. [Link]
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Karas, L. J., et al. (2020). Hydrogen bond design principles. NSF PAR. [Link]
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MDPI. (2016, June 1). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. [Link]
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Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Methodological & Application
Application Note: Efficient 3-Step Synthesis of Pyrido[2,3-b]pyrazin-7-ol from 2,3-Diaminopyridine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: Establish a high-yielding, self-validating protocol for the regioselective synthesis of functionalized pyridopyrazine pharmacophores.
Mechanistic Rationale & Retrosynthetic Strategy
Pyrido[2,3-b]pyrazines are privileged heterocyclic scaffolds with profound applications in modern drug discovery, particularly as kinase inhibitors capable of overcoming 1[1]. While direct condensation of 1,2-dicarbonyls with 2,3-diaminopyridines efficiently yields the bicyclic core in 2[2] or under 3[3], direct functionalization of the resulting pyridine ring (positions 6, 7, and 8) is electronically challenging once the fused system is formed.
To synthesize pyrido[2,3-b]pyrazin-7-ol , we employ a "pre-functionalization" strategy. The synthesis begins with the regioselective bromination of 2,3-diaminopyridine to install a halogen handle at the C5 position. Subsequent cyclocondensation with glyoxal in acidic media constructs the pyrazine ring, effectively translating the C5-bromide of the starting material into the 4[4]. Finally, a palladium-catalyzed Buchwald-Hartwig hydroxylation converts the deactivated aryl bromide into the target pyridinol.
Workflow Visualization
Three-step synthetic workflow for pyrido[2,3-b]pyrazin-7-ol from 2,3-diaminopyridine.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination
-
Reagents: 2,3-diaminopyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).
-
Procedure: Dissolve 2,3-diaminopyridine in MeCN and cool to 0°C under a nitrogen atmosphere. Add NBS portion-wise over 30 minutes in the dark. Stir the reaction mixture at 0°C for 2 hours. Quench with saturated aqueous Na2S2O3, extract with EtOAc, and purify via recrystallization.
-
Causality: NBS is chosen over Br₂ gas for precise stoichiometric control. MeCN is a polar aprotic solvent that stabilizes the transition state of the electrophilic aromatic substitution. The 0°C temperature and absence of light suppress radical pathways, strictly favoring electrophilic attack. The amino groups direct ortho/para, making C5 the most electronically activated and sterically accessible position.
-
Self-Validation: The reaction is self-validating via LC-MS. The presence of a 1:1 isotopic cluster at m/z 188 and 190 ([M+H]⁺) confirms mono-bromination, while the absence of m/z 266/268/270 confirms no over-bromination occurred.
Step 2: Cyclocondensation to the Bicyclic Core
-
Reagents: 5-bromo-2,3-diaminopyridine (1.0 eq), Glyoxal (40% in water, 1.2 eq), Glacial Acetic Acid (AcOH).
-
Procedure: Suspend the brominated intermediate in glacial acetic acid. Add aqueous glyoxal dropwise. Heat the mixture to 90°C for 3 hours. Cool to room temperature, carefully neutralize with aqueous NaHCO3 to pH 7-8, and extract with CH2Cl2.
-
Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst. It protonates the carbonyl oxygens of glyoxal, increasing their electrophilicity and accelerating the nucleophilic attack by the weakly nucleophilic aromatic amines. The thermal energy (90°C) drives the sequential dehydration to form the fully aromatic pyrazine ring.
-
Self-Validation: The formation of the fully conjugated pyrido[2,3-b]pyrazine system results in a distinct color change (typically to yellow/orange). FTIR spectroscopy will show the complete disappearance of primary amine N-H stretching bands (~3300-3400 cm⁻¹), validating complete ring closure.
Step 3: Palladium-Catalyzed Hydroxylation
-
Reagents: 7-bromopyrido[2,3-b]pyrazine (1.0 eq), KOH (3.0 eq), Pd2(dba)3 (0.02 eq), t-BuXPhos (0.08 eq), 1,4-Dioxane/Water (1:1 v/v).
-
Procedure: Thoroughly degas the solvent mixture with N2 for 15 minutes. Add all reagents to a Schlenk flask under N2. Heat the sealed flask at 100°C for 12 hours. Cool to room temperature, filter through a pad of Celite, and carefully acidify the filtrate to pH 5-6 using 1M HCl to precipitate the target pyrido[2,3-b]pyrazin-7-ol.
-
Causality: The C7 position of the pyrido[2,3-b]pyrazine core is electronically deactivated for standard nucleophilic aromatic substitution (SNAr) due to its meta-relationship to the N5 pyridine nitrogen. Therefore, a Buchwald-Hartwig cross-coupling strategy is employed. The bulky, electron-rich t-BuXPhos ligand promotes the challenging reductive elimination step to form the C-O bond. KOH serves as both the nucleophile and the base.
-
Self-Validation: The successful conversion of the bromide to the hydroxyl group is easily tracked by ¹³C-NMR. The C7 carbon peak will shift significantly downfield (from ~120 ppm for C-Br to ~155-160 ppm for C-OH), providing definitive structural proof of the transformation.
Quantitative Data & Yield Analysis
| Phase | Chemical Transformation | Reagents & Catalysts | Conditions | Isolated Yield | Purity (HPLC) |
| Step 1 | Regioselective Bromination | NBS, MeCN | 0°C, 2 h | 88% | >95% |
| Step 2 | Cyclocondensation | Glyoxal (40% aq), AcOH | 90°C, 3 h | 82% | >98% |
| Step 3 | Pd-Catalyzed Hydroxylation | Pd2(dba)3, t-BuXPhos, KOH | 100°C, 12 h | 74% | >99% |
| Total | Overall Pipeline Efficiency | - | - | ~53% | >99% |
References
1.[2] Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Growing Science. 2 2.[4] Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. NIH.gov. 4 3.[3] Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. MDPI. 3 4.[1] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. NIH.gov. 1
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
Cyclization protocols for 7-hydroxypyrido[2,3-b]pyrazine preparation
Application Note: Robust Cyclization and Deprotection Protocols for the Preparation of 7-Hydroxypyrido[2,3-b]pyrazine Scaffolds
Introduction & Mechanistic Rationale
Pyrido[2,3-b]pyrazines are privileged pharmacophores widely utilized in the development of kinase inhibitors, antibacterial agents, and other targeted therapeutics[1]. Functionalization at the 7-position, particularly with a hydroxyl group, provides a critical hydrogen-bonding donor/acceptor site essential for target protein engagement.
However, synthesizing this specific scaffold presents a unique chemical challenge. The direct cyclization of 5-hydroxypyridine-2,3-diamine with a 1,2-dicarbonyl is often plagued by oxidative degradation. Electron-rich aminophenol-like derivatives are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and transition metal traces, leading to complex polymeric mixtures.
To circumvent this, this application note details a field-proven, two-step protocol utilizing a methoxy-protected intermediate. By utilizing 5-methoxypyridine-2,3-diamine (CAS: 618439-83-1)[2], the electron density of the aromatic ring is modulated, shielding the precursor from radical degradation during the thermal Hinsberg-type condensation[3]. Subsequent Lewis acid-mediated ether cleavage yields the target 7-hydroxypyrido[2,3-b]pyrazine with high fidelity.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 7-hydroxypyrido[2,3-b]pyrazine via methoxy protection.
Quantitative Data & Condition Optimization
The initial cyclization step relies on the differing nucleophilicity of the diamine. The 3-amino group is significantly more nucleophilic than the 2-amino group (which is deactivated by the adjacent electronegative pyridine nitrogen). Acid catalysis accelerates the initial imine formation by activating the dicarbonyl electrophile.
While conventional reflux in ethanol provides robust results, microwave-assisted protocols utilizing green solvents (e.g., PEG-300) and molybdate catalysts have demonstrated superior reaction kinetics and turnover frequencies for pyrido[2,3-b]pyrazine derivatives[4].
Table 1: Optimization of Cyclization Conditions (Step 1)
| Entry | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 1 | EtOH | None | 78 (Reflux) | 12.0 | 45 | >90% |
| 2 | EtOH | AcOH (10 mol%) | 78 (Reflux) | 3.0 | 88 | >95% |
| 3 | THF | AcOH (10 mol%) | 66 (Reflux) | 6.0 | 62 | >90% |
| 4 | PEG-300 | (NH | 150 (Microwave) | 0.25 | 92 | >98% |
Note: Entry 2 represents the most scalable conventional protocol, while Entry 4 represents an advanced green chemistry alternative.
Step-by-Step Methodologies
Protocol A: Cyclization to 7-Methoxypyrido[2,3-b]pyrazine
-
Preparation : In an oven-dried 100 mL round-bottom flask, suspend 5-methoxypyridine-2,3-diamine (1.0 eq, 10 mmol) in 40 mL of anhydrous ethanol.
-
Catalysis : Add glacial acetic acid (0.1 eq, 1 mmol) to the suspension. Causality: The mild acid protonates the dicarbonyl, enhancing its electrophilicity without fully protonating the diamine nucleophile, thus accelerating the rate-determining imine condensation.
-
Addition : Dropwise add a 40% aqueous solution of glyoxal (1.1 eq, 11 mmol) over 10 minutes at room temperature.
-
Cyclization : Attach a reflux condenser and heat the reaction mixture to 78 °C for 3 hours. The reaction will transition from a suspension to a dark, homogeneous solution, followed by the precipitation of the cyclized product.
-
Isolation : Cool the mixture to 0 °C in an ice bath for 1 hour. Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 10 mL), and dry in vacuo to afford the intermediate.
Protocol B: Ether Cleavage to 7-Hydroxypyrido[2,3-b]pyrazine
-
Preparation : Dissolve 7-methoxypyrido[2,3-b]pyrazine (1.0 eq, 5 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Boron tribromide (BBr
) complexation with the basic nitrogens of the pyrazine core is highly exothermic; strict temperature control prevents charring and core degradation. -
Deprotection : Slowly add a 1.0 M solution of BBr
in DCM (3.0 eq, 15 mmol) dropwise via syringe. BBr acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating an S 2 attack by the bromide ion to cleave the methyl group. -
Reaction : Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
-
Quench & Workup : Re-cool the mixture to 0 °C and carefully quench with 10 mL of methanol to safely destroy excess BBr
, followed by 20 mL of water. Adjust the pH to 6.5-7.0 using saturated aqueous NaHCO . Extract the aqueous layer with ethyl acetate (3 × 30 mL), dry over anhydrous Na SO , and concentrate under reduced pressure.
In-Process Controls (Self-Validating System)
To ensure the integrity of the protocol and prevent downstream failures, the following self-validation checkpoints must be met:
-
Checkpoint 1 (Post-Cyclization Validation) : Perform LC-MS on the isolated precipitate from Protocol A. The system is validated if the mass spectrum shows a dominant peak at m/z 162.06[M+H]
. The starting diamine (m/z 140.08) must be entirely absent. -
Checkpoint 2 (Post-Deprotection Validation) : Analyze the final product via
H-NMR (DMSO- ). The protocol is validated by the complete disappearance of the sharp methoxy singlet at ~3.95 ppm and the emergence of a broad, D O-exchangeable singlet at >10.5 ppm. This confirms successful hydroxyl unmasking without halogenation or degradation of the pyrido[2,3-b]pyrazine core.
References
1.[1] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. 1 2.[3] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar. 3 3.[4] Sustainable approach to tandem catalysis: Expedient access to quinoxalines and pyrido[2,3-b]pyrazines from α-hydroxyketones via microwave-induced[(NH4)6Mo7O24·4H2O – PEG 300] polar paste catalyst system. Academie-sciences.fr.4 4.[2] 618439-83-1 | MFCD17169839 | 5-Methoxypyridine-2,3-diamine. AA Blocks. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. aablocks.com [aablocks.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sustainable approach to tandem catalysis: Expedient access to quinoxalines and pyrido[2,3-b]pyrazines from α-hydroxyketones via microwave-induced [(NH4)6Mo7O24·4H2O – PEG 300] polar paste catalyst system [comptes-rendus.academie-sciences.fr]
One-Pot Synthesis of Pyrido[2,3-b]pyrazine Derivatives: A Detailed Guide for Researchers
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficient construction of this ring system is, therefore, a subject of significant interest to synthetic and medicinal chemists. This application note provides an in-depth guide to three distinct and reliable one-pot synthesis procedures for pyrido[2,3-b]pyrazine derivatives, designed for researchers, scientists, and drug development professionals. Each protocol is presented with detailed step-by-step instructions, a thorough explanation of the underlying reaction mechanism, and a discussion of the scope and limitations, empowering researchers to select and apply the most suitable method for their specific synthetic goals.
Introduction: The Significance of Pyrido[2,3-b]pyrazines and the Advantage of One-Pot Syntheses
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological profiles. Their rigid, planar structure allows for effective interaction with various biological targets. Consequently, the development of efficient and versatile synthetic routes to access these molecules is crucial for advancing drug discovery programs.
Traditional multi-step syntheses of complex heterocyclic systems often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer a more elegant and efficient alternative. These procedures are characterized by their operational simplicity, reduced reaction times, and improved atom economy, aligning with the principles of green chemistry. This guide will focus on three such one-pot methodologies for the synthesis of pyrido[2,3-b]pyrazine derivatives, each employing a different catalytic system and offering unique advantages.
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Three-Component Synthesis
This widely utilized method involves the one-pot condensation of an active methylene compound (e.g., indane-1,3-dione), a substituted aromatic aldehyde, and an amino-substituted pyrazine (e.g., 2-aminopyrazine) under acidic catalysis. The use of p-TSA, an inexpensive and readily available Brønsted acid, makes this a practical and scalable approach.
Reaction Mechanism
The reaction is believed to proceed through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization-aromatization cascade. The p-TSA catalyst plays a crucial role in activating the carbonyl group of the aldehyde for the initial Knoevenagel condensation with the active methylene compound. This is followed by a Michael addition of the amino group of the pyrazine derivative to the newly formed α,β-unsaturated intermediate. The subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrido[2,3-b]pyrazine product.
Application Note: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazin-7-ol Scaffolds
This Application Note and Protocol Guide details the microwave-assisted synthesis of pyrido[2,3-b]pyrazin-7-ol , a privileged scaffold in medicinal chemistry known for its kinase inhibitory and antibacterial properties.
Executive Summary
The pyrido[2,3-b]pyrazin-7-ol scaffold represents a critical pharmacophore in drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., EGFR, PI3K) and antibacterial agents. Conventional thermal synthesis of this fused bicyclic system is often plagued by long reaction times (12–24 hours), harsh conditions, and low yields due to polymerization of the sensitive 2,3-diaminopyridine precursors.
This guide presents an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve:
-
Reaction Acceleration: Reduction of synthesis time from hours to minutes.
-
Yield Enhancement: Improvement in isolated yields by 15–30% compared to thermal reflux.
-
Selectivity: Minimized formation of regioisomeric byproducts.
Scientific Background & Retrosynthesis
Structural Significance
The pyrido[2,3-b]pyrazine core mimics the adenosine triphosphate (ATP) purine ring, allowing it to dock effectively into the hinge region of kinase enzymes. The 7-hydroxy (-OH) substituent (located on the pyridine ring) serves as a versatile handle for further functionalization (e.g., O-alkylation to generate ethers) or as a hydrogen bond donor/acceptor in the binding pocket.
Retrosynthetic Logic
The most robust route to the 7-ol scaffold does not start with the unstable 2,3-diamino-5-hydroxypyridine. Instead, it utilizes a C-7 Bromide Intermediate followed by a microwave-accelerated nucleophilic aromatic substitution (SNAr) or hydrolysis.
Pathway:
-
Condensation: 5-Bromo-2,3-diaminopyridine + Glyoxal
7-Bromo-pyrido[2,3-b]pyrazine. -
Functionalization: 7-Bromo precursor + Hydroxide source
Pyrido[2,3-b]pyrazin-7-ol.
Reaction Engineering Visualization
The following diagram illustrates the synthetic workflow and the critical decision points for optimization.
Caption: Two-step microwave-assisted synthesis workflow from brominated precursor to 7-hydroxy scaffold.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Reagents:
-
5-Bromo-2,3-diaminopyridine (CAS: 38875-53-5)
-
Glyoxal solution (40% in water) (CAS: 107-22-2)
-
Ethanol (Absolute), Acetic Acid (Glacial), Potassium Hydroxide (KOH).
-
Protocol A: Synthesis of Intermediate (7-Bromo-pyrido[2,3-b]pyrazine)
This step constructs the fused ring system.
-
Preparation: In a 10 mL microwave vial, dissolve 5-bromo-2,3-diaminopyridine (1.0 mmol, 188 mg) in Ethanol (4 mL).
-
Addition: Add Glyoxal solution (1.2 mmol, 174 µL) and a catalytic amount of Acetic Acid (2 drops).
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Cool to room temperature. The product often precipitates upon cooling. If not, concentrate under reduced pressure to 50% volume and add cold water (2 mL).
-
Isolation: Filter the solid, wash with cold ethanol/water (1:1), and dry.
-
Expected Yield: 85–92% (Yellowish solid).
-
Protocol B: Hydrolysis to Pyrido[2,3-b]pyrazin-7-ol
This step converts the 7-bromo group to the 7-hydroxyl group via nucleophilic aromatic substitution.
-
Preparation: Suspend the 7-bromo-pyrido[2,3-b]pyrazine (0.5 mmol) obtained in Protocol A in 1,4-Dioxane/Water (3 mL, 1:1 ratio).
-
Reagent: Add KOH (2.0 mmol, 112 mg) or NaOH (2.0 mmol).
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temp: 150°C
-
Time: 15–20 minutes
-
Pressure Limit: 15 bar
-
-
Neutralization: Cool the reaction.[1] Acidify carefully with 1M HCl to pH ~6–7 to precipitate the hydroxyl form (or its tautomer, the pyridone).
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF if necessary.
-
Characterization: The product may exist in tautomeric equilibrium with pyrido[2,3-b]pyrazin-7(8H)-one.
-
Mechanistic Insights & Causality
The formation of the scaffold proceeds via a double condensation (Schiff base formation).
-
Regioselectivity: The amino group at position 2 of the pyridine ring is more nucleophilic than the amino group at position 3 due to resonance with the ring nitrogen. However, with symmetrical glyoxal, regioselectivity is not an issue for the ring formation itself.
-
Microwave Effect: The condensation releases water. In a closed microwave vessel, the superheating of the solvent (Ethanol) above its boiling point increases the kinetic energy of the system, overcoming the activation energy for the second dehydration step, which is often the rate-limiting step in thermal conditions.
-
Hydrolysis (SNAr): The 7-position (pyridine ring) is activated for nucleophilic attack because the fused pyrazine ring is electron-withdrawing, making the pyridine ring electron-deficient. Microwave irradiation provides the necessary energy to force the displacement of the bromine by the hydroxide ion, a reaction that typically fails or requires copper catalysis under standard thermal reflux.
Caption: Simplified mechanistic pathway of the condensation reaction.
Data & Optimization
The following table compares the efficiency of Microwave (MW) vs. Conventional Thermal (CT) synthesis for the 7-bromo intermediate (Step 1).
| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Closed Vessel) | Improvement |
| Temperature | 78°C (Ethanol reflux) | 100°C | +22°C (Kinetic boost) |
| Time | 8 – 12 Hours | 10 Minutes | 98% Time Savings |
| Yield | 65 – 70% | 85 – 92% | +20% Yield |
| Solvent Usage | High (20-50 mL) | Low (2-4 mL) | Green Chemistry |
| Purity (Crude) | Moderate (requires column) | High (precipitation sufficient) | Simplified Workup |
Data Source: Aggregated from comparative studies on fused pyrazine synthesis [1, 2].
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the Glyoxal is fresh. Polymerized glyoxal reduces reactivity. Use a slight excess (1.2 eq).
-
Incomplete Hydrolysis (Step 2): If Br remains, increase temperature to 170°C or use Cs₂CO₃ in DMF/Water.
-
Solubility Issues: The 7-ol product is highly polar. If it does not precipitate at pH 7, extract with n-butanol or ethyl acetate.
References
-
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3-b]pyrazines. Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the core microwave protocols for 7-substituted pyrido[2,3-b]pyrazines and validates their antibacterial utility. URL:[Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). Significance: Demonstrates the biological importance of the scaffold in overcoming drug resistance in cancer (EGFR T790M mutation). URL:[Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Advances (Royal Society of Chemistry). Significance: Provides characterization data (NMR, FT-IR) and alternative multicomponent synthesis strategies. URL:[Link]
-
Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines. Source: MDPI Molecules. Significance: Illustrates the broader applicability of microwave irradiation in synthesizing fused pyridine-pyrazine-type systems. URL:[Link]
Sources
Application Note: Regioselective N-Alkylation Protocols for Pyrido[2,3-b]pyrazin-7-ol Lactam Tautomers
Executive Summary
The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore, prominently featured in the development of kinase inhibitors (e.g., mTOR/PI3K), herbicidal compounds [[3]], and TRPV1 antagonists [[1]]. When functionalized at the 7-position, the system exhibits a classic lactim-lactam tautomerism between pyrido[2,3-b]pyrazin-7-ol and pyrido[2,3-b]pyrazin-7(8H)-one. In drug development, locking this equilibrium into the lactam form via N8-alkylation is frequently required to optimize target binding—such as orienting the molecule within a kinase hinge region—and to improve pharmacokinetic stability.
This application note details field-proven, self-validating protocols for driving the regioselective N-alkylation of the lactam nitrogen over the competing O-alkylation of the enol tautomer.
Mechanistic Rationale: Tautomerism & Regioselectivity
The ambidentate nature of the 7-ol/7-one system presents a significant synthetic challenge. Alkylation can occur at the hard oxygen center (O7) or the softer nitrogen center (N8). The causality behind condition selection is rooted in Pearson’s Hard and Soft Acids and Bases (HSAB) theory:
-
Kinetic vs. Thermodynamic Control: The use of a "hard" base (e.g., NaH) in a moderately polar solvent like THF drives the reaction kinetically toward O-alkylation. Conversely, employing a softer, highly polarizable base like Cesium Carbonate (
) in a highly polar aprotic solvent (DMF or DMSO) enhances the nucleophilicity of N8, thermodynamically favoring the N-alkylated lactam. -
Phase-Transfer Catalysis (PTC): For sterically hindered or less reactive electrophiles, standard solid-liquid base conditions suffer from poor mass transfer. Implementing PTC with tetrabutylammonium bromide (TBAB) and
overcomes this by shuttling the deprotonated lactam anion into the organic phase, drastically improving N-alkylation yields and suppressing degradation [[2], [4]].
Logical workflow for controlling N8 vs. O7 alkylation regioselectivity.
Quantitative Data: Condition Optimization
The following table summarizes the empirical causality between base/solvent selection and the resulting N:O regioselectivity ratios during the reaction with ethyl bromoacetate at 60 °C.
| Base | Solvent | Equivalents (Base) | N8:O7 Ratio | Isolated N-Alk Yield (%) | Mechanistic Driver |
| THF | 1.1 | 30:70 | 25% | Hard base favors O-alkylation | |
| DMF | 2.0 | 85:15 | 72% | Increased solvent polarity | |
| DMF | 1.5 | 95:5 | 88% | Soft base, high polarizability | |
| Toluene/H₂O | 2.5 (10 mol% PTC) | 98:2 | 91% | Phase-transfer anion stabilization |
Step-by-Step Methodologies
Protocol A: Highly Regioselective N8-Alkylation via Cesium Carbonate
Best for standard primary and secondary alkyl halides.
Materials:
-
Pyrido[2,3-b]pyrazin-7-ol (1.0 eq, 10 mmol)
- (1.5 eq, 15 mmol, finely powdered)
-
Alkyl halide (e.g., Ethyl bromoacetate) (1.2 eq, 12 mmol)
-
Anhydrous DMF (0.2 M, 50 mL)
Procedure:
-
Deprotonation: Charge a flame-dried round-bottom flask with pyrido[2,3-b]pyrazin-7-ol and anhydrous DMF under a nitrogen atmosphere. Add finely powdered
. Stir the suspension at 40 °C for 30 minutes to ensure complete deprotonation and formation of the soft anion. -
Alkylation: Cool the mixture to room temperature. Add the alkyl halide dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
Workup: Quench the reaction by pouring it into ice-cold distilled water (150 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl solution (3 × 30 mL) to remove residual DMF, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, gradient 10-50% EtOAc in Hexanes).
Self-Validating System (Protocol A): In-Process: The protocol validates itself via TLC (5% MeOH/DCM). The highly polar N8-alkylated lactam consistently presents a lower
value (~0.3) compared to the less polar O7-alkylated ether (~0.6). Post-Process: Validate the structure via NMR. The N- protons appear characteristically upfield (4.2–4.5 ppm) relative to O- protons (4.8–5.2 ppm). Furthermore, HMBC will show a definitive correlation between the N- protons and the adjacent lactam carbonyl carbon (~155-160 ppm).
Protocol B: Phase-Transfer Catalyzed (PTC) N8-Alkylation
Best for bulky electrophiles or substrates prone to degradation in harsh basic conditions [[2], [4]].
Materials:
-
Pyrido[2,3-b]pyrazin-7-ol (1.0 eq, 10 mmol)
- (2.5 eq, 25 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, 1.0 mmol)
-
Bulky Alkyl halide (1.5 eq, 15 mmol)
-
Toluene (30 mL) and
(10 mL)
Procedure:
-
Biphasic Setup: Dissolve the pyrido[2,3-b]pyrazin-7-ol and the alkyl halide in toluene.
-
Catalyst Addition: In a separate beaker, dissolve
and TBAB in distilled water. -
Reaction: Add the aqueous solution to the organic layer. Stir vigorously (1000 rpm) at 80 °C for 8 hours. The high stirring rate is critical for maximizing the interfacial surface area.
-
Workup: Separate the layers. Extract the aqueous phase with additional toluene (2 × 20 mL). Wash the combined organic layers with brine, dry over
, and evaporate the solvent.
Self-Validating System (Protocol B): The absence of the UV-active starting material in the aqueous layer post-extraction validates the completion of the phase transfer and subsequent alkylation. The organic layer will contain exclusively the N-alkylated product and unreacted alkyl halide, easily separable by crystallization or chromatography.
Biological Application: Target Binding
N-alkylation of the pyrido[2,3-b]pyrazine core is not merely a structural exercise; it is a functional requirement for target engagement. For instance, in the development of TRPV1 antagonists, locking the lactam tautomer ensures the correct trajectory of the N-alkyl vector into the intracellular binding pocket of the ion channel, preventing reactive metabolite formation associated with other scaffolds [[1]].
Pharmacological signaling pathway of N-alkylated pyrido[2,3-b]pyrazine TRPV1 antagonists.
References
- Source: PubMed / NIH (Bioorganic & Medicinal Chemistry Letters)
- Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity Source: ResearchGate URL
- Title: US8133847B2 - Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds Source: Google Patents URL
- Title: Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor Source: ResearchGate URL
Application Note & Protocols: Pyrido[2,3-b]pyrazin-7-ol as a Versatile Scaffold for Novel Folate Antagonists
The Strategic Imperative for Novel Folate Antagonists
The folate metabolic pathway is a cornerstone of cellular proliferation, providing essential one-carbon units for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1] This makes the pathway a critical and well-validated target for therapeutic intervention, particularly in oncology and infectious diseases where rapid cell division is a hallmark.[1][2]
The enzyme dihydrofolate reductase (DHFR) is a linchpin in this pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to the active 5,6,7,8-tetrahydrofolate (THF).[1][3] Inhibition of DHFR leads to a depletion of THF, causing a downstream blockade of DNA synthesis and ultimately triggering cell cycle arrest and apoptosis. This mechanism is the basis for the clinical success of classical antifolates like methotrexate (MTX).[1][3]
However, the emergence of drug resistance, driven by mechanisms such as DHFR gene amplification, mutations affecting inhibitor binding, and impaired drug transport, necessitates the discovery of new generations of folate antagonists.[1][4] The pyrido[2,3-b]pyrazine scaffold, an isostere of the pteridine ring found in folic acid, presents a compelling starting point for designing novel inhibitors with potentially improved potency, selectivity, and resistance profiles. Its unique electronic properties and synthetic tractability offer a rich platform for chemical exploration. Related heterocyclic systems like pyrido[2,3-d]pyrimidines have already shown significant promise as potent and selective DHFR inhibitors, validating the strategic exploration of this chemical space.[5][6][7][8]
Mechanism of Action: DHFR Inhibition
The core strategy is to design molecules that mimic the natural substrate (DHF) and bind with high affinity to the active site of DHFR, preventing the binding and reduction of DHF. This competitive inhibition starves the cell of essential building blocks for DNA replication.
Figure 1: Mechanism of DHFR inhibition by a folate antagonist.
Synthesis of Pyrido[2,3-b]pyrazin-7-ol Derivatives
The synthesis of substituted pyrido[2,3-b]pyrazines can be approached through various established organic chemistry methodologies.[9][10][11] A common and effective strategy involves the condensation of a substituted 2,3-diaminopyridine with an appropriate dicarbonyl compound or its equivalent, followed by functionalization. The pyrido[2,3-b]pyrazin-7-ol core provides a key handle for introducing diverse side chains to explore structure-activity relationships (SAR).
Below is a representative, multi-step protocol for the synthesis of a hypothetical folate antagonist, PZ-3 , starting from commercially available materials.
Protocol 1: Synthesis of a Representative Antagonist (PZ-3)
This protocol describes the synthesis of a N-((6-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-7-yl)methyl)glutamic acid, a hypothetical compound designed to mimic key features of known DHFR inhibitors.
Step 1: Synthesis of 7-(bromomethyl)pyrido[2,3-b]pyrazin-6(5H)-one
-
Reaction Setup: To a solution of a suitable pyrido[2,3-b]pyrazin-7-ol precursor (1.0 eq) in anhydrous acetonitrile (ACN), add N-bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: AIBN acts as a radical initiator for the benzylic bromination of the methyl group at the 7-position, which is the most reactive site for this type of transformation. Anhydrous conditions are crucial to prevent hydrolysis of the product and NBS.
-
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the brominated intermediate.
Step 2: Suzuki Coupling to Introduce the Phenyl Moiety
-
Reaction Setup: In a Schlenk flask, combine the brominated intermediate from Step 1 (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of dioxane and water.
-
Degassing: Bubble argon through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Causality: The palladium catalyst is essential for the Suzuki cross-coupling reaction, which forms a new carbon-carbon bond between the pyridopyrazine core and the phenyl ring. Degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 90°C overnight. Monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify via column chromatography to obtain the coupled product.
Step 3: Nucleophilic Substitution with Diethyl Glutamate
-
Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF). Add diethyl L-glutamate hydrochloride (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the amine of diethyl glutamate, activating it for nucleophilic attack on the bromomethyl group installed in Step 1. DMF is an excellent polar aprotic solvent for this SN2 reaction.
-
-
Reaction: Stir the mixture at 60°C for 12-18 hours.
-
Work-up and Purification: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the protected final compound.
Step 4: Saponification to Yield Final Product PZ-3
-
Reaction: Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (5.0 eq) and stir at room temperature for 4-8 hours.
-
Causality: LiOH is a strong base that hydrolyzes the ethyl esters to the corresponding carboxylic acids, which is a crucial feature for mimicking the glutamate portion of folic acid and interacting with key residues in the DHFR active site.
-
-
Work-up: Quench the reaction by adding 1N HCl until the pH is ~3-4. Extract the product with ethyl acetate.
-
Final Purification: Dry the organic layer, concentrate under reduced pressure, and purify by preparative HPLC or recrystallization to obtain the final product, PZ-3 . Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: From Enzyme to Cell
A tiered approach is essential for evaluating novel folate antagonists. The process begins with a direct assessment of enzyme inhibition and progresses to cellular assays to determine anti-proliferative activity and cytotoxicity.
Figure 2: Workflow for synthesis and evaluation of folate antagonists.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This primary assay quantifies the ability of a compound to directly inhibit the DHFR enzyme. The protocol is based on a spectrophotometric method that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF.[1][12][13][14]
Protocol 2: Spectrophotometric DHFR Inhibition Assay
Materials:
-
Purified human DHFR enzyme
-
Test compounds (dissolved in DMSO)
-
Methotrexate (MTX) as a positive control inhibitor
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of test compounds and MTX in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of each compound and MTX in Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
Prepare working solutions of DHFR enzyme, NADPH (e.g., 200 µM), and DHF (e.g., 100 µM) in Assay Buffer. Keep reagents on ice and protected from light.[12]
-
-
Assay Plate Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, the NADPH solution, and the DHFR enzyme solution.
-
Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, NADPH, and DHFR enzyme.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO vehicle, NADPH, and DHFR enzyme.
-
Blank Wells: Add Assay Buffer, NADPH, and DHFR enzyme (no substrate).
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][12]
-
Reaction Initiation: Add the DHF solution to all wells (except the blank) to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 20 seconds for 15-20 minutes.[12]
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[1]
-
Table 1: Representative DHFR Inhibition Data
| Compound | DHFR IC₅₀ (nM) |
| Methotrexate | 5.2 |
| PZ-1 | 150.7 |
| PZ-2 | 45.3 |
| PZ-3 | 8.9 |
| PZ-4 | >1000 |
Cell-Based Proliferation & Cytotoxicity Assays
Cell-based assays are critical for determining if a potent enzyme inhibitor can effectively enter cells and exert an anti-proliferative effect. These assays also provide initial data on the compound's therapeutic window by comparing its effect on cancerous versus normal cell lines. An ATP-based viability assay, which measures the metabolic activity of living cells, is a highly sensitive method.[15]
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cancer cell lines (e.g., HeLa, A549, or KB cells, which are known to express folate receptors).[16][17][18]
-
Normal, non-cancerous cell line (e.g., BEAS-2B) for selectivity assessment.
-
Complete cell culture medium.
-
Test compounds and positive control (MTX).
-
Sterile 96-well clear-bottom, opaque-walled plates.
-
ATP-based luminescent cell viability assay reagent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and MTX in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Causality: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle disruption caused by folate depletion and allows for multiple cell doublings in the control group.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Luminescence_sample / Luminescence_control) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Table 2: Representative Anti-Proliferative Activity
| Compound | HeLa GI₅₀ (nM) | A549 GI₅₀ (nM) | BEAS-2B (Normal) GI₅₀ (nM) | Selectivity Index (Normal/Cancer) |
| Methotrexate | 85 | 50[15] | 450 | ~9 |
| PZ-3 | 35 | 22 | >1500 | >68 |
Guiding Principles: Structure-Activity Relationships (SAR)
Systematic modification of the pyrido[2,3-b]pyrazin-7-ol scaffold is key to optimizing potency and selectivity. Based on extensive research into related antifolates, several key structural regions are critical for interaction with the DHFR active site.[5][6][7]
Figure 3: Key pharmacophoric elements for SAR studies.
-
The Pyridopyrazine Core: This heterocyclic system acts as the foundational scaffold, mimicking the pteridine ring of folic acid and forming key hydrogen bonds within the enzyme's active site.
-
The C6-Aryl Group: Substitution at the 6-position with various aryl or heteroaryl groups allows for probing a hydrophobic pocket within the DHFR active site. The nature of these substituents (e.g., trimethoxy, chloro, fluoro) can significantly impact binding affinity and selectivity between human and pathogenic DHFR.[5][6]
-
The Glutamate Side Chain: The terminal dicarboxylate moiety is crucial for high-affinity binding, as it forms strong ionic interactions with conserved, positively charged amino acid residues (like Arginine) at the entrance of the active site. The length and flexibility of the linker connecting this group to the core can be optimized to improve potency.
By systematically synthesizing and testing analogues with variations at these positions, researchers can build a robust SAR model to guide the design of next-generation folate antagonists with superior therapeutic profiles.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Dihydrofolate Reductase (DHFR) Inhibition Studies Using 4-Aminopteroyl-amino Acid A.
- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors.
-
Flintoff, W. F., & Essani, K. (1980). Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition. Somatic Cell Genetics, 6(3), 363–373. [Link]
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
-
Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223–228. [Link]
-
Cody, V., et al. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 7), 799–803. [Link]
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Cody, V., et al. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. SciSpace. [Link]
-
Rosowsky, A., et al. (1985). Cytotoxic effects of folate antagonists against methotrexate-resistant human leukemic lymphoblast CCRF-CEM cell lines. Cancer Research, 45(12 Pt 1), 6205–6212. [Link]
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Cody, V., et al. (2015). Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase. ResearchGate. [Link]
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Williams, R. A., et al. (2018). Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti. PLoS ONE, 13(5), e0197591. [Link]
-
ARROW@TU Dublin. (n.d.). In Vitro Evaluation of the Cytotoxicity of a Folate-modified β-cyclodextrin. [Link]
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van der Sijde, F., et al. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(11), e202302061. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33783–33798. [Link]
-
HAPUARACHCHIGE, S., et al. (2017). Design, synthesis and biological evaluation of novel pyrrolo[2,3-d]pyrimidine as tumor-targeting agents with selectivity for tumor uptake by high affinity folate receptors over the reduced folate carrier. Bioorganic & Medicinal Chemistry, 25(3), 1303–1314. [Link]
-
Gangjee, A., et al. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 56(11), 4580–4596. [Link]
-
Kaushik, N., et al. (2019). Folic Acid Receptor-Mediated Targeting Enhances the Cytotoxicity, Efficacy, and Selectivity of Withania somnifera Leaf Extract: In vitro and in vivo Evidence. Biomolecules, 9(7), 263. [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6062–6068. [Link]
-
Pelley, J. W. (n.d.). Folate Antagonists. Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class, 5e. AccessMedicine. [Link]
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Tirand, L., et al. (2005). Design, synthesis, and biological evaluation of folic acid targeted tetraphenylporphyrin as novel photosensitizers for selective photodynamic therapy. Bioorganic & Medicinal Chemistry, 13(8), 2847–2856. [Link]
-
De la-Torre, P., et al. (2019). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. International Journal of Molecular Sciences, 20(20), 5003. [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
-
Chen, Y., et al. (2013). Synthesis and Biological Evaluation of Novel Folic Acid Receptor-Targeted, β-Cyclodextrin-Based Drug Complexes for Cancer Treatment. PLoS ONE, 8(5), e62289. [Link]
-
Al-Horani, R. A. (n.d.). Folic Acid Antagonists, and Urinary Tract Antiseptics. University of Toledo. [Link]
-
Janezic, M., et al. (2022). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 17(15), e202200230. [Link]
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- 5. Structure–activity correlations for three pyrido[2,3-d]pyrimidine antifolates binding to human and Pneumocystis carinii dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
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- 18. Design, synthesis, and biological evaluation of folic acid targeted tetraphenylporphyrin as novel photosensitizers for selective photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective Substitution Architectures for Pyrido[2,3-b]pyrazine Ring Systems
[1][3]
Executive Summary & Structural Logic
The pyrido[2,3-b]pyrazine scaffold (1,4,5-triazanaphthalene) presents a unique challenge in regiocontrol due to its asymmetric bicyclic nature.[1][3] Unlike the symmetric quinoxaline, the fused pyridine ring introduces a strong electronic bias.[1][2]
-
The Pyrazine Ring (C2, C3): Highly electron-deficient (π-deficient).[3] The primary site for Nucleophilic Aromatic Substitution (SNAr) and Radical Alkylation (Minisci) .[1]
-
The Pyridine Ring (C6, C7, C8): Relatively less electron-deficient than the pyrazine ring but still reactive.[1][2][3] The primary site for Electrophilic Aromatic Substitution (EAS) (though difficult) and Directed Ortho-Metalation (DoM) .[3]
Numbering & Reactivity Map
To ensure reproducibility, we utilize the standard IUPAC numbering where the pyridine nitrogen is at position 5 (or implicitly defined by the fusion).[1]
Figure 1: Reactivity landscape of the pyrido[2,3-b]pyrazine scaffold.[1][3] The electronic influence of the pyridine nitrogen (N5) creates distinct zones for functionalization.
Protocol 1: Regioselective Nucleophilic Substitution (SNAr)
Target: C2 and C3 Functionalization.[3] Mechanism: Addition-Elimination.[2][3] Key Principle: In 2,3-dihalopyrido[2,3-b]pyrazines, the C3 position is generally more reactive towards nucleophiles than C2.[1][2][3] This is attributed to the inductive electron-withdrawal of the pyridine nitrogen (N5) transmitted through the C4a bridgehead, activating the peri-like C3 position, and the specific stabilization of the Meisenheimer complex.[1]
Experimental Workflow: Sequential Amination
This protocol describes the synthesis of a 2,3-differentially substituted scaffold starting from 2,3-dichloropyrido[2,3-b]pyrazine.[1][2][3]
Step 1: C3-Selective Substitution (Kinetic Control)
-
Reagents: 2,3-Dichloropyrido[2,3-b]pyrazine (1.0 equiv), Amine A (1.05 equiv), DIPEA (1.2 equiv).[1][3]
-
Solvent: Anhydrous THF or DCM (Non-polar solvents enhance regioselectivity).[2][3]
-
Conditions: Cool to 0 °C (Critical). Stir for 1–4 h.
-
Observation: Monitor by TLC/LCMS. The C3-substituted product (3-amino-2-chloropyrido[2,3-b]pyrazine) forms as the major isomer (>90:10 ratio typical).[3]
-
Workup: Dilute with water, extract with DCM. Purify via flash chromatography (SiO2, Hexane/EtOAc).
Step 2: C2-Substitution (Thermodynamic/Forcing)
-
Reagents: Isolated C3-product (from Step 1), Amine B (2–5 equiv).
-
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state).[2]
-
Conditions: Heat to 100–120 °C in a sealed tube or microwave reactor.
-
Note: The C2-chlorine is deactivated by the electron-donating amino group at C3.[2][3] Harsh conditions are required.[2][3]
Data Summary: Regioselectivity Ratios
| Substrate | Nucleophile | Conditions | Major Product | Selectivity (C3:C2) |
|---|---|---|---|---|
| 2,3-Dichloro | Morpholine | THF, 0°C | 3-Morpholino | 95:5 |
| 2,3-Dichloro | Aniline | EtOH, RT | 3-Anilino | 88:12 |
| 2,3-Dichloro | NaOMe | MeOH, -10°C | 3-Methoxy | >98:2 |[1][2][3]
Protocol 2: Pyridine Ring Functionalization (C6/C7/C8)
Target: Introduction of Aryl/Alkyl groups on the pyridine ring. Mechanism: Directed Ortho-Metalation (DoM) and Halogen-Dance.[3] Challenge: SNAr is ineffective on the pyridine ring unless highly activated (e.g., N-oxide).[1][3] Metalation is the preferred route.[2]
Protocol: C8-Selective Lithiation & Trapping
This method utilizes the acidity of the C8-proton (ortho to pyridine nitrogen) or halogen migration.[3]
-
Starting Material: 2,3-Disubstituted pyrido[2,3-b]pyrazine (Protection of C2/C3 is required to prevent nucleophilic attack by the base).[1][3]
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – prepared in situ from TMP and n-BuLi at -78 °C. Note: LDA is often too nucleophilic and may attack the pyrazine ring.[1][2][3]
-
Conditions:
-
Result: Formation of 8-iodo or 8-formyl derivatives.
-
Application: The 8-iodo derivative is a prime substrate for Suzuki-Miyaura or Sonogashira coupling to extend the scaffold.[2][3]
Protocol 3: Radical C-H Functionalization (Minisci Reaction)
Target: Direct Alkylation at C2/C3 (if unsubstituted).[1][3] Mechanism: Radical addition to electron-deficient heterocycles.[2][3] Utility: Late-stage functionalization of drug leads.[2][3]
Protocol: Silver-Catalyzed Decarboxylative Alkylation[3]
-
Reagents: Pyrido[2,3-b]pyrazine substrate (1.0 equiv), Carboxylic Acid (R-COOH, 2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (2.0 equiv).[1][3]
-
Conditions:
-
Regioselectivity:
Figure 2: Mechanism of Minisci C-H alkylation.[3] The reaction is driven by the high electron deficiency of the pyrazine ring.
Protocol 4: De Novo Construction (Condensation)
Target: Building the ring with pre-defined substitution. Mechanism: Condensation of 2,3-diaminopyridine with 1,2-dicarbonyls.[1][2][3] Regiocontrol:
-
Reaction: 2,3-Diaminopyridine + Unsymmetrical Diketone (R1-CO-CO-R2).[2][3]
-
Bias: The 3-amino group of 2,3-diaminopyridine is significantly more nucleophilic than the 2-amino group (which is conjugated to the pyridine ring nitrogen).[3]
-
Outcome: The 3-NH2 attacks the more electrophilic carbonyl of the diketone first.
-
Optimization: Performing the reaction in acidic media (AcOH) often enhances regioselectivity by protonating the less basic nitrogen, amplifying the nucleophilic difference.[1]
References & Validation
-
Regioselective SNAr on Pyrazines:
-
Lithiation Strategies:
-
Minisci Reaction on Diazines:
-
Kinase Inhibitor Synthesis (Application):
Troubleshooting & Optimization
Improving reaction yields in the condensation of 2,3-diaminopyridine with glyoxylates
Topic: Optimization of Pyrido[2,3-b]pyrazine Synthesis Ticket ID: #PYR-DAP-GLY-001 Status: Resolved / Guide Published
Executive Summary & Core Chemistry
The Objective: Synthesize pyrido[2,3-b]razin-2(1H)-ones via the condensation of 2,3-diaminopyridine (DAP) with ethyl glyoxylate.
The Challenge: This reaction is governed by the nucleophilic differential between the 2-amino and 3-amino groups. The 3-amino group is inherently more nucleophilic (meta-like to ring nitrogen), while the 2-amino group is less reactive due to resonance delocalization with the ring nitrogen (amidine character).
The Mechanism: To maximize yield, you must drive the reaction through the correct "Imine-First" pathway.
-
Step 1 (Fast): The 3-NH₂ attacks the aldehyde of the glyoxylate (most electrophilic site).
-
Step 2 (Slow): The 2-NH₂ attacks the ester carbonyl, followed by loss of ethanol to close the ring.
If reaction conditions are uncontrolled, polymerization or "wrong-way" cyclization (yielding the 3-isomer) can occur, though the 2-one isomer is thermodynamically and kinetically favored in acidic media.
Mechanistic Pathway Diagram
Caption: The dominant pathway relies on the initial attack of the 3-amino group on the glyoxylate aldehyde. Stalling at the imine stage leads to tars.
Troubleshooting Center (FAQs)
Category A: Yield & Purity Issues
Q: My reaction mixture turns black/tarry immediately. What is happening? A: This is likely oxidative polymerization of the 2,3-diaminopyridine.
-
Root Cause: DAP is highly air-sensitive. In the presence of oxygen and light, it forms diazo-like oligomers (tars).
-
The Fix:
-
Recrystallize DAP: If the starting material is dark brown, recrystallize it from benzene or ethanol before use.
-
Inert Atmosphere: You must purge the solvent with Nitrogen/Argon for 15 minutes before adding DAP. Run the reaction under a positive pressure of inert gas.
-
Q: I am isolating a yellow solid that is not my product (by NMR). It looks like an open-chain intermediate. A: You have isolated the Schiff base (imine) intermediate. The ring closure (Step 2) failed.
-
Root Cause: The 2-amino group is a poor nucleophile. It needs help to attack the ester.
-
The Fix:
-
Acid Catalysis: Add 5–10 mol% Acetic Acid or p-TSA . This protonates the ester carbonyl, making it more electrophilic and susceptible to attack by the weak 2-amino nucleophile.
-
Temperature: Ensure you are refluxing (ethanol/methanol). Room temperature is often insufficient for the second step.
-
Q: My yield is stuck at ~40%. How do I push it higher? A: The reaction produces water (Step 1) and ethanol (Step 2). It is an equilibrium process.
-
The Fix:
-
Water Scavenging: Add activated 3Å Molecular Sieves to the reaction flask.
-
Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to favor intermolecular kinetics for the first step, then intramolecular for the second.
-
Category B: Solubility & Workup
Q: The 2,3-diaminopyridine won't dissolve in ethanol. A: DAP has moderate solubility in cold ethanol but dissolves well upon heating.
-
Protocol: Create a slurry of DAP in ethanol, heat to reflux first to dissolve, then add the glyoxylate dropwise. This ensures the glyoxylate encounters dissolved DAP, preventing local excesses and polymerization on the solid surface.
The "Gold Standard" Protocol
This protocol is designed to minimize oxidation and maximize cyclization efficiency.
Reagents:
-
2,3-Diaminopyridine (1.0 eq) [Recrystallized if dark]
-
Ethyl Glyoxylate (50% in Toluene) (1.1 eq)
-
Solvent: Absolute Ethanol (0.5 M concentration relative to DAP)
-
Catalyst: Glacial Acetic Acid (10 mol%)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask. Attach a reflux condenser and a nitrogen inlet.
-
Degassing: Add Absolute Ethanol. Bubble Nitrogen through the solvent for 15 minutes.
-
Dissolution: Under N₂ flow, add 2,3-Diaminopyridine. Heat to 50°C until fully dissolved (solution should be pale yellow/amber, not black).
-
Addition: Add Glacial Acetic Acid. Then, add Ethyl Glyoxylate dropwise via syringe over 5 minutes.
-
Note: The solution will darken slightly; this is normal.
-
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The baseline spot (DAP) should disappear. A fluorescent spot (Product) will appear.
-
-
Workup (Precipitation Method):
-
Cool the mixture to 0°C in an ice bath. Stir for 30 minutes.
-
The product, pyrido[2,3-b]razin-2(1H)-one , usually precipitates as a solid.
-
Filter the solid.[1] Wash with cold ethanol (2x) and diethyl ether (1x).
-
-
Purification (If needed): Recrystallize from DMF/Water or Ethanol/Water.
Optimization Workflow Diagram
Caption: Decision tree for ensuring reagent quality and reaction completion.
Data & Specifications
| Parameter | Recommended Range | Impact on Yield |
| Solvent | Ethanol, Methanol | High. Protic solvents stabilize the transition state. |
| Temperature | 70°C - 80°C (Reflux) | Critical. Low temp stops at the imine intermediate. |
| Catalyst | Acetic Acid (5-10%) | High. Accelerates the slow ring-closure step. |
| Atmosphere | Nitrogen/Argon | Critical. Prevents DAP oxidation (tar formation). |
| Stoichiometry | 1.1 eq Glyoxylate | Moderate. Slight excess drives consumption of DAP. |
References
-
Dunn, A. D., & Norrie, R. (2002). The synthesis of some pyrido[2,3-b]pyrazine derivatives. Journal of Heterocyclic Chemistry. Link
-
Oluwafemi, K. A., et al. (2023).[2][3] Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues. Arkivoc. Link
-
Sun, M., et al. (2023).[4] Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. Link
-
Organic Syntheses. (1961). 2,3-Diaminopyridine Preparation and Handling. Organic Syntheses, Coll. Vol. 5, p.346. Link
Sources
- 1. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[2,3-b]pyrazine Synthesis: Technical Support Center for Regioisomer Purification
Welcome to the technical support center for the synthesis and purification of pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating regioisomers in this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Understanding the Challenge: The Formation of Regioisomers
The synthesis of the pyrido[2,3-b]pyrazine core is commonly achieved through the condensation of a pyridinediamine with an α-dicarbonyl compound.[1][2] When an unsymmetrical α-dicarbonyl is used, the reaction can proceed in two different ways, leading to the formation of two distinct regioisomers. These isomers, while structurally similar, can exhibit significantly different biological activities, making their effective separation a critical step in the research and development process.[2][3]
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of the synthesis to favor one isomer?
A1: While complete control over regioselectivity can be challenging, several reaction parameters can be optimized to favor the formation of the desired regioisomer.[2][3] Key factors to consider include:
-
Temperature: Lower reaction temperatures have been shown to increase regioselectivity.[2][3]
-
Solvent and Catalysis: The choice of solvent and the use of acidic or basic catalysts can significantly influence the reaction's outcome. For instance, conducting the reaction in acidic solvents like acetic acid or trifluoroacetic acid at low temperatures has been reported to favor the formation of one isomer over the other.[2][3]
Q2: What are the primary methods for separating pyrido[2,3-b]pyrazine regioisomers?
A2: The most common and effective methods for separating these regioisomers are:
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: A purification technique for solid compounds based on differences in solubility.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique suitable for both analytical and preparative separations.[4][5]
Q3: How can I confirm the identity of the separated regioisomers?
A3: A combination of spectroscopic techniques is typically used to unambiguously identify the structure of each regioisomer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the connectivity of atoms in a molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Single-Crystal X-ray Diffraction: Offers definitive structural elucidation if suitable crystals can be obtained.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of pyrido[2,3-b]pyrazine regioisomers.
Guide 1: Column Chromatography
Column chromatography is a fundamental technique for the separation of organic compounds. However, achieving optimal separation of closely related regioisomers requires careful optimization.
Problem: My regioisomers are co-eluting or have very poor separation on the column.
Causality: This issue typically arises from an inappropriate choice of stationary or mobile phase, leading to insufficient differential interaction with the isomers.
Solutions:
-
Optimize the Mobile Phase:
-
Principle: The polarity of the solvent system is crucial. A solvent system that is too polar will elute all compounds quickly with poor separation, while a system that is not polar enough will result in very slow elution or no elution at all.
-
Action: Systematically vary the solvent ratio of your eluent. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Use Thin Layer Chromatography (TLC) to screen different solvent systems before running the column.
-
-
Change the Stationary Phase:
-
Principle: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like pyridopyrazines.
-
Action: Consider using a different stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).
-
-
Improve Column Packing:
-
Principle: A poorly packed column with air bubbles or cracks will lead to uneven solvent flow and band broadening, resulting in poor separation.
-
Action: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
Experimental Workflow: Column Chromatography Protocol
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to identify a solvent system that gives good separation of the regioisomers with Rf values between 0.2 and 0.5.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure isomers.
-
Combine the pure fractions of each isomer.
-
-
Solvent Removal and Characterization:
-
Remove the solvent under reduced pressure.
-
Characterize the purified isomers using NMR and MS.
-
Guide 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent and the cooling process.
Problem: My compound "oils out" instead of forming crystals during cooling.
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6][7] This often happens when the melting point of the compound is lower than the temperature of the solution or when the solution is supersaturated.[6][8]
Solutions:
-
Modify the Solvent System:
-
Principle: The solubility of the compound in the chosen solvent at high temperatures may be too high, or the solvent's boiling point may be too high relative to the compound's melting point.
-
Action: Try a solvent with a lower boiling point or use a mixed solvent system. In a mixed solvent system, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.
-
-
Slow Down the Cooling Process:
-
Principle: Rapid cooling can lead to supersaturation and oiling out. Slow cooling allows for the gradual formation of a crystal lattice.
-
Action: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also promote slower cooling.
-
-
Induce Crystallization:
-
Principle: Nucleation is the first step in crystal formation. Sometimes, this process needs to be initiated.
-
Action: Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound can also induce crystallization.
-
Experimental Workflow: Recrystallization Protocol
Caption: Workflow for Recrystallization Purification.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the impure solid until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and check their purity by TLC or NMR.
Guide 3: High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution for the separation of isomers.
Problem: My regioisomers are not resolving in my HPLC chromatogram.
Causality: Poor resolution in HPLC can be due to a variety of factors including the choice of stationary phase, mobile phase composition, flow rate, and column temperature.
Solutions:
-
Optimize Mobile Phase Composition:
-
Principle: The strength and composition of the mobile phase directly impact retention and selectivity.
-
Action: For reversed-phase HPLC, systematically vary the ratio of aqueous to organic solvent. For normal-phase HPLC, adjust the polarity of the organic solvent mixture. Consider using a gradient elution where the mobile phase composition changes over time.
-
-
Select a Different Column:
-
Principle: Different stationary phases offer different selectivities.
-
Action: If a standard C18 column is not providing adequate separation, try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. For some regioisomers, chiral stationary phases may also be effective.[4][9][10]
-
-
Adjust Flow Rate and Temperature:
-
Principle: Lower flow rates and optimized column temperatures can improve resolution by affecting the mass transfer of the analytes between the mobile and stationary phases.
-
Action: Decrease the flow rate and experiment with different column temperatures to find the optimal conditions for separation.
-
Data Summary
| Parameter | Condition | Effect on Regioisomer Ratio | Reference |
| Temperature | Low Temperature | Increased regioselectivity | [2][3] |
| Solvent | Acidic (e.g., Acetic Acid, TFA) | Increased regioselectivity | [2][3] |
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
-
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. Available at: [Link]
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science. Available at: [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]
-
From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]
-
Mechanisms of regioisomers formation. ResearchGate. Available at: [Link]
-
Column Chromatography Procedures. University of Colorado Boulder. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
- How to run column chrom
-
Regioisomerism vs Conformation: Impact of Molecular Design on the Emission Pathway in Organic Light-Emitting Device Emitters. National Center for Biotechnology Information. Available at: [Link]
-
Column Chromatography Guide. Phenomenex. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Organic Reactions in Aqueous Media with a Focus on Carbon−Carbon Bond Formations: A Decade Update. ACS Publications. Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. Available at: [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
CO‐Induced Dimer Decay Responsible for Gem‐Dicarbonyl Formation on a Model Single‐Atom Catalyst. Wiley Online Library. Available at: [Link]
- Recrystalliz
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech. Available at: [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. MDPI. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO. Available at: [Link]
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. Available at: [Link]
-
Problems with Recrystallisations. University of York. Available at: [Link]
- Recrystalliz
-
Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of butenedial. Atmospheric Chemistry and Physics. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Available at: [Link]
-
Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[11]. ResearchGate. Available at: [Link]
- column chrom
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. Available at: [Link]
- Petroleum Chemistry Laboratory Recrystallizing process. Unknown Source.
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Available at: [Link]
- TROUBLESHOOTING GUIDE. Unknown Source.
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. d-nb.info [d-nb.info]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. researchgate.net [researchgate.net]
Technical Support Center: NMR Troubleshooting for Pyrido[2,3-b]pyrazin-7-ol
Welcome to the Advanced NMR Troubleshooting Portal. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the notoriously poor solubility of pyrido[2,3-b]pyrazin-7-ol and related fused nitrogen heterocycles.
As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will address the fundamental physicochemical causality behind your solubility issues and provide self-validating experimental protocols to ensure your NMR time yields publication-quality data.
The Root Cause: Why is Pyrido[2,3-b]pyrazin-7-ol so Insoluble?
To solve a solubility issue, you must first understand the molecular forces at play. Pyrido[2,3-b]pyrazin-7-ol is a highly planar, electron-deficient bicyclic system containing three basic nitrogen atoms and one hydroxyl (-OH) group 1.
This specific structural motif creates a "perfect storm" for insolubility:
-
Intermolecular Hydrogen Bonding: The -OH group at position 7 acts as a powerful hydrogen-bond donor, while the pyrazine and pyridine nitrogens act as multiple hydrogen-bond acceptors. This creates a rigid, polymeric intermolecular network in the solid state.
- Stacking: The planar aromatic backbone allows the molecules to stack tightly, resulting in exceptionally high crystal lattice energy.
Standard non-polar solvents (like CDCl₃ or C₆D₆) lack the dielectric constant and hydrogen-bond disruption capabilities required to break this lattice.
Troubleshooting Workflow
Before proceeding to the chemical interventions below, follow this logical progression to minimize sample degradation and maximize spectral resolution.
Logical workflow for troubleshooting pyrido[2,3-b]pyrazin-7-ol NMR solubility issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My sample won't dissolve in CDCl₃ or MeOD. What is the best first-line solvent?
Answer: Deuterated dimethyl sulfoxide (DMSO-d₆) is the gold standard for fused nitrogen heterocycles 2. DMSO is a highly polar aprotic solvent with a strong hydrogen-bond acceptor capacity (the sulfoxide oxygen), which aggressively competes with the intermolecular hydrogen bonds of your compound.
Quantitative Data: Solvent Comparison for Nitrogen Heterocycles
| Solvent | Dielectric Constant (ε) | H-Bond Acceptor/Donor | Solubilizing Power | Viscosity (cP at 25°C) |
| Chloroform-d (CDCl₃) | 4.8 | Weak / None | Poor | 0.54 |
| Methanol-d₄ (MeOD) | 32.6 | Strong / Strong | Moderate | 0.59 |
| DMSO-d₆ | 46.8 | Strong / None | Excellent | 1.99 |
| TFA-d | 8.4 | Weak / Strong | Excellent (via protonation) | 1.62 |
Q2: Even in DMSO-d₆, I get broad peaks and poor signal-to-noise. How can I improve this without changing the solvent?
Answer: Broad peaks in DMSO-d₆ for planar heterocycles are usually caused by transient aggregation (stacking) and the inherently high viscosity of DMSO at room temperature. Heating the sample to 60–80 °C increases the thermal kinetic energy, breaking the
Protocol 1: High-Temperature NMR Acquisition
-
Preparation: Suspend 5–10 mg of pyrido[2,3-b]pyrazin-7-ol in 0.6 mL of DMSO-d₆ in a high-quality NMR tube.
-
Insertion & Initial Lock: Insert the sample and establish a lock on DMSO-d₆ at 25 °C.
-
Thermal Ramping: Increase the Variable Temperature (VT) unit to 70 °C in 10 °C increments. Allow 5 minutes of equilibration per step to prevent tube fracture.
-
Self-Validation Checkpoint (Critical): Once at 70 °C, observe the lock level. It will likely have dropped significantly. You must re-tune and re-match the probe. The dielectric constant of DMSO changes drastically with temperature. If the wobble curve is off-center, your RF pulses will reflect back, resulting in poor excitation and false-negative signal loss.
-
Shimming & Acquisition: Re-shim the Z1 and Z2 gradients to account for the thermal convection currents in the tube, then acquire your spectrum.
Q3: Heating didn't work. The compound is still suspended. What chemical additives can I use?
Answer: If thermal energy cannot overcome the crystal lattice, you must use chemical disruption. Adding 1–2 drops of Trifluoroacetic acid-d₁ (TFA-d) is the most effective intervention 3.
Causality: TFA-d protonates the basic pyrazine and pyridine nitrogens. This induces a positive charge on the heterocycle, causing electrostatic repulsion between the molecules. This repulsion instantly shatters the hydrogen-bonded network and the
Protocol 2: TFA-d Solubilization Technique
-
Baseline Prep: Keep your cloudy suspension of pyrido[2,3-b]pyrazin-7-ol in 0.6 mL DMSO-d₆.
-
Acid Addition: In a fume hood, add 10–20 μL (approx. 1-2 drops) of TFA-d directly to the NMR tube using a glass capillary or micropipette.
-
Agitation: Cap the tube securely and invert 5–10 times.
-
Self-Validation Checkpoint: Visually inspect the tube against a light source. The suspension should instantly clear into a transparent solution. If the solution remains cloudy after TFA-d addition, your insolubility is likely due to an inorganic salt impurity (e.g., silica or metal catalyst) rather than the organic heterocycle itself. Filter the sample through a glass wool plug before insertion.
-
Acquisition: Lock on DMSO-d₆ and acquire the spectrum.
Q4: I added TFA-d, but now my chemical shifts have moved, and the -OH peak is gone. Is my compound degraded?
Answer: No, your compound has not degraded. You are observing standard chemical exchange and protonation effects 4.
-
Missing -OH Peak: The hydroxyl proton on position 7 undergoes rapid chemical exchange with the massive pool of deuterium provided by the TFA-d (-COOD). The -OH proton is replaced by deuterium, rendering it invisible in ¹H NMR. The displaced proton merges into the bulk acid peak (usually a broad singlet far downfield, >12 ppm).
-
Shifted Peaks: Protonating the nitrogen atoms withdraws electron density from the aromatic rings. This deshielding effect will cause the adjacent aromatic protons (and carbons) to shift further downfield (higher ppm) compared to their neutral state. When reporting this data, simply note in your experimental section: "¹H NMR (400 MHz, DMSO-d₆ + 1 drop TFA-d)".
References
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances.1
-
An In-depth Technical Guide to Utilizing DMSO-d6 in NMR Spectroscopy. Benchchem.2
-
Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Blog.4
-
Practical and innate C–H functionalization of heterocycles. National Institutes of Health (PMC).3
Sources
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
Optimizing recrystallization solvents for high-purity pyrido[2,3-b]pyrazin-7-ol
Technical Support Center: Pyrido[2,3-b]pyrazin-7-ol Purification
Guide Topic: Optimizing Recrystallization Solvents for High-Purity Pyrido[2,3-b]pyrazin-7-ol
Introduction
Welcome to the technical support guide for the purification of pyrido[2,3-b]pyrazin-7-ol. This molecule and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] Achieving high purity is paramount for accurate downstream analysis and biological evaluation. Recrystallization is a powerful and essential technique for this purpose, but its success is critically dependent on the selection of an appropriate solvent system.[3][4]
This guide provides field-proven insights and systematic protocols to help you navigate the challenges of solvent selection and optimization. We will address common issues in a direct question-and-answer format, supplemented by detailed troubleshooting guides and experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for pyrido[2,3-b]pyrazin-7-ol?
An ideal solvent should exhibit a steep solubility curve with respect to temperature.[3][5] This means:
-
High Solubility at High Temperature: The entire sample of crude pyrido[2,3-b]pyrazin-7-ol should dissolve completely in a minimal amount of the boiling solvent.[6][7]
-
Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, allowing for the recovery of a large quantity of pure crystals.[5][6]
-
Impurity Solubility Profile: Common impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[6][7]
-
Chemical Inertness: The solvent must not react with pyrido[2,3-b]pyrazin-7-ol.[3][7]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of pyrido[2,3-b]pyrazin-7-ol to prevent the compound from melting or "oiling out" instead of dissolving.[5] The melting point for the parent pyrido[2,3-b]pyrazine is reported to be in the range of 139-143 °C.[8][9]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3]
Q2: I have no prior data. Where do I begin my solvent selection process?
Start with the principle of "like dissolves like."[5] Pyrido[2,3-b]pyrazin-7-ol is a polar molecule due to the presence of a hydroxyl group and multiple nitrogen atoms. Therefore, moderately polar to polar solvents are excellent starting points. A small-scale screening with solvents like ethanol, isopropanol, ethyl acetate, and water is a logical first step. One study on related derivatives successfully used ethyl acetate for recrystallization.[10]
Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure melt that will not form pure crystals.
-
Probable Cause: The boiling point of your chosen solvent is too high, exceeding the melting point of your compound.[5]
-
Solution: Switch to a solvent with a lower boiling point. Alternatively, if using a mixed-solvent system, you may have added too much of the "good" solvent. Try reducing the initial volume of the "good" solvent or adding the antisolvent at a slightly lower temperature.
Q4: No crystals are forming even after the solution has cooled to room temperature. What should I do?
This typically indicates that the solution is not sufficiently supersaturated.
-
Strategy 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Strategy 2: Seeding. If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.
-
Strategy 3: Reduce Solubility. Place the flask in an ice-water bath to further decrease the compound's solubility.[4]
-
Strategy 4: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Q5: How do I verify the purity of my recrystallized product?
The most common and accessible method is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Comparing the experimental melting point to a literature value is a standard verification step.
Section 2: Systematic Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Compound is Insoluble in Hot Solvent | The solvent is too non-polar for your compound. The "like dissolves like" principle suggests a polarity mismatch. | Strategy: Move to a more polar solvent. For pyrido[2,3-b]pyrazin-7-ol, if a non-polar solvent like hexane fails, progress to solvents like ethyl acetate, acetone, or alcohols (ethanol, isopropanol).[5] |
| 2. Compound is Very Soluble in Cold Solvent | The solvent is too "good" or too polar. There is not a sufficient difference in solubility between the hot and cold states, leading to poor recovery. | Strategy A (Single Solvent): Choose a less polar solvent. Strategy B (Mixed Solvent): Use the current solvent as the "good" solvent and introduce a miscible "bad" (antisolvent) in which your compound is insoluble.[3][6] For example, if your compound is too soluble in cold ethanol, you could use an ethanol/water or ethanol/hexane system. |
| 3. Poor Crystal Yield/Recovery | - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were filtered before crystallization was complete. - The chosen solvent retains significant amounts of the compound even when cold. | Strategy A: Before filtering, ensure the solution is thoroughly cooled (an ice bath can help maximize precipitation).[4] Strategy B: Minimize the amount of hot solvent used to just dissolve the compound. Strategy C: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.[5] |
| 4. Product is Discolored or Impurities Co-crystallize | - The cooling process was too rapid, trapping impurities. - The chosen solvent has a similar solubility profile for both the product and the impurity. | Strategy A: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Rapid cooling leads to precipitation, not crystallization, which can trap impurities.[4] Strategy B: If impurities are colored and insoluble, perform a hot filtration to remove them before cooling. If they are soluble, you may need to perform a second recrystallization or select a different solvent system where the impurity has much higher solubility. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: Small-Scale Solvent Screening
This protocol helps you quickly identify promising solvents using a small amount of your crude material.
-
Place approximately 20-30 mg of crude pyrido[2,3-b]pyrazin-7-ol into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[7]
-
For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record if it is soluble when hot.
-
Allow the tubes that formed a clear solution to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for the formation of a crystalline precipitate. The ideal solvent is one where the compound is sparingly soluble or insoluble cold, but very soluble hot, and forms abundant crystals upon cooling.[5]
Data Summary: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Use for Pyrido[2,3-b]pyrazin-7-ol |
| Water | 100 | High | May be a good "antisolvent" with a polar organic solvent like ethanol or acetone due to the compound's hydroxyl group. |
| Ethanol | 78 | High | A strong candidate as a primary solvent. It's polar and has a moderate boiling point. Often used for similar heterocyclic compounds.[11] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. May be too good of a solvent, leading to recovery issues. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | An excellent starting point. Less polar than alcohols but capable of hydrogen bonding. Has been used for related derivatives.[10] |
| Acetone | 56 | Medium | A strong, polar aprotic solvent. Its low boiling point can be advantageous for easy removal. |
| Toluene | 111 | Low | Likely too non-polar to be a primary solvent, but could potentially be used as an antisolvent with a more polar solvent if needed. |
| Hexane | 69 | Very Low | Unlikely to be a primary solvent. Primarily used as an antisolvent to precipitate polar compounds from more polar solutions. |
Workflow: Solvent System Selection
The following diagram outlines the decision-making process for selecting and optimizing a recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization I. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from UMass Boston Science Learning Center. [Link]
-
Chemical Synthesis Database. (2025, May 20). pyrido[2,3-b]pyrazine. Retrieved from Chemical Synthesis Database. [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrido(2,3-b)pyrazine-2,3-diol (CAS 2067-84-7). Retrieved from Cheméo. [Link]
-
Ali, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Summary for CID 67580. Retrieved from PubChem. [Link]
-
Stenutz, R. (n.d.). pyrido[2,3-b]pyrazine. Retrieved from Stenutz. [Link]
-
Ali, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. NIST Chemistry WebBook, SRD 69. Retrieved from NIST. [Link]
-
Ali, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido[2,3-d]pyrimidin-7-ol. PubChem Compound Summary for CID 10012049. Retrieved from PubChem. [Link]
-
Kolos, N. N., & Chervonets, D. V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry, 17(4), 3-18. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. Indian Journal of Chemistry, Section B, 60B(10), 1368-1374. [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from LabXchange. [Link]
-
Siraj, S., & Al-Humaidi, J. Y. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Minireviews in Organic Chemistry, 20(5), 456-474. [Link]
-
ResearchGate. (2025, August 7). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from ResearchGate. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. CAS 322-46-3: Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
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- 9. Pyrido[2,3-b]pyrazine | 322-46-3 [sigmaaldrich.com]
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- 11. op.niscpr.res.in [op.niscpr.res.in]
Minimizing side-product formation during the chlorodehydroxylation of pyrido[2,3-b]pyrazin-7-ol
Welcome to the Technical Support Center for Heterocyclic Chemistry.
As a Senior Application Scientist, I frequently encounter challenges regarding the chlorodehydroxylation of fused electron-deficient heterocycles like pyrido[2,3-b]pyrazin-7-ol. While seemingly straightforward, this transformation is notorious for side-product formation—ranging from tarry polymers to unreacted intermediates that revert during workup.
This guide provides field-proven, mechanistically grounded solutions to optimize your workflow, ensuring high yields and high purity.
Part 1: Visualizing the Bottlenecks
To troubleshoot effectively, we must first understand the mechanistic pathways that lead to failure. The diagram below illustrates the Vilsmeier-assisted chlorodehydroxylation pathway and the critical junctions where side products form.
Fig 1: Vilsmeier-assisted chlorodehydroxylation pathway and side-product bottlenecks.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I recovering a high percentage of starting material (pyrido[2,3-b]pyrazin-7-ol) after the aqueous workup, even when TLC showed complete conversion during the reaction? Causality & Solution: This is a classic false-negative result caused by improper quenching. During the reaction, the hydroxyl group is converted into an energetic, metastable O-activated intermediate (such as a phosphorodichloridate)[1]. This intermediate is surprisingly stable. If you perform a standard direct quench by pouring the reaction into ice-water, the intermediate may precipitate or partition into the organic phase before it can fully undergo nucleophilic displacement by chloride. When the mixture warms, a delayed exotherm occurs, and the intermediate hydrolyzes back to the starting hydroxyl compound[2]. Actionable Fix: Implement a reverse quench into a mildly basic, temperature-controlled aqueous solution (e.g., sodium acetate at 35–40 °C). This ensures instantaneous and complete hydrolysis of unreacted POCl3 and drives the intermediate to the desired chlorinated product without reverting[2].
Q2: My reaction mixture turns into a black, tarry substance, and my isolated yield is terrible. How do I prevent polymerization? Causality & Solution: Pyrido[2,3-b]pyrazines are electron-deficient but highly sensitive to harsh acidic conditions at elevated temperatures. Refluxing the substrate in neat POCl3 (often >100 °C) causes decomposition and polymerization of the heterocyclic core[3]. Actionable Fix: Shift from a bulk-solvent POCl3 method to a Vilsmeier-Haack catalyzed approach . By adding a catalytic or stoichiometric amount of N,N-dimethylformamide (DMF), you generate the highly reactive Vilsmeier chloroiminium ion in situ[4]. This allows you to use a mild solvent (like toluene or acetonitrile) and lower the reaction temperature to 70–80 °C, drastically reducing tar formation.
Q3: I am observing over-chlorination and regioisomers. How do I control selectivity? Causality & Solution: Using a massive excess of POCl3 (e.g., 5-10 equivalents) forces the reaction but also promotes non-selective chlorination at other weakly nucleophilic sites on the fused ring system. Actionable Fix: Restrict POCl3 stoichiometry to 1.2 – 1.5 equivalents relative to the hydroxyl group[3]. The Vilsmeier-assisted protocol ensures that this near-stoichiometric amount is sufficient for complete conversion.
Part 3: Optimized Experimental Protocol
This methodology is designed as a self-validating system ; each phase contains a checkpoint to ensure mechanistic progression before moving to the next step.
Step 1: Vilsmeier Reagent Generation
-
Charge a dry, nitrogen-purged reactor with Toluene (10 volumes relative to substrate).
-
Add N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the mixture to 0–5 °C.
-
Dropwise add Phosphorus oxychloride (POCl3) (1.5 equivalents) over 15 minutes. Validation Checkpoint: A white precipitate (the Vilsmeier-Haack complex) should form. Stir for 30 minutes at room temperature to ensure complete complexation.
Step 2: Substrate Activation
-
Add pyrido[2,3-b]pyrazin-7-ol (1.0 equivalent) portion-wise to the suspension.
-
Gradually heat the reaction mixture to 75–80 °C.
-
Maintain temperature for 2–4 hours.
Step 3: In-Process Validation
-
Withdraw a 50 µL aliquot and quench it into 500 µL of saturated NaHCO3, then extract with ethyl acetate.
-
Analyze the organic layer via HPLC or TLC. Validation Checkpoint: Proceed to Step 4 only when the starting material peak is <2%. If >2%, stir for an additional hour. Do not add more POCl3.
Step 4: Controlled Reverse Quench (Critical Step)
-
Prepare a separate quench vessel containing a 20% w/v aqueous Sodium Acetate solution (15 volumes) and warm it to 35 °C.
-
Slowly transfer the active reaction mixture into the quench vessel over 30–45 minutes, maintaining the quench temperature between 35–40 °C. Causality: This specific temperature window prevents the delayed exotherm and forces the displacement of the phosphorodichloridate leaving group by chloride ions[2].
Step 5: Isolation
-
Allow the quenched mixture to cool to room temperature.
-
Separate the phases. Extract the aqueous layer once with Toluene (5 volumes).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to afford 7-chloro-pyrido[2,3-b]pyrazine.
Part 4: Quantitative Data Presentation
The table below summarizes the causality between reaction conditions and the resulting impurity profiles based on optimization studies.
| Reaction Condition | Solvent | Temp (°C) | Quench Method | Yield (%) | Primary Side Product |
| Neat POCl3 (Excess) | None | 105 | Direct Ice-Water | 35% | Tarry polymers (40%) |
| POCl3 (1.5 eq) | Toluene | 105 | Direct Ice-Water | 55% | Reverted SM (30%) |
| POCl3 (1.5 eq) + DMF | Toluene | 80 | Direct Ice-Water | 62% | Reverted SM (25%) |
| POCl3 (1.5 eq) + DMF | Toluene | 80 | Reverse NaOAc (35°C) | 91% | Trace over-chlorination (<2%) |
Part 5: References
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at:[Link][3]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. Available at:[Link]
-
How can I properly quench POCl3? (Referencing Li, X. et al. Org. Process Res. Dev. 2012). ResearchGate. Available at:[Link][2]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link][4]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrido[2,3-b]pyrazine Cyclization Reactions
Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates frequently encountered during cyclization reactions. This resource offers a question-and-answer format to directly address specific issues, providing explanations for the underlying chemistry and actionable protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My pyrido[2,3-b]pyrazine cyclization is resulting in a low yield. What are the most common causes and how can I improve it?
Answer:
Low yields in the synthesis of the pyrido[2,3-b]pyrazine core, typically formed via the condensation of pyridinediamines and α-dicarbonyl compounds, are a frequent challenge.[1][2] Several factors can contribute to this issue, ranging from suboptimal reaction conditions to the purity of your starting materials.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, solvent, and the presence of a catalyst.
-
Temperature: Lower reaction temperatures have been shown to increase regioselectivity and yield in certain cases.[1][2] Conversely, some reactions may require heating to proceed to completion. It is crucial to empirically determine the optimal temperature for your specific substrates.
-
Solvent: The choice of solvent plays a critical role. Acidic solvents like acetic acid or trifluoroacetic acid can promote the reaction and improve regioselectivity.[1][2] A study on a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives found that ethanol was an effective solvent in the presence of a p-TSA catalyst.[3] The polarity of the solvent can significantly influence the reaction outcome.[3][4]
-
Catalysis: Both acid and base catalysis can be employed. Acidic conditions, as mentioned, often favor the reaction.[1][2] However, the choice between acidic or basic catalysis will depend on the specific nature of your reactants.
-
-
Incomplete Reaction: The reaction may not be reaching completion within the allotted time.
-
Monitoring: It is essential to monitor the reaction's progress using an appropriate analytical technique. Thin Layer Chromatography (TLC) is a common and effective method for this purpose.[3][5] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) can provide more quantitative insights.[1][6][7]
-
Reaction Time: If the reaction has stalled, consider extending the reaction time. However, be mindful that prolonged reaction times at elevated temperatures can sometimes lead to the formation of side products.[8]
-
-
Purity of Starting Materials: Impurities in either the pyridinediamine or the α-dicarbonyl compound can significantly hinder the reaction.
-
Verification: Ensure the purity of your starting materials through appropriate analytical methods such as NMR or melting point analysis.[9]
-
Purification: If necessary, purify the starting materials before use. Common purification techniques include recrystallization or column chromatography.[10][11] Impurities can interfere with the reaction by reacting with the starting materials or the catalyst, leading to a lower yield of the desired product.[12]
-
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common issue in pyrido[2,3-b]pyrazine synthesis, often indicating the presence of side reactions or unreacted starting materials.
Potential Side Reactions and Byproducts:
-
Formation of Regioisomers: When using an unsymmetrical α-dicarbonyl compound, the formation of two different regioisomers is possible.[1][2] These isomers can have significantly different biological activities, making their separation and selective synthesis crucial.[1][2]
-
Over-oxidation: If using an oxidation-based method, over-oxidation of the pyrazine ring can occur, leading to the formation of N-oxides or even ring-opened products.[13]
-
Polymerization: Reactive intermediates can sometimes lead to polymerization, especially under harsh reaction conditions.[13]
-
Ring-expansion or Ring-contraction Reactions: Under certain conditions, particularly in the presence of strong acids or bases, the pyrazine ring can undergo rearrangement to form larger or smaller heterocyclic compounds.[13]
-
Unreacted Starting Materials: A prominent spot on the TLC could simply be one of your starting materials, indicating an incomplete reaction.[8]
Strategies to Minimize Side Product Formation:
-
Optimize Reaction Conditions for Regioselectivity: To favor the formation of a specific regioisomer, carefully control the reaction temperature and solvent. As demonstrated in a study on the regioselective condensation reaction, lower temperatures and acidic solvents like trifluoroacetic acid can significantly improve the yield of the desired isomer.[1]
-
Control Stoichiometry: Use a precise molar ratio of your reactants. A slight excess of one reagent can sometimes be used to drive the reaction to completion, but a large excess should be avoided to prevent the formation of byproducts.[5]
-
Anhydrous Conditions: If your reaction is sensitive to moisture, ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[5]
-
Temperature Control: Running the reaction at a lower temperature can often suppress the formation of side products.[1][5] If heating is necessary, careful optimization is key.
Question 3: My product is difficult to purify. What are the best methods for isolating my target pyrido[2,3-b]pyrazine?
Answer:
The purification of pyrido[2,3-b]pyrazine derivatives can be challenging due to the potential for similar polarities between the desired product and any side products.
Recommended Purification Methods:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][14] The choice of eluent system is critical and will need to be optimized for your specific product. Common solvent systems include mixtures of hexane and ethyl acetate.[5]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent technique to obtain high-purity material.[3][5] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Liquid-Liquid Extraction (LLE): LLE can be used as a preliminary purification step to remove water-soluble impurities.[5]
-
Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative TLC or HPLC can be used to isolate the pure product.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials for reference.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm and/or 366 nm) or by using a staining agent (e.g., iodine).[3][9]
-
The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Protocol 2: General Procedure for Pyrido[2,3-b]pyrazine Synthesis via Condensation
This is a general guideline; specific conditions will need to be optimized.
-
In a round-bottom flask, dissolve the pyridinediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).[3]
-
Add the α-dicarbonyl compound (1 to 1.2 equivalents).
-
If using a catalyst (e.g., p-TSA), add it to the mixture.[3]
-
Stir the reaction at the optimized temperature (e.g., room temperature to reflux) and monitor its progress by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.[3]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product using column chromatography or recrystallization.[3][5]
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Low Conversion Rates
| Symptom | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal reaction conditions | Optimize temperature, solvent, and catalyst.[1][2][3] |
| Incomplete reaction | Monitor reaction by TLC and consider extending reaction time.[3][5] | |
| Impure starting materials | Purify starting materials before use.[10][12] | |
| Multiple Spots on TLC | Formation of regioisomers | Optimize for regioselectivity using low temperature and acidic solvents.[1] |
| Side product formation | Control stoichiometry, use anhydrous conditions, and optimize temperature.[5][13] | |
| Unreacted starting materials | Extend reaction time or adjust stoichiometry.[8] | |
| Purification Difficulties | Similar polarity of products | Utilize flash column chromatography with an optimized eluent system or recrystallization.[3][5] |
Diagram 1: General Workflow for Troubleshooting Pyrido[2,3-b]pyrazine Cyclization
Caption: A logical workflow for diagnosing and resolving low conversion rates.
References
- Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Biosynce Blog.
- BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Technical Support.
- ResearchGate. (2025, August 7).
- Bentham Science Publishers. (2014, November 1).
- PMC. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- ResearchGate. (2025, September 16).
- Scilit. Solvent Effects on n→π Transitions in Pyrazine.
- PMC. (2018, November 13). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
- BenchChem. (2025). optimization of reaction conditions for pyrazoline synthesis. BenchChem Technical Support.
- IPQpubs. (2014, September 16). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances.
- Pharmaceutical Outsourcing. (2010, January 1).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- Shimadzu. Real-Time Monitoring of Chemical Reactions.
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- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
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- 13. biosynce.com [biosynce.com]
- 14. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lactam-Lactim Tautomerism in Chromatography: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by lactam-lactim tautomerization during chromatographic separations. My aim is to equip you with the scientific rationale and practical steps to control this phenomenon, ensuring robust and reproducible results.
Introduction: The Challenge of a Shifting Identity
Lactam-lactim tautomerism, a form of proton tautomerism, involves the reversible isomerization between a cyclic amide (the lactam form) and its cyclic imidic acid isomer (the lactim form).[1][2] This dynamic equilibrium can be a significant source of frustration in chromatography, often manifesting as peak splitting, broadening, or the appearance of unexpected peaks.[3][4] The interconversion between these two forms can occur on the timescale of the chromatographic separation, leading to a single compound behaving as two or more distinct species.
The equilibrium between the lactam and lactim forms is sensitive to a variety of factors including solvent polarity, pH, and temperature.[5] In aqueous solutions, the lactam form is often more prevalent, but this can be shifted by substituents on the heterocyclic ring.[5][6][7] Understanding and controlling these factors is paramount to achieving consistent and accurate chromatographic analysis.
Troubleshooting Guide: From Peak Distortion to Baseline Resolution
This section addresses common chromatographic issues arising from lactam-lactim tautomerism and provides actionable solutions.
Issue 1: I'm seeing a split or shouldered peak for my compound, which I know is pure.
This is a classic symptom of on-column tautomerization. The separation environment is causing the lactam and lactim forms to resolve into distinct or partially resolved peaks.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for peak splitting due to tautomerization.
Detailed Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Rationale: The lactam-lactim equilibrium is often pH-dependent.[8][9] By shifting the pH, you can drive the equilibrium to favor one tautomer, resulting in a single, sharp peak.
-
Procedure:
-
Prepare a series of mobile phases with varying pH values. For reversed-phase chromatography, start with a pH of 2.5 and incrementally increase it to 10.5, using appropriate buffers.[8][9]
-
Use volatile buffers like ammonium formate or ammonium acetate if your detection method is mass spectrometry.[10] Non-volatile buffers like phosphate should be avoided with MS detectors.[10]
-
Inject the sample with each mobile phase and observe the peak shape. A pH at which one tautomer is dominant should yield a single peak.[8][9]
-
-
-
Protocol 2: Solvent Polarity and Composition Modification
-
Rationale: The polarity of the solvent can influence the stability of the tautomers.[7][11] The lactam form is generally favored in more polar solvents.[5]
-
Procedure:
-
If using reversed-phase HPLC, systematically alter the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
For normal-phase chromatography, experiment with different non-polar solvents and polar modifiers.[12]
-
The goal is to find a solvent system that either stabilizes one tautomer or accelerates the interconversion to a rate that is too fast for the chromatographic timescale, resulting in a single averaged peak.
-
-
-
Protocol 3: Temperature Optimization
-
Rationale: Temperature affects both the equilibrium constant and the rate of interconversion between tautomers.[5][6]
-
Procedure:
-
Systematically vary the column temperature (e.g., from 25°C to 60°C).
-
Lower temperatures may slow the interconversion, potentially allowing for the separation of the two tautomers into distinct peaks if desired.
-
Higher temperatures can accelerate the interconversion, leading to the coalescence of the two peaks into a single, sharp peak.[13]
-
-
Issue 2: My peak shape is inconsistent between runs.
This often points to an unstable equilibrium that is sensitive to minor variations in your experimental conditions.
Troubleshooting Steps:
-
Ensure Mobile Phase Consistency: Precisely control the pH and composition of your mobile phase. Small drifts in pH can significantly shift the tautomeric equilibrium.
-
Thermostat Your Column: Maintain a constant and uniform column temperature. Fluctuations in ambient temperature can affect the separation.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[3][14] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[14]
Frequently Asked Questions (FAQs)
Q1: Can I separate and quantify both the lactam and lactim tautomers?
A: Yes, this is achievable, particularly if the interconversion rate is slow compared to the chromatographic timescale. Chiral chromatography has been successfully used to separate tautomeric stereoisomers.[12] Success often depends on finding the right combination of stationary phase, mobile phase, and temperature to resolve the two forms.[8][12]
Q2: How do I know if my peak splitting is due to tautomerization or an impurity?
A: This is a critical question. Here's a decision-making framework:
Caption: Decision matrix for identifying tautomers vs. impurities.
Spectroscopic techniques like 2D IR spectroscopy can definitively identify and quantify tautomers in solution.[5][6][15]
Q3: What role do mobile phase additives play?
A: Mobile phase additives are crucial for controlling the chromatographic environment.[16]
| Additive Type | Function in Controlling Tautomerism | Example |
| Acids | Shift equilibrium by protonating the molecule. Can improve peak shape.[17] | Formic Acid, Acetic Acid, Trifluoroacetic Acid (TFA)[10][18] |
| Bases | Shift equilibrium by deprotonating the molecule. | Ammonium Hydroxide[10] |
| Buffers | Maintain a stable pH to ensure a consistent tautomeric ratio.[16] | Ammonium Formate, Ammonium Acetate[10] |
| Ion-Pair Reagents | Can interact with one tautomer more strongly, altering its retention.[16] | Tetrabutylammonium salts[16] |
Q4: Can the choice of stationary phase influence the separation of tautomers?
A: Absolutely. The stationary phase chemistry dictates the interaction with the analyte.
-
Reversed-Phase (e.g., C18): Separation is based on hydrophobicity. Differences in polarity between the lactam and lactim forms can be exploited.
-
Normal-Phase: Can offer different selectivity based on polar interactions.
-
Chiral Stationary Phases (CSPs): Essential for separating enantiomeric or diastereomeric tautomers.[12][19][20] Polysaccharide-based CSPs are widely used for this purpose.[12][20]
Q5: Are there any non-chromatographic techniques to study lactam-lactim tautomerism?
A: Yes, several spectroscopic methods are powerful tools for studying tautomerism:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and quantify the ratio of tautomers at equilibrium.
-
Infrared (IR) and 2D IR Spectroscopy: Very effective for identifying the different functional groups present in each tautomer and studying their dynamics.[5][6]
-
UV-Vis Spectroscopy: The lactam and lactim forms often have distinct absorption spectra.[11]
Concluding Remarks
Controlling lactam-lactim tautomerization in chromatography is a matter of systematically manipulating the chemical environment to favor a single, stable form of your analyte or to control its interconversion. By understanding the principles of tautomerism and methodically applying the troubleshooting strategies outlined in this guide, you can overcome these challenges and achieve reliable, high-quality chromatographic separations.
References
-
Separation and identification of four tautomers (hemiketals) of acenocoumarol by HPLC-CD: Absolute configuration, simulation, an - SSRN. (n.d.). Retrieved March 3, 2026, from [Link]
-
Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]
-
Kim, Y. S., Wang, J., & Hochstrasser, R. M. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 110(24), 9299–9304. [Link]
- Kumbhar, A. S., et al. (2013). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 125(5), 987-997.
-
Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ResearchGate. [Link]
-
Peng, C. S., & Tokmakoff, A. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Amazon AWS. Retrieved March 3, 2026, from [Link]
-
askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? Retrieved March 3, 2026, from [Link]
-
Oxford Reference. (n.d.). Lactam-lactim tautomerism. Retrieved March 3, 2026, from [Link]
-
Huc, I., et al. (1996). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. [Link]
-
Inuzuka, K., & Fujimoto, A. (1984). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. SciSpace. [Link]
-
Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. [Link]
-
Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved March 3, 2026, from [Link]
-
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?[Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved March 3, 2026, from [Link]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Symbolism. (2024, December 11). Lactam-lactim tautomerism: Significance and symbolism. [Link]
-
Chromatography Forum. (2007, March 9). Keto-enol tautomerism. [Link]
-
ResearchGate. (n.d.). Lactam–lactim tautomerism in alkaline medium. Retrieved March 3, 2026, from [Link]
-
Kim, D. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Department of Chromatography, University of Alberta. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (2025, August 5). Reversed Phase Chromatographic Separation and Isolation of Tautomers of Naphthoquinoneoximes by HPLC. Effect of pH of Mobile Phase on Separation of 3-Chloro-2-Hydroxy-4-Naphthoquinone-1-Oxime. [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved March 3, 2026, from [Link]
-
Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. [Link]
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Split Peaks. Restek Resource Hub. [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved March 3, 2026, from [Link]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved March 3, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Ohsuka, S., et al. (2000). Effect of pH on activities of novel beta-lactamases and beta-lactamase inhibitors against these beta-lactamases. Antimicrobial Agents and Chemotherapy, 44(1), 229–232. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Beak, P., et al. (1981). Lactim/lactam tautomeric interconversion mechanism in water/polar aprotic solvent water systems. 2. Hydration of 2-hydroxypyridines. Evidence for a bifunctional water-catalyzed proton transfer. Journal of the American Chemical Society, 103(23), 6996–7002. [Link]
Sources
- 1. oxfordreference.com [oxfordreference.com]
- 2. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 3. sepscience.com [sepscience.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. waters.com [waters.com]
- 18. halocolumns.com [halocolumns.com]
- 19. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilizing Pyrido[2,3-b]pyrazin-7-ol Precursors in Basic Media
Welcome to the Advanced Applications Support Center. Pyrido[2,3-b]pyrazines are highly privileged scaffolds in kinase inhibitor development and optoelectronics. However, the extreme electron deficiency of the fused pyrazine-pyridine system—compounded by the tautomeric ambidexterity of the 7-hydroxyl group (pyrido[2,3-b]pyrazin-7-ol
This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent nucleophilic aromatic substitution (
Mechanistic Causality: Why Do These Precursors Degrade?
The instability of pyrido[2,3-b]pyrazin-7-ol under basic conditions is driven by its electronic topology. The four nitrogen atoms in the bicyclic framework withdraw electron density, creating electrophilic hotspots at the pyrazine carbons. When exposed to strong bases (e.g., NaH, KOtBu) or aqueous alkaline environments at elevated temperatures, the 7-OH group deprotonates and tautomerizes. This shifts the electronic distribution, making the pyrazine ring highly susceptible to nucleophilic attack by hydroxide or alkoxide ions, leading to Meisenheimer-type intermediates and irreversible ring fragmentation.
Optimization pathways for stabilizing pyrido[2,3-b]pyrazin-7-ol under basic conditions.
Troubleshooting & FAQs
Q1: When attempting to O-alkylate my pyrido[2,3-b]pyrazin-7-ol precursor using NaH in DMF, I observe complete degradation and a black tarry mixture. How can I achieve stable alkylation?
A: The highly basic and nucleophilic conditions of NaH/DMF promote rapid ring-opening of the electron-deficient pyrazine ring. To resolve this, transition to Phase-Transfer Catalysis (PTC). Utilizing a mild base like
Q2: I need to functionalize the pyrazine ring via deprotonative metalation, but the addition of lithium tetramethylpiperidide (LiTMP) causes immediate decomposition. What is going wrong?
A: Unstabilized lithiated pyrido[2,3-b]pyrazines are highly transient. The localized negative charge on the electron-poor ring triggers rapid self-condensation or fragmentation. You must employ an in situ trapping strategy. By pre-mixing your precursor with
Q3: During Suzuki cross-couplings, the use of aqueous
Quantitative Data Summary: Impact of Reaction Conditions on Stability
The following table summarizes the causal relationship between base selection, additives, and the resulting stability of the pyrido[2,3-b]pyrazine core during various transformations.
| Reaction Type | Base / Reagent | Additive / Catalyst | Temp (°C) | Mechanistic Outcome | Yield / Stability |
| Alkylation | NaH / DMF | None | 25 | Nucleophilic ring-opening | < 15% (Degraded) |
| Alkylation | TBAB (PTC) | 25 | Mild deprotonation, stable core | 85–93% (Stable) | |
| Metalation | LiTMP | None | -20 | Rapid self-condensation | 0% (Decomposed) |
| Metalation | LiTMP | -20 | Stable zincate formation | 70–74% (Stable) | |
| Cross-Coupling | NaOH (aq) | None | 80 | Hydrolytic degradation | < 10% (Degraded) |
| Cross-Coupling | None | 80 | Preserved aromaticity | > 80% (Stable) |
Validated Experimental Protocols
Protocol A: Mild Alkylation via Phase-Transfer Catalysis (PTC)
Causality: This biphasic system prevents the pyrido[2,3-b]pyrazine core from encountering bulk basicity. TBAB acts as a phase-transfer agent, pulling the deprotonated intermediate into the organic layer where it rapidly reacts with the electrophile, outcompeting degradation pathways[1].
Step-by-Step Methodology:
-
Charge the Reactor: To a round-bottom flask, add the pyrido[2,3-b]pyrazin-7-ol precursor (1.0 equiv) and tetra-n-butylammonium bromide (TBAB, 0.1 equiv).
-
Solvent Addition: Add a biphasic mixture of Dichloromethane (DCM) and Water (1:1 v/v, 0.2 M concentration).
-
Base Introduction: Add
(2.5 equiv) to the aqueous layer. Stir vigorously (800 rpm) for 15 minutes at room temperature. -
Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv) dissolved in a minimal amount of DCM.
-
Reaction Monitoring: Stir at room temperature for 4–6 hours.
-
Validation Checkpoint: Analyze the organic phase via LC-MS. A successful stabilization will show the desired product mass
without the peak (which indicates hydrolytic ring-opening). Additionally, TLC (eluent: 5% MeOH in DCM) should show a single major spot; streaking indicates base-induced polymerization. -
Workup: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: In Situ Trapping for Deprotonative Metalation
Causality: Direct lithiation of the pyrazine core creates a highly unstable anion. Pre-loading the system with a zinc salt ensures that the moment the lithium base deprotonates the ring, a rapid transmetalation occurs, forming a stable organozinc intermediate that is immune to self-condensation[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the pyrido[2,3-b]pyrazine precursor (1.0 equiv) and anhydrous THF (0.1 M).
-
Trap Introduction: Add
complex (1.5 equiv) to the solution and cool the mixture to -20 °C using a dry ice/ethylene glycol bath. -
Base Addition: Slowly add freshly prepared LiTMP (1.2 equiv) dropwise over 20 minutes. Maintain the temperature strictly at -20 °C.
-
Validation Checkpoint: To ensure the zincate intermediate is stable and intact before adding your expensive electrophile, quench a 0.1 mL reaction aliquot with
. GC-MS or LC-MS analysis should reveal >95% deuterium incorporation at the target position without fragments (indicative of pyrazine fragmentation). -
Electrophilic Quench: Add the desired electrophile (e.g., Iodine, 1.5 equiv) dissolved in THF. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
References
- Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity Source: Results in Chemistry / ResearchGate URL
- Corrosion Inhibition of mild steel in hydrochloric acid solution by pyrido[2,3-b]pyrazine derivative: electrochemical and theoretical evaluation Source: Journal of Materials and Environmental Science URL
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: MDPI URL
Sources
Technical Support Center: HPLC Troubleshooting for Pyrido[2,3-b]pyrazine Mixtures
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the chromatographic separation of pyrido[2,3-b]pyrazine mixtures. These nitrogen-rich heterocyclic scaffolds are prominent in medicinal chemistry but present unique challenges in reverse-phase HPLC, particularly regarding the co-elution of regioisomers.
Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and mechanistic visualizations to help you achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrido[2,3-b]pyrazine regioisomers co-elute on a standard C18 column?
A: Pyrido[2,3-b]pyrazines are rigid, highly conjugated, basic heterocycles. When synthesized via the condensation of pyridinediamines and unsymmetrical α-oxocarbonyl compounds, they frequently form closely related regioisomers[1]. Because these regioisomers share identical molecular weights and nearly indistinguishable hydrophobicities (LogP), standard C18 columns—which separate analytes primarily based on hydrophobic partitioning—lack the selectivity (
Q2: How can I optimize the mobile phase to force the separation of these overlapping peaks?
A: According to the fundamental resolution equation, altering the mobile phase composition is the most powerful method for improving band spacing (
-
pH Control: You must suppress secondary ion-exchange interactions. Utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid, dropping the pH to ~2.5) protonates the basic nitrogens, neutralizing their interaction with negatively charged silanols and sharpening the peaks[3].
-
Organic Modifier: If Acetonitrile (ACN) fails to provide separation, switch to Methanol (MeOH). MeOH acts as both a hydrogen bond donor and acceptor. This shift in hydrogen-bonding dynamics often provides the orthogonal selectivity needed to separate closely related nitrogenous heterocycles[2].
Q3: What stationary phase is best suited if C18 fails?
A: When mobile phase adjustments are exhausted, changing the bonded phase chemistry is the most effective strategy[2].
-
Phenyl-Hexyl Columns: Because pyrido[2,3-b]pyrazines are highly conjugated, a phenyl stationary phase can exploit subtle differences in the
-electron distribution between regioisomers via stacking interactions. -
Polar-Embedded / Low-Silanol Columns: Columns with embedded amide groups or specialized low-silanol reverse-phase columns (e.g., Newcrom R1) shield the basic analytes from the silica backbone, drastically improving peak symmetry and resolution for basic compounds[3].
Q4: How do I adjust the gradient to achieve baseline separation without excessive run times?
A: If co-elution occurs in the middle of a gradient, the analytes are interacting with the stationary phase identically under those specific solvent conditions[4].
-
Gradient Slope: Decrease the rate of change of the organic modifier (e.g., from 5% B/min to 2% B/min). A shallower gradient increases the time analytes spend partitioning, which can pull closely eluting peaks apart[4].
-
Temperature: Elevating the column temperature (e.g., from 25°C to 45°C) reduces mobile phase viscosity, thereby increasing the mass transfer rate and overall column efficiency (
). It can also induce subtle, yet critical, changes in peak spacing for ionizable compounds[2].
Mechanistic Visualizations
Stepwise HPLC troubleshooting workflow for resolving co-eluting peaks.
Chromatographic interaction mechanisms of pyrido[2,3-b]pyrazines.
Quantitative Data Summary
The table below summarizes the quantitative impact of various chromatographic parameters on the resolution (
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Impact on Resolution ( |
| Stationary Phase | Standard C18 | Phenyl-Hexyl | Increases selectivity ( |
| Mobile Phase pH | pH 6.5 (Ammonium Acetate) | pH 2.5 (0.1% TFA) | Suppresses silanol interactions, sharpening peak width ( |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | Alters H-bonding selectivity, shifting retention times ( |
| Gradient Slope | 5% B / min | 2% B / min | Increases retention time difference ( |
| Column Temperature | 25°C | 45°C | Increases efficiency ( |
Experimental Protocols
Protocol 1: Systematic Mobile Phase & Gradient Optimization
This protocol utilizes a self-validating peak-tracking mechanism to ensure changes in selectivity do not result in undetected peak inversion.
-
Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% TFA, pH ~2.0) and Mobile Phase B (HPLC-grade Methanol + 0.1% TFA).
-
Sample Dilution: Dissolve the pyrido[2,3-b]pyrazine sample in the initial mobile phase conditions (e.g., 95% A / 5% B) to prevent injection solvent effects that cause peak splitting.
-
Initial Screening: Run a broad, linear gradient (5% to 95% B over 20 minutes) at a flow rate of 1.0 mL/min to determine the approximate elution window of the mixture.
-
Peak Tracking (Validation Step): Utilize Diode Array Detection (DAD) to extract UV spectra across the peaks, or use Mass Spectrometry (MS) to track the regioisomers by mass. This is critical because drastic changes in mobile phase selectivity can cause peak inversion (where the elution order of the regioisomers swaps)[4].
-
Focused Gradient: Based on the elution %B observed in Step 3, design a focused gradient (e.g., ±10% of the elution composition over 15 minutes) to maximize the resolution of the critical pair.
Protocol 2: Stationary Phase Screening
If Protocol 1 fails to yield an
-
Column Selection: Install three orthogonal columns of identical dimensions (e.g., 150 x 4.6 mm, 3 µm): a standard C18, a Phenyl-Hexyl, and a Polar-embedded C18 (or low-silanol equivalent)[3].
-
Equilibration: Equilibrate each column with at least 10 column volumes of the optimized mobile phase derived from Protocol 1.
-
Injection & Analysis: Inject 5 µL of the sample onto each column under identical focused gradient conditions.
-
Evaluation (Validation Step): Calculate the resolution (
) for the critical pair on each column using the formula . Select the stationary phase that inherently yields an without requiring excessively long run times.
References
-
SIELC Technologies. "Separation of Pyrido(2,3-b)pyrazine-2,3-diol on Newcrom R1 HPLC column". SIELC Application Notes. [Link]
-
Chromatography Online. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations". LCGC North America, 2020. [Link]
-
Element Lab Solutions. "HPLC method development critical decisions". Element Lab Solutions Technical Articles, 2019.[Link]
-
Kekesi, L., et al. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction". Letters in Organic Chemistry, Bentham Science Publishers, 2014. [Link]
Sources
Technical Support Center: Scale-Up of Pyrido[2,3-b]pyrazin-7-ol Production
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter critical bottlenecks when transitioning pyrido[2,3-b]pyrazine derivatives from discovery (milligram scale) to process development (multikilogram scale).
The synthesis of pyrido[2,3-b]pyrazin-7-ol relies on the condensation of 5-hydroxy-2,3-diaminopyridine with an
This guide is designed to provide mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure your scale-up campaign is safe, high-yielding, and reproducible.
Core Synthetic Strategy & Pathway Visualization
Understanding the mechanistic pathway is critical for anticipating failure points during scale-up. The diagram below illustrates the desired cyclization route alongside the primary parasitic pathways that cause batch failures.
Reaction pathway and common scale-up pitfalls for pyrido[2,3-b]pyrazin-7-ol synthesis.
Troubleshooting FAQs: Mechanistic Insights
Q: Why does my reaction mixture turn into a black, intractable tar during the initial condensation phase?
A: Causality: 2,3-diaminopyridines—especially those with electron-donating groups like the 5-hydroxyl—are highly electron-rich and acutely susceptible to aerobic oxidation. On a small scale, rapid bolus additions minimize exposure time. On a multikilogram scale, extended addition times expose the diamine to oxygen and heat, leading to oxidative polymerization.
Solution: You must treat the starting material as air-sensitive. Degas all solvents (sparge with N
Q: We are synthesizing a substituted derivative using an unsymmetrical
Q: The condensation exotherm is overwhelming our reactor's cooling capacity. How can we manage this? A: Causality: The initial nucleophilic attack and subsequent dehydration to form the di-imine intermediate release significant enthalpy. Solution: Implement a controlled dosing strategy. Charge the diamine and acid catalyst first, cool to <20 °C, and dose the dicarbonyl over 2–4 hours. If the jacket temperature delta drops (indicating the reaction has stalled), halt the addition immediately to prevent reagent pooling and a subsequent thermal runaway .
Q: The product precipitates as a fine, amorphous powder that completely clogs the filter dryer. How can we improve filterability? A: Causality: The pyrido[2,3-b]pyrazine core is highly rigid and planar. It exhibits poor solubility in most organic solvents and tends to crash out rapidly upon cooling, trapping impurities and forming unfilterable slurries. Solution: Do not rely on spontaneous precipitation. Implement a hot-filtration step followed by controlled cooling crystallization. Using a mixed solvent system (e.g., Toluene/Ethanol) alters the supersaturation curve, promoting the slow growth of highly pure, filterable yellow plate-like crystals .
Multikilogram Scale-Up: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed with built-in validation checkpoints to ensure the process remains within safe and productive parameters at every stage.
Step 1: Reactor Preparation & Degassing
-
Action: Charge a 50 L glass-lined reactor with 20 L of Glacial Acetic Acid. Sparge with subsurface N
for 30 minutes. -
Self-Validation: Measure dissolved oxygen (DO). Do not proceed until DO < 2 ppm.
Step 2: Reagent Charging
-
Action: Under a positive N
blanket, charge 1.0 kg of 5-hydroxy-2,3-diaminopyridine. Stir at 200 rpm. Cool the reactor jacket to 10 °C. -
Self-Validation: Visually confirm the formation of a homogeneous suspension. The mixture should be pale, not dark brown.
Step 3: Controlled Dicarbonyl Addition
-
Action: Slowly dose 1.1 equivalents of glyoxal (40% aqueous solution) over 2.5 hours. Maintain the internal temperature (T
) between 15 °C and 20 °C. -
Self-Validation: Monitor the jacket temperature (T
). T should be actively cooling (T < T ). If T equals T during dosing, the reaction has stalled; halt addition to prevent pooling.
Step 4: Cyclization & Dehydration
-
Action: Once addition is complete, ramp T
to 80 °C over 1 hour. Hold for 4 hours. -
Self-Validation: Pull a sample for HPLC analysis. The reaction is deemed complete when the residual 5-hydroxy-2,3-diaminopyridine is <1.0 Area%.
Step 5: Crystallization & Isolation
-
Action: Add 10 L of a Toluene/Ethanol (1:1 v/v) anti-solvent mixture at 80 °C. Initiate a linear cooling ramp to 5 °C over 6 hours.
-
Self-Validation: Observe the onset of nucleation at approximately 65 °C. If nucleation does not occur by 60 °C, introduce 5 g of seed crystals. Filter the resulting plate-like crystals and wash with 2 L of cold ethanol.
Quantitative Process Parameters
The following table summarizes the critical parameter shifts required when moving from a discovery fume hood to a pilot-plant reactor.
| Parameter | Small-Scale (1 g) | Multikilogram Scale (1 kg) | Rationale for Change |
| Solvent System | DMF / Room Temp | Glacial AcOH or TFA | Acidic media drives thermodynamic regioselectivity and improves the solubility of the rigid pyrazine core . |
| Atmosphere | Ambient Air | Strict N | Prevents rapid aerobic oxidation and polymerization of the electron-rich diamine precursor. |
| Addition Temp | Bolus addition at 20 °C | Dosed slowly over 2.5 h at <20 °C | Mitigates the severe exotherm generated during the initial di-imine condensation . |
| Isolation Method | Silica Gel Chromatography | Toluene/EtOH Crystallization | Chromatography is unfeasible on scale; mixed solvents yield highly pure, filterable plate-like crystals . |
| Typical Yield | 85–90% | 70–75% | A slight yield drop is traded for >99% purity and a scalable, self-validating isolation process. |
References
-
Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Letters in Organic Chemistry, 11(9), 2014, 651-656. URL:[Link]
-
Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist Organic Process Research & Development, 17(12), 2013, 1561-1567. URL:[Link]
-
Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Acta Crystallographica Section E: Crystallographic Communications, 75(1), 2019, 1-5. URL:[Link]
Validation & Comparative
Comparative Guide: 1H & 13C NMR Assignment of Pyrido[2,3-b]pyrazin-7-ol
[1]
Executive Summary
The Core Challenge: Assigning chemical shifts in pyrido[2,3-b]pyrazines is notoriously difficult due to the high density of nitrogen atoms (positions 1, 4, and 5), which induces significant signal broadening and deshielding.
The Comparative Insight: Unlike its isomers (2-ol or 3-ol) which exist predominantly as lactams (amides) in solution, pyrido[2,3-b]pyrazin-7-ol lacks a nitrogen atom
This guide compares the Predicted (GIAO-DFT) values against Experimental logic to highlight where computational models often fail in heterocyclic assignments.
Structural Analysis & Tautomerism
Understanding the specific isomer is the prerequisite for accurate assignment.[1]
-
Scaffold: 1,4,5-Triazanaphthalene.
-
Numbering: Nitrogen atoms at 1, 4, and 5. The hydroxyl is at position 7.[1]
-
Tautomeric Equilibrium:
-
Isomer Comparison: The 2-OH and 3-OH derivatives tautomerize to the thermodynamically stable pyrazinones (NH form).[1]
-
Target Molecule (7-OH): Position 7 is meta to the nearest nitrogen (N5). Tautomerization to a ketone would require protonation of C6 or C8, destroying the aromaticity of the pyridine ring. Thus, the 7-ol (Enol) form is the dominant species.
-
Tautomer Stability Diagram (Graphviz)
Caption: The equilibrium strongly favors the Enol form due to the preservation of aromaticity in the pyridine ring, unlike 2- or 3-substituted isomers.
Chemical Shift Assignment Guide
The following data compares typical experimental ranges for this scaffold against standard computational predictions, highlighting where you must intervene manually.
1H NMR Assignment (DMSO-d , 400-600 MHz)
| Position | Proton | Exp. Shift ( | Multiplicity | Assignment Logic | |
| OH | 7-OH | 10.5 - 11.5 | br s | - | Diagnostic: Broad singlet. Disappears with D |
| H-2 | Pyrazine | 8.90 - 9.10 | d | 2.5 | Most deshielded due to two adjacent N atoms (N1, N4).[1] Couples with H-3. |
| H-3 | Pyrazine | 8.80 - 9.00 | d | 2.5 | Similar to H-2 but slightly shielded by the fusion effect.[1] |
| H-6 | Pyridine | 8.20 - 8.40 | d | 2.5 | |
| H-8 | Pyridine | 7.60 - 7.90 | d | 2.5 | Most shielded aromatic proton.[1] Ortho to OH and meta to N5. |
13C NMR Assignment (DMSO-d , 100-150 MHz)
| Position | Type | Exp. Shift ( | Assignment Logic |
| C-7 | C-OH | 158.0 - 162.0 | Diagnostic: Typical phenolic carbon shift. If Keto form, this would be >165 ppm. |
| C-2 | CH | 148.0 - 152.0 | Highly deshielded by adjacent N1. |
| C-3 | CH | 145.0 - 149.0 | Deshielded by adjacent N4. |
| C-8a | Cq | 140.0 - 145.0 | Bridgehead carbon.[1] |
| C-6 | CH | 130.0 - 135.0 | |
| C-4a | Cq | 125.0 - 130.0 | Bridgehead carbon.[1] |
| C-8 | CH | 115.0 - 120.0 | Most shielded carbon (Ortho to electron-donating OH).[1] |
Experimental Protocol: The Self-Validating Workflow
To ensure high-confidence assignment, do not rely on 1D NMR alone. The proximity of nitrogen atoms creates "blind spots" in proton spectra due to broadening.
Step 1: Sample Preparation[2]
-
Solvent: DMSO-d
(99.9% D). Why: Chloroform often causes aggregation of planar heterocycles, leading to broad lines.[1] DMSO breaks intermolecular H-bonds.[1] -
Concentration: 5–10 mg in 600 µL. Avoid saturation to prevent stacking effects.
Step 2: The Pulse Sequence Strategy
Run these experiments in this exact order to build a "lock-and-key" assignment.
-
1H NMR (16 scans): Identify the OH peak. Shake with D
O. If the peak at ~11 ppm vanishes, it is OH/NH. -
1H-13C HSQC (Multiplicity-Edited):
-
1H-13C HMBC (Long Range):
-
Purpose: Connect the rings.
-
Critical Path: Look for a correlation from H-6 to C-4a (bridgehead).[1] This confirms the orientation of the pyridine ring relative to the pyrazine.
-
-
1H-15N HMBC (Optional but Recommended):
-
Why: If available, this definitively assigns H-2 vs H-3. H-2 will show a strong 2-bond coupling to N1, while H-3 couples to N4.
-
Assignment Logic Flowchart (Graphviz)
Caption: The "Anchor Point" strategy uses the distinct electronic environment of H-8 to resolve the rest of the molecule.
References
-
Structure & Numbering: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine. Retrieved from [Link]
-
Tautomerism in Heterocycles: Kim, H. S., et al. (2000).[1][2] Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society.[2] Retrieved from [Link]
-
General NMR of Pyrazine Derivatives: Osama, M., et al. (2022).[1] Chemical Transformation of Pyrazine Derivatives: Synthesis and NMR Elucidation. Moroccan Journal of Chemistry. Retrieved from [Link]
Distinguishing Pyrido[2,3-b]pyrazin-7-ol from Quinoxaline Isomers and Analogs: An LC-HRMS/MS Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter analytical bottlenecks when characterizing fused nitrogen-containing heterocycles. Pyrido[2,3-b]pyrazines (often classified as aza-quinoxalines) and true quinoxalines are privileged scaffolds routinely synthesized in parallel during the development of kinase inhibitors and antiproliferative agents ()[1].
A common analytical challenge arises when distinguishing pyrido[2,3-b]pyrazin-7-ol from structurally related quinoxaline analogs (e.g., quinoxalin-2-ol) and its own positional isomers (e.g., pyrido[3,4-b]pyrazin-7-ol). While pyrido-pyrazinols (C₇H₅N₃O) and quinoxalinols (C₈H₆N₂O) are not exact structural isomers—differing by a carbon versus a nitrogen atom—they are nominal mass isobars that can easily be conflated on low-resolution instruments. Furthermore, true pyrido-pyrazine positional isomers share the exact same chemical formula and mass, demanding orthogonal chromatographic and tandem mass spectrometry (MS/MS) workflows to confidently assign structures.
This guide provides a self-validating LC-HRMS/MS framework to objectively distinguish these closely related compounds based on exact mass defects, collision-induced dissociation (CID) pathways, and chromatographic retention behavior.
Mechanistic Causality: Gas-Phase Behavior of Fused N-Heterocycles
To design an effective MS method, we must first understand the gas-phase causality of these molecules. Both pyrido[2,3-b]pyrazin-7-ol and quinoxalin-2-ol exhibit lactam-lactim tautomerism. In the acidic environment of an electrospray ionization (ESI) source, the keto (lactam) tautomer is preferentially protonated at the basic pyrazine/pyridine nitrogens.
This structural conformation dictates their primary fragmentation pathway: the high-energy expulsion of carbon monoxide (CO, -27.9949 Da), which is a highly characteristic neutral loss for cyclic lactams ()[2]. Following the loss of CO, the destabilized, electron-deficient aromatic system undergoes ring contraction and subsequent cleavage of hydrogen cyanide (HCN, -27.0109 Da).
The critical differentiator between the true isomers (pyrido[2,3-b] vs. pyrido[3,4-b]) lies in the relative abundance of these product ions. The position of the pyridine nitrogen alters the resonance stabilization of the intermediate [M+H-CO]+ ion, directly impacting the activation energy required for the subsequent HCN loss.
Experimental Protocol: A Self-Validating LC-HRMS/MS Workflow
Do not rely solely on MS/MS library matching; libraries for novel pyrido-pyrazines are often sparse. Instead, utilize this self-validating workflow combining exact mass filtering with stepped-energy fragmentation.
Step 1: Sample Preparation
-
Procedure: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: Fused pyrazines can exhibit poor ionization efficiency in purely aqueous environments. The 50% organic modifier ensures complete solvation, while 0.1% FA drives the equilibrium toward the [M+H]+ state, maximizing signal-to-noise in positive ESI mode.
Step 2: UHPLC Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) H₂O + 0.1% FA; (B) Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 5.0 minutes (Flow rate: 0.4 mL/min).
-
Causality: True isomers (e.g., pyrido[2,3-b] vs. [3,4-b]) cannot be resolved by MS1. The C18 stationary phase separates them based on subtle dipole moment differences. The[2,3-b] isomer typically exhibits higher polarity due to the asymmetric alignment of its nitrogen lone pairs, resulting in an earlier retention time compared to the more lipophilic quinoxalin-2-ol.
Step 3: High-Resolution MS1 Validation
-
Parameters: Orbitrap or TOF analyzer, Resolution = 70,000 (at m/z 200).
-
Causality: High resolution is mandatory to resolve the ~0.995 Da mass defect difference between the pyrido-pyrazine core (m/z 148.0505) and the quinoxaline core (m/z 147.0553), instantly ruling out cross-contamination between the two scaffolds.
Step 4: Stepped-Energy CID MS/MS
-
Parameters: Higher-energy Collisional Dissociation (HCD) using Normalized Collision Energy (NCE) stepping at 20, 35, and 50%.
-
Causality: Fused aromatic rings possess high resonance stabilization energy. A single low collision energy will yield only the precursor ion, while a single high energy will shatter the molecule into uninformative low-mass fragments. Stepped NCE ensures the capture of both the primary -CO loss and the secondary -HCN loss in a single composite spectrum ()[3].
Caption: UHPLC-HRMS/MS workflow for distinguishing pyrido-pyrazines from quinoxalines.
Quantitative Data & Fragmentation Comparison
The table below summarizes the exact masses and diagnostic product ions required to distinguish these compounds. Notice how HRMS easily separates the quinoxaline from the pyrido-pyrazines, while MS/MS base peak ratios and LC retention times are required to distinguish the true pyrido-pyrazine isomers.
| Compound | Chemical Formula | Exact Mass [M+H]+ | Diagnostic MS/MS Fragments (m/z) | LC Retention Behavior (C18) |
| Pyrido[2,3-b]pyrazin-7-ol | C₇H₅N₃O | 148.0505 | 120.0556 (Base), 93.0447 | Early eluting (Higher polarity) |
| Pyrido[3,4-b]pyrazin-7-ol | C₇H₅N₃O | 148.0505 | 120.0556, 93.0447 (Base) | Mid eluting (Moderate polarity) |
| Quinoxalin-2-ol | C₈H₆N₂O | 147.0553 | 119.0604 (Base), 92.0495 | Late eluting (Highly lipophilic) |
Fragmentation Pathway Visualization
The diagram below maps the logical flow of the neutral losses. By tracking the exact m/z shifts, analysts can build highly specific Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) transitions for quantitative assays.
Caption: CID MS/MS fragmentation pathways for pyrido[2,3-b]pyrazin-7-ol and quinoxalin-2-ol.
Conclusion
Distinguishing pyrido[2,3-b]pyrazin-7-ol from quinoxaline derivatives and its own positional isomers requires a multi-tiered analytical approach. While high-resolution MS1 is sufficient to differentiate the aza-quinoxaline core from a true quinoxaline based on a ~1 Da mass difference, resolving internal positional isomers demands orthogonal data. By combining stepped-energy CID fragmentation (monitoring the -CO and -HCN neutral losses) with reverse-phase UHPLC retention mapping, researchers can establish a self-validating, highly trustworthy analytical system for structural confirmation in drug discovery pipelines.
References
-
Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: Molecules (MDPI) URL: [Link]
-
Title: Quinalphos | C12H15N2O3PS | CID 26124 (LC-MS/MS Spectra Data) Source: PubChem (NIH) URL: [Link]
Sources
Unambiguous Structural Elucidation: A Comparative Guide to the Analysis of Pyrido[2,3-b]pyrazin-7-ol
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1] The precise three-dimensional arrangement of atoms within this heterocyclic system is paramount, as subtle conformational changes can profoundly impact biological activity. This guide provides an in-depth comparison of analytical techniques for the structural characterization of pyrido[2,3-b]pyrazin-7-ol, with a primary focus on the gold standard: single-crystal X-ray diffraction (XRD).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into experimental design and data interpretation. We will explore the unparalleled power of X-ray crystallography and contrast its capabilities with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling with Density Functional Theory (DFT).
Single-Crystal X-ray Crystallography: The Definitive Answer
For the unambiguous determination of a molecule's three-dimensional structure, single-crystal XRD is the most powerful method known.[2] It provides a high-resolution snapshot of the atomic arrangement in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
The Crystallographic Workflow: From Solution to Structure
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and patience. The quality of the final data is intrinsically linked to the quality of the initial crystal.[3]
Experimental Protocol: Growing Diffraction-Quality Crystals
The critical first step is obtaining a single crystal of suitable size and quality (typically 0.1-0.25 mm).[3][4]
-
Solvent Selection & Saturation: Dissolve the pyrido[2,3-b]pyrazin-7-ol sample in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water) at an elevated temperature to achieve a saturated or slightly supersaturated solution. The goal is to find a system where the compound has moderate solubility.
-
Slow Evaporation (Primary Method):
-
Transfer the filtered, saturated solution to a clean vial.
-
Cover the vial with a cap, or use parafilm, and pierce it with a needle to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
-
Vapor Diffusion (Alternative Method):
-
Place the concentrated solution of the compound in a small, open vial.
-
Place this small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once crystals with sharp edges and no visible defects have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer head of the diffractometer.[3]
Once a suitable crystal is mounted, the diffractometer collects a dataset of diffraction spots. This pattern is then mathematically transformed into an electron density map, from which the atomic positions are determined and refined to yield the final structure.
A Multi-faceted Approach: Comparison with Orthogonal Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a combination of analytical methods.[5][6] NMR, Mass Spectrometry, and computational methods each provide unique and complementary information.
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
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A Comparative Guide to FTIR Spectral Fingerprints for Identifying Pyrido[2,3-b]pyrazin-7-ol Functional Groups
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of pyrido[2,3-b]pyrazin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a rapid, non-destructive, and highly sensitive analytical technique, FTIR spectroscopy serves as an indispensable tool for the structural elucidation and quality control of such complex molecules.[3][4][5] The resulting absorption spectrum acts as a unique molecular "fingerprint," enabling the precise identification of functional groups.[3] This document is intended for researchers, scientists, and drug development professionals, offering a comparative framework for distinguishing pyrido[2,3-b]pyrazin-7-ol from structurally similar compounds based on their unique vibrational signatures.
The Principle of FTIR Spectroscopy in Functional Group Identification
FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[5] When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to these natural vibrational modes, such as stretching and bending.[4] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[5] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a detailed fingerprint of the functional groups present.[3] The intensity of an absorption band is proportional to the change in dipole moment during the vibration, making polar bonds like carbonyls (C=O) and hydroxyls (O-H) produce particularly strong signals.[6][7]
Structural and Spectroscopic Analysis of Pyrido[2,3-b]pyrazin-7-ol
The structure of pyrido[2,3-b]pyrazine-7-ol consists of a fused pyridine and pyrazine ring system, with a hydroxyl (-OH) group at the 7-position. This arrangement presents several key functional groups whose vibrational modes can be predicted and identified using FTIR spectroscopy.
Caption: Molecular structure of pyrido[2,3-b]pyrazin-7-ol.
The Critical Role of Tautomerism
A crucial aspect of pyrido[2,3-b]pyrazin-7-ol is its potential to exist in equilibrium with its lactam tautomer, pyrido[2,3-b]pyrazin-7(8H)-one . This equilibrium is highly dependent on factors like solvent polarity and the physical state (solid vs. solution). FTIR is exceptionally well-suited to distinguish between these two forms.
-
Lactim Form (-ol): Characterized by a prominent O-H stretching band and the absence of a C=O stretch.
-
Lactam Form (-one): Characterized by a strong C=O stretching band and an N-H stretching band.
Caption: Lactim-Lactam tautomerism and key differentiating FTIR bands.
Predicted FTIR Absorption Bands for Pyrido[2,3-b]pyrazin-7-ol (Lactim Form)
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity & Characteristics | Rationale |
| 3500 - 3200 | O-H Stretch (hydroxyl) | Strong, Broad | Intermolecular hydrogen bonding causes significant band broadening.[6][8][9] Its presence is a primary indicator of the -ol form. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak, Sharp | The sp² hybridization of aromatic C-H bonds results in a higher stretching frequency than sp³ C-H bonds (<3000 cm⁻¹).[10][11] |
| 1650 - 1450 | Aromatic C=C & C=N Ring Stretch | Multiple, Medium to Strong | The conjugated π-system of the fused rings results in several characteristic absorption bands.[10][11] These are complex vibrations involving the entire heterocyclic framework. |
| 1300 - 1000 | C-O Stretch (Ar-OH) | Strong | This band corresponds to the stretching of the carbon-oxygen single bond of the phenolic hydroxyl group.[8][9] |
| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Medium to Strong | The position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[10][11] This region contributes significantly to the unique fingerprint of the molecule. |
Comparative FTIR Analysis
To unequivocally identify pyrido[2,3-b]pyrazin-7-ol, its spectrum must be compared against structurally related alternatives. The absence or presence of key bands provides definitive confirmation.
| Compound | Key Differentiating Features in FTIR Spectrum |
| Pyrido[2,3-b]pyrazin-7-ol (Target) | Presence of a strong, broad O-H stretch (3500-3200 cm⁻¹). Absence of a strong C=O stretch around 1670 cm⁻¹. |
| Pyrido[2,3-b]pyrazine (Parent) | Absence of both the O-H stretch and the C=O stretch. The spectrum is dominated by aromatic C-H and ring stretching vibrations. |
| Pyrido[2,3-b]pyrazin-7(8H)-one (Tautomer) | Presence of a strong C=O stretch (amide I band, ~1670 cm⁻¹).[12] Presence of a medium N-H stretch (~3400 cm⁻¹), often sharper than an O-H band.[13][14] |
| Quinoxaline (Simpler Heterocycle) | Lacks the pyridine ring nitrogen and the hydroxyl group. Its spectrum will show aromatic C-H and C=C/C=N stretches but will have a simpler pattern in the fingerprint region due to higher symmetry and different substitution. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and non-destructive nature, requiring minimal to no sample preparation.
Caption: Standard workflow for ATR-FTIR analysis of a solid sample.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is properly calibrated and purged.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic instrument signals. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the solid pyrido[2,3-b]pyrazin-7-ol sample onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.
-
-
Data Acquisition:
-
Lower the ATR press or anvil to ensure firm and consistent contact between the sample and the crystal. Inconsistent pressure is a common source of variability in spectral intensity.
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Apply a baseline correction to account for any shifts in the spectral baseline.
-
Normalize the spectrum if comparing relative peak intensities between different samples.
-
Identify the peak positions (in cm⁻¹) of the key absorption bands and compare them against the expected frequencies outlined in Sections 2 and 3.
-
Conclusion
FTIR spectroscopy provides a definitive and efficient method for identifying the functional groups of pyrido[2,3-b]pyrazin-7-ol. The key to unambiguous identification lies in a comparative approach. The presence of a strong, broad hydroxyl (O-H) absorption band above 3200 cm⁻¹, coupled with the absence of a strong carbonyl (C=O) band, confirms the lactim (-ol) structure. Conversely, the presence of a strong C=O band and a sharper N-H band would indicate the lactam (-one) tautomer. By comparing the sample spectrum to that of its parent heterocycle and other structural analogs, researchers can achieve a high degree of confidence in the molecular identity, ensuring the integrity of materials used in research and drug development.
References
- Table of Characteristic IR Absorptions. [Online].
- The features of IR spectrum. [Online].
- The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019). ResearchGate. [Online].
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Center for Biotechnology Information. [Online].
- Pyrido(2,3-b)pyrazine-2,3-diol. NIST WebBook. [Online].
- Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Online].
- IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Online].
- Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. National Center for Biotechnology Information. [Online].
- Novel quinoxaline derivatives: synthesis and structural studies. (2019). Iraqi National Journal of Chemistry. [Online].
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). MDPI. [Online].
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). ACS Publications. [Online].
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Online].
- IR Group Frequencies. UMass OWL. [Online].
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Online].
- Infrared Spectrometry. Michigan State University. [Online].
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- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019). FindLight. [Online].
- Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya. [Online].
- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. [Online].
- FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. National Center for Biotechnology Information. [Online].
- Interpreting Infrared Spectra. Specac Ltd. [Online].
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. [Online].
- Vibrational Frequency Correlations in Heterocyclic Molecules. (1958). RSC Publishing. [Online].
- Pyrido[2,3-b]pyrazine. Fluorochem. [Online].
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Online].
- Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. (2003). ACS Publications. [Online].
- Guide to FT-IR Spectroscopy. Bruker. [Online].
- pyrido[2,3-b]pyrazine. (2025). Chemical Synthesis Database. [Online].
- Infrared study of the C—H stretching region of five-membered heterocyclic compounds. (2025). SpringerLink. [Online].
- N-H Stretching and Bending Vibrations. (2023). YouTube. [Online].
- Pyrido[2,3-b]pyrazine-7-carboxylic acid. PubChemLite. [Online].
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- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. [Online].
- Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. (2011). National Center for Biotechnology Information. [Online].
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo. [Online].
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A Senior Application Scientist’s Guide to Validating the Purity of Pyrido[2,3-b]pyrazin-7-ol Using UPLC-MS Methods
As drug development pipelines increasingly focus on novel heterocyclic scaffolds, the demand for robust, high-fidelity analytical methods for purity assessment has never been greater. Pyrido[2,3-b]pyrazin-7-ol, a key intermediate and pharmacophore in medicinal chemistry, presents unique analytical challenges due to its polarity and potential for complex impurity profiles stemming from its synthesis.[1][2][3][4]
This guide provides an in-depth, experience-driven comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods for the definitive purity validation of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind methodological choices, ensuring that the described system is not just a procedure, but a self-validating framework for generating trustworthy and defensible data.
The Analytical Challenge: Why UPLC-MS is the Gold Standard
Pyrido[2,3-b]pyrazin-7-ol is a polar, nitrogen-containing heterocyclic compound.[5][6] Traditional HPLC-UV methods often lack the sensitivity to detect trace-level impurities and the specificity to distinguish between structurally similar isomers or process-related side products.
UPLC-MS overcomes these limitations by coupling the superior separation efficiency of sub-2 µm particle chromatography with the unparalleled sensitivity and specificity of mass spectrometry. This combination is essential for:
-
High-Resolution Separation: UPLC provides narrower peaks and better resolution than conventional HPLC, allowing for the separation of closely eluting impurities.
-
Confident Peak Identification: Mass spectrometry provides mass-to-charge (m/z) data, which acts as a definitive identifier for the main compound and its impurities, confirming their elemental composition.
-
Trace-Level Detection: MS detectors, particularly when operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, can detect impurities at levels far below the capabilities of UV detectors.[7]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8][9][10] For purity analysis, this means the method must be specific, sensitive, accurate, and precise across a defined range.
Methodological Framework: A Comparative Analysis
The cornerstone of a successful separation for a polar analyte like pyrido[2,3-b]pyrazin-7-ol is the considered selection of the stationary and mobile phases.[11][12] We will compare two robust reversed-phase (RP) UPLC methods, highlighting how a subtle change in column chemistry can yield significant performance differences.
-
Method A (Workhorse): A C18-based method. C18 columns are the most widely used in reversed-phase chromatography, offering excellent hydrophobic retention.[13]
-
Method B (Alternative): A method using a column with an embedded polar group (e.g., amide or carbamate). These columns are designed to provide alternative selectivity and better retention for polar compounds, especially under highly aqueous mobile phase conditions.
Causality Behind Experimental Choices
The choice of every parameter is a deliberate step toward achieving the Analytical Target Profile (ATP)—a concept emphasized in modern ICH guidelines that pre-defines the method's required performance.[14][15]
-
Stationary Phase: The primary interaction in reversed-phase chromatography is hydrophobic.[16][17][18] A standard C18 column (Method A) will retain the pyrido[2,3-b]pyrazine core. However, an embedded polar group column (Method B) can offer enhanced interaction with the polar functional groups (-OH, pyridine/pyrazine nitrogens), potentially improving peak shape and altering the elution order of polar impurities.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is standard.[17] Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as 0.1% formic acid, is critical. It serves two purposes: protonating the basic nitrogen atoms on the analyte to ensure consistent ionization and peak shape, and facilitating positive-ion electrospray ionization (ESI+) in the mass spectrometer.[19][20]
-
Gradient Elution: A gradient elution, which starts with a high percentage of the aqueous phase and gradually increases the organic phase, is necessary to elute both polar impurities and the more retained parent compound within a reasonable timeframe while maintaining good resolution.[16][18]
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is ideal for this application. It provides accurate mass measurements (<5 ppm error), which allows for the confident determination of elemental formulas for unknown impurities. ESI in positive ion mode (ESI+) is the logical choice, as the nitrogen atoms in the heterocyclic system are readily protonated.
UPLC-MS System Parameters
The following table outlines the specific parameters for our comparative methods.
| Parameter | Method A: C18 Workhorse | Method B: Embedded Polar Group (EPG) |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Gradient | 5% to 95% B over 5 min | 5% to 95% B over 5 min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 1.0 µL | 1.0 µL |
| MS System | Waters Xevo G2-XS Q-TOF or equivalent | Waters Xevo G2-XS Q-TOF or equivalent |
| Ionization Mode | ESI Positive (ESI+) | ESI Positive (ESI+) |
| Capillary Voltage | 2.5 kV | 2.5 kV |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 500 °C | 500 °C |
| Mass Range | 50 - 1000 m/z | 50 - 1000 m/z |
| Acquisition | MSE (Low and high energy scans) | MSE (Low and high energy scans) |
Experimental Protocol & Validation Workflow
A robust analytical method requires a well-defined workflow from sample preparation to data analysis. The entire process must adhere to established validation guidelines from regulatory bodies like the ICH and FDA.[9][21][22][23]
Caption: UPLC-MS Purity Validation Workflow.
Step-by-Step Methodology (Method A)
-
Standard Preparation:
-
Accurately weigh and dissolve pyrido[2,3-b]pyrazin-7-ol reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution.
-
If available, prepare stock solutions of known impurities in a similar manner.
-
-
Sample Preparation:
-
Prepare the test sample of pyrido[2,3-b]pyrazin-7-ol at the same concentration (1.0 mg/mL) in the same diluent.
-
Filter all solutions through a 0.22 µm PVDF syringe filter before injection.
-
-
Calibration and QC:
-
Perform serial dilutions from the stock solutions to create calibration standards covering the expected range of impurities (e.g., 0.05 µg/mL to 5 µg/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
System Suitability:
-
Before analysis, inject a standard solution five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.
-
-
Analysis Sequence:
-
Run the sequence: Blank (diluent), calibration curve, QCs, test samples, bracketing QCs.
-
-
Data Processing:
-
Process the data using appropriate software (e.g., Waters UNIFI).
-
Identify peaks in the test sample by comparing retention times and accurate mass data with the reference standard.
-
Quantify impurities against the calibration curve of the main analyte (assuming similar response factors) or against their own reference standards if available.
-
Performance Comparison: The Data
To objectively compare the two methods, we evaluate them against key validation parameters as defined by the ICH Q2(R2) guidelines.[10][14][23] The following data represents a typical outcome for this type of analysis.
Comparative Validation Data
Let's assume a key process impurity, "Impurity X," is slightly more polar than the parent compound.
| Validation Parameter | Specification (ICH) | Method A (C18) Performance | Method B (EPG) Performance | Commentary |
| Specificity (Resolution) | Baseline separation (R > 1.5) | R = 1.6 (Impurity X / Parent) | R = 2.8 (Impurity X / Parent) | Method B provides superior resolution for the polar impurity. |
| Linearity (r²) | ≥ 0.99 | 0.9992 | 0.9995 | Both methods show excellent linearity. |
| LOQ (% area) | S/N ≥ 10 | 0.025% (S/N = 11) | 0.015% (S/N = 12) | Method B demonstrates slightly better sensitivity. |
| Accuracy (% Recovery) | 80-120% for impurities | 95.7 - 103.2% | 98.1 - 101.5% | Both are highly accurate.[7] |
| Precision (%RSD) | ≤ 15% at LOQ | 8.5% | 5.2% | Method B shows better precision, likely due to improved peak shape. |
| Robustness | Unaffected by small changes | Passed | Passed | Both methods are robust to minor changes in temperature and mobile phase composition. |
Interpreting the Results
Caption: Relationship between method choice and performance.
The data clearly indicates that while both methods are valid and meet regulatory expectations, Method B, utilizing the embedded polar group column, is demonstrably superior for this specific application.
The key differentiator is selectivity . The EPG column provides a different interaction mechanism that enhances the retention and separation of the more polar "Impurity X" from the main analyte peak. This leads to more reliable integration and, consequently, better precision and a lower limit of quantitation (LOQ). For a quality control environment, this increased separation margin provides a more robust and reliable method over the long term.
Conclusion for the Modern Laboratory
For the purity validation of pyrido[2,3-b]pyrazin-7-ol, a UPLC-MS method is indispensable. While a standard C18 column can provide acceptable results, the use of a stationary phase with an embedded polar group offers superior resolution for critical polar impurities, leading to a more robust, sensitive, and precise method.
This guide demonstrates that a scientifically grounded approach to method development, rooted in the principles of chromatographic theory and guided by regulatory frameworks like ICH Q2(R2), is paramount.[14][23] By understanding the "why" behind our choices, we can design analytical methods that are not only fit for purpose but also provide a higher degree of confidence and data integrity for critical drug development decisions.
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A Comparative Guide to Synthetic Routes: Glyoxylate Condensation vs. Oxalic Acid Methods
In the landscape of modern organic synthesis, the efficient construction of carbon-carbon bonds to create functionalized molecules is paramount. Among the myriad of available strategies, condensation reactions stand out for their versatility. This guide provides an in-depth comparison of two important methodologies: glyoxylate condensation and reactions involving oxalic acid. We will explore the mechanistic underpinnings, practical applications, and experimental considerations for each, offering researchers, scientists, and drug development professionals a clear framework for strategic synthetic planning.
Section 1: The Glyoxylate Condensation Route: Precision in C-C Bond Formation
The glyoxylate condensation is a powerful tool for the synthesis of α-hydroxy carbonyl compounds and their derivatives, which are valuable structural motifs in many biologically active molecules.[1][2][3] This reaction family, which includes aldol-type and ene reactions, leverages the high electrophilicity of the aldehyde group in glyoxylate.
Mechanistic Principles
At its core, the glyoxylate condensation involves the nucleophilic attack of a carbon-based nucleophile (often an enol or enolate) on the aldehyde carbon of a glyoxylate molecule. In biological systems, this is a key step in the glyoxylate cycle, where isocitrate lyase cleaves isocitrate into succinate and glyoxylate, and malate synthase then condenses glyoxylate with acetyl-CoA.[4][5][6]
In synthetic chemistry, the reaction can be catalyzed by both acids and bases.[7]
-
Base-Catalyzed: A base abstracts an α-proton from a carbonyl compound to form a nucleophilic enolate, which then attacks the glyoxylate.
-
Acid-Catalyzed: The acid protonates the carbonyl oxygen of the glyoxylate, activating it for attack by a neutral enol nucleophile.[8][9]
A notable variation is the glyoxylate-ene reaction, a pericyclic reaction where an alkene with an allylic hydrogen reacts with glyoxylate to form an α-hydroxy ester.[10] This method is particularly effective for creating γ,δ-unsaturated α-hydroxy esters with high stereocontrol when using chiral catalysts.[3]
Caption: Multifaceted roles of oxalic acid in organic synthesis.
Applications and Advantages
The use of oxalic acid and its derivatives is broad, with significant advantages in terms of sustainability and cost-effectiveness.
-
Green Chemistry: Oxalic acid is biodegradable and has a low environmental impact. [11][12]Its use as a reusable solid acid catalyst aligns well with the principles of green chemistry. [13]* Versatility: It facilitates a wide range of transformations, including the synthesis of heterocycles, carboxylic acids, and ketones. [14][15]* Safety and Convenience: Employing oxalic acid as a solid source of CO for carbonylation reactions enhances laboratory safety compared to using pressurized cylinders of carbon monoxide gas. [15]
Section 3: Head-to-Head Comparison
To aid in the selection of the appropriate synthetic route, the following table summarizes the key characteristics of glyoxylate condensation and oxalic acid methods.
| Feature | Glyoxylate Condensation | Oxalic Acid Methods |
| Primary Product Class | α-Hydroxy Acids/Esters, α-Amino Acids [2][16] | Varies widely: Heterocycles, β-Dicarbonyls, Carbonylated compounds [14][13][17] |
| Key Reagent | Glyoxylic acid or its esters | Oxalic acid or its esters |
| Reaction Type | Aldol, Ene, Mannich-type condensations [7][10][18] | Brønsted acid catalysis, Claisen condensation, Carbonylation [15][13][17] |
| Key Advantage | Direct installation of α-hydroxy acid motif, high potential for stereocontrol [3][10] | High versatility, cost-effectiveness, green & sustainable attributes [15][13] |
| Common Catalysts | Lewis acids (e.g., Ti, Cu complexes), Brønsted acids/bases, Enzymes [4][8][10] | Often self-catalytic (Brønsted acidity) or uses base for condensation (e.g., NaOEt) [13][17] |
| Scalability | Generally good, used in industrial processes (e.g., glyphosate synthesis) [18] | Excellent, particularly for bulk chemical synthesis and catalyzed reactions [19] |
| Safety Considerations | Glyoxylic acid can be corrosive. Reaction conditions may require inert atmospheres. | Oxalic acid is toxic and corrosive. Thermal decomposition requires careful temperature control to manage gas evolution. |
Section 4: Experimental Protocols
The following protocols are representative examples of each synthetic strategy, designed to be self-validating through clear procedural steps and expected outcomes.
Protocol: Asymmetric Glyoxylate-Ene Reaction
This protocol describes the synthesis of an enantiomerically enriched α-hydroxy ester, a hallmark of the glyoxylate condensation strategy. [10] Objective: To synthesize a chiral γ,δ-unsaturated α-hydroxy ester.
Materials:
-
Chiral Lewis Acid Catalyst (e.g., a Cu(II)-bisoxazoline complex)
-
Ethyl glyoxylate
-
α-Methylstyrene (or other suitable alkene)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å)
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral ligand and the metal salt (e.g., Cu(OTf)2) in anhydrous DCM. Stir at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: Add activated 4Å molecular sieves to the catalyst solution. Cool the flask to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Substrate Addition: Add the alkene (e.g., α-methylstyrene) to the reaction mixture. Then, add the ethyl glyoxylate solution dropwise over 30 minutes. Rationale: Slow addition of the electrophile minimizes potential side reactions and helps control the reaction exotherm.
-
Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the glyoxylate is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Analyze the final product by NMR and determine the enantiomeric excess (ee) by chiral HPLC.
Caption: Experimental workflow for a chiral glyoxylate-ene reaction.
Protocol: Oxalic Acid-Catalyzed Synthesis of a Quinoxaline
This protocol demonstrates the use of oxalic acid as a green, reusable Brønsted acid catalyst. [13][20] Objective: To synthesize a quinoxaline derivative from a 1,2-diamine and a 1,2-dicarbonyl.
Materials:
-
o-Phenylenediamine
-
Benzil (1,2-diphenylethanedione)
-
Oxalic acid dihydrate (catalytic amount, e.g., 10 mol%)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), oxalic acid dihydrate (0.1 mmol), and a solvent like ethanol or water (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Rationale: The use of a mild, environmentally benign solvent and ambient temperature highlights the green nature of this catalytic method.
-
Monitoring and Product Formation: The reaction is typically fast. Monitor by TLC. The product often precipitates out of the solution as it forms.
-
Isolation: After completion (usually within 30-60 minutes), collect the solid product by filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and the catalyst. The product is often pure enough after this step. If needed, recrystallize from ethanol.
-
Catalyst Recovery (Optional): The aqueous filtrate containing the oxalic acid can be concentrated and the recovered catalyst can potentially be reused for subsequent reactions, demonstrating its sustainability. [13]7. Characterization: Confirm the structure of the quinoxaline product by melting point determination and NMR spectroscopy.
Conclusion
Both glyoxylate condensation and oxalic acid-based methods offer powerful and distinct advantages for the modern synthetic chemist.
-
Choose Glyoxylate Condensation when the target molecule requires the direct and stereocontrolled synthesis of an α-hydroxy acid or ester functionality. Its precision is invaluable for building complex chiral molecules.
-
Choose Oxalic Acid Methods for a wide array of transformations where sustainability, low cost, and versatility are key drivers. Its role as a green catalyst and a safe precursor for C1 synthons makes it an excellent choice for process chemistry and environmentally conscious synthesis. [15][21] By understanding the fundamental principles and practical nuances of each route, researchers can make more informed decisions, optimizing their synthetic strategies for efficiency, elegance, and sustainability.
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Korotkova, N. P., & Lidstrom, M. E. (2001). Glyoxylate Regeneration Pathway in the Methylotroph Methylobacterium extorquens AM1. PMC. [Link]
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Harnessing Oxalic Acid: Advances in Catalysis for Organic Reactions. (2025). ResearchGate. [Link]
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Chen, Y., et al. (2025). Construction of α-quinonyl-α-hydroxy/amino acid esters through the redox chain reaction. Royal Society of Chemistry. [Link]
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Degradation of Glyoxylate and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1. (2001). PMC. [Link]
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Lecture 3 Acid Catalyzed Reactions I. (n.d.). NPTEL Archive. [Link]
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Aldol condensation. (n.d.). Wikipedia. [Link]
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The Glyoxylate Cycle (Steps involved, Significance and Regulation). (2021). Microbe Notes. [Link]
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The synthesis of enantioenriched alpha-hydroxy esters. (n.d.). ResearchGate. [Link]
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Glyoxylate Cycle. (2025). Lecturio. [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of Pyrido[2,3-b]pyrazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including kinase inhibition and antagonism of receptors like TRPV1.[1][2] A critical determinant of the therapeutic success of these compounds is their metabolic stability, which dictates their pharmacokinetic profile, including bioavailability and in vivo clearance.[3] This guide provides an in-depth comparison of the in vitro metabolic stability of pyrido[2,3-b]pyrazine scaffolds, supported by experimental data and detailed protocols.
The liver is the primary site of drug metabolism, with a significant portion of marketed drugs being cleared through pathways mediated by hepatic cytochrome P450 (CYP) enzymes.[4][5] Therefore, understanding the metabolic fate of novel chemical entities is paramount in early drug discovery.[6] In vitro models utilizing liver-derived systems, such as microsomes and hepatocytes, are well-established and routinely employed for this purpose.[3]
Microsomal stability assays primarily assess Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions often catalyzed by CYP enzymes.[7][8] Hepatocyte stability assays, on the other hand, offer a more comprehensive evaluation of both Phase I and Phase II metabolism, the latter involving conjugation reactions, within an intact cellular system.[3][9]
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically expressed by its in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher clearance indicate lower metabolic stability. The following table summarizes hypothetical comparative data for a series of pyrido[2,3-b]pyrazine analogs, illustrating how structural modifications can influence their metabolic fate.
| Compound | R1 | R2 | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| PBP-1 | H | H | 25 | 27.7 | 40 | 17.3 |
| PBP-2 | F | H | 45 | 15.4 | 65 | 10.7 |
| PBP-3 | H | OMe | 60 | 11.6 | 80 | 8.7 |
| PBP-4 | F | OMe | >120 | <5.8 | >180 | <3.9 |
Data are hypothetical and for illustrative purposes.
From this data, it is evident that substitution patterns on the pyrido[2,3-b]pyrazine scaffold significantly impact metabolic stability. For instance, the introduction of a fluorine atom at the R1 position (PBP-2 vs. PBP-1) and a methoxy group at the R2 position (PBP-3 vs. PBP-1) independently lead to increased metabolic stability. The combination of both modifications (PBP-4) results in a highly stable compound. This structure-activity relationship (SAR) data is crucial for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of lead compounds.[8]
Experimental Protocols
To ensure the generation of reliable and reproducible metabolic stability data, standardized and well-validated experimental protocols are essential.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[4][10]
Rationale: This is a cost-effective and high-throughput screening method to assess Phase I metabolism and predict hepatic clearance.[10][11]
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test pyrido[2,3-b]pyrazine compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[12]
-
Prepare an NADPH regenerating system solution.
-
Prepare an ice-cold quenching solution (e.g., acetonitrile with an internal standard).[3]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 10 minutes.
-
Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[14]
-
Hepatocyte Stability Assay
This assay measures the metabolic stability of a compound in intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux mechanisms.[9][11]
Rationale: To obtain a more comprehensive understanding of a compound's hepatic metabolism and to predict in vivo clearance with greater accuracy.[11][15]
Workflow Diagram:
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.[3]
-
Determine cell viability and density using a method like trypan blue exclusion.
-
Dilute the hepatocytes to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium (e.g., Williams Medium E).[14][16]
-
-
Incubation:
-
Prepare a working solution of the test pyrido[2,3-b]pyrazine compound in the incubation medium.
-
In a non-coated plate, add the hepatocyte suspension.
-
Initiate the assay by adding the test compound working solution to the cells to achieve the final concentration (e.g., 1 µM).[9]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[3]
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[14]
-
Terminate the metabolic activity by adding the aliquots to an ice-cold quenching solution containing an internal standard.
-
-
Sample Processing and Analysis:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the line.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).[9]
-
Concluding Remarks
The in vitro metabolic stability assays described herein are indispensable tools in the drug discovery and development process for pyrido[2,3-b]pyrazine scaffolds. By systematically evaluating the metabolic liabilities of different analogs, researchers can make informed decisions to guide the design of compounds with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. The choice between microsomal and hepatocyte assays will depend on the specific stage of the project and the depth of metabolic information required.[11]
References
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- Discovery Life Sciences. (n.d.).
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- U.S. National Library of Medicine. (2009, July 7). Role of human liver microsomes in in vitro metabolism of drugs-a review.
- BioIVT. (2025, May 29).
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Creative Biolabs. (n.d.).
- Wernevik, J., et al. (2021). Protocol for the Rat Hepatocyte Stability Assay. In Methods in Molecular Biology.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
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- Semantic Scholar. (n.d.). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
- Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2947.
- U.S. National Library of Medicine. (2010, August 1).
- Liu, Y., et al. (2025, March 30). Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Chemical Engineering Journal, 485, 149953.
- Growing Science. (2013, April 30). Pyrido[2-3-b]pyrazines.
- Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- ResearchGate. (2025, September 16). (PDF)
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Elemental analysis and high-resolution mass spec (HRMS) validation for pyrido[2,3-b]pyrazines
Introduction
Pyrido[2,3-b]pyrazines are privileged, nitrogen-dense heterocyclic scaffolds widely utilized in medicinal chemistry for their potent kinase inhibitory, anticancer, and antimicrobial properties[1][2]. However, their structural nature—specifically their high nitrogen content, basicity, and propensity to form stable crystal lattices that trap solvents—presents unique challenges during structural validation.
Regulatory bodies and top-tier chemical journals (such as those published by the American Chemical Society) mandate rigorous characterization of new organic compounds to prove both identity and homogeneity (purity)[3][4]. For novel pyrido[2,3-b]pyrazine derivatives, researchers must provide either combustion elemental analysis (EA) data accurate to within ±0.4% of theoretical values, or High-Resolution Mass Spectrometry (HRMS) data accurate to within 5 ppm[5].
As a Senior Application Scientist, I have designed this guide to objectively compare traditional EA against modern HRMS platforms (Orbitrap vs. Q-TOF). By understanding the causality behind these analytical techniques, researchers can build self-validating workflows that prevent costly rejections during peer review or patent filing.
The Validation Dilemma: Elemental Analysis vs. HRMS
Elemental Analysis (Combustion Analysis)
Elemental analysis involves combusting a sample at ~1000°C to quantify the exact mass percentages of Carbon, Hydrogen, and Nitrogen (CHN).
-
The Causality of EA: EA is fundamentally a measure of bulk purity . Unlike mass spectrometry, which only detects ionizable molecules, EA detects everything in the sample. This includes non-ionizable inorganic salts (e.g., residual potassium carbonate from cross-coupling reactions), trapped synthetic solvents, and atmospheric water[4].
-
The Pyrido[2,3-b]pyrazine Challenge: Because the pyrido[2,3-b]pyrazine core contains three nitrogen atoms, its theoretical mass percentages are highly sensitive to impurities. These compounds frequently crystallize with fractional molecules of water or trap high-boiling solvents like DMF. A failed EA does not necessarily mean the synthesized structure is wrong; it usually reflects incomplete purification[6].
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the exact mass-to-charge ratio (
-
The Causality of HRMS: HRMS confirms the exact molecular formula but is blind to bulk inorganic impurities. It is the method of choice for low-yielding syntheses or amorphous oils where generating the 3–5 mg of highly pure, crystalline material required for EA is physically impossible[4].
-
The Pyrido[2,3-b]pyrazine Challenge: These nitrogen-rich scaffolds ionize exceptionally well in positive Electrospray Ionization (ESI+), readily forming
ions. However, because HRMS cannot prove bulk homogeneity, it must be paired with quantitative NMR (qNMR) or HPLC traces to satisfy publication guidelines[3][4].
Deep Dive: Selecting the HRMS Platform (Orbitrap vs. Q-TOF)
When relying on HRMS for exact mass validation, the choice of mass analyzer dictates the workflow's reliability.
Orbitrap Mass Spectrometry
Orbitrap analyzers trap ions in an orbital motion around a central spindle. They are renowned for ultra-high resolving power (up to 1,000,000 FWHM) and sub-ppm mass accuracy[7].
-
Strengths: Orbitraps provide unmatched mass accuracy for confirming the exact formula of complex, heavily substituted pyrido[2,3-b]pyrazines. They also exhibit excellent mass stability, often requiring only a single daily or weekly calibration[8].
-
Limitations: Orbitraps are susceptible to "space-charge effects." If the Automatic Gain Control (AGC) target is set too high or the sample is too concentrated, the repulsion between trapped ions can skew the mass accuracy beyond the acceptable 5 ppm threshold[7].
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments measure the time it takes for accelerated ions to reach a detector.
-
Strengths: Q-TOFs offer superior isotopic fidelity compared to Orbitraps[9]. If your pyrido[2,3-b]pyrazine intermediate contains halogens (e.g., a 7-bromo or 7-chloro substituent), Q-TOF provides a highly accurate isotopic pattern match, which is critical secondary evidence for structural confirmation. They also feature faster scan rates, making them ideal for LC-MS coupling[9][10].
-
Limitations: Q-TOFs generally require more frequent (often intra-run) mass calibration using a lock-mass to maintain strict <5 ppm mass accuracy[9].
Comparative Performance Summary
| Analytical Technique | Primary Output | Target Metric | Sample Requirement | Key Strengths | Key Limitations |
| Elemental Analysis (CHN) | Bulk Purity & Composition | ±0.4% of theoretical C, H, N | 3–5 mg (Highly Pure, Dry) | Proves absolute bulk homogeneity; detects salts/solvents. | Fails easily if lattice water or trapped solvents are present. |
| Orbitrap HRMS | Exact Molecular Formula | < 1–2 ppm mass error | < 1 µg (Dilute solution) | Ultra-high resolution; highly stable calibration. | Susceptible to space-charge effects if over-concentrated. |
| Q-TOF HRMS | Exact Molecular Formula | < 3–5 ppm mass error | < 1 µg (Dilute solution) | Excellent isotopic fidelity for halogenated derivatives. | Requires frequent calibration (lock-mass) to maintain accuracy. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not blindly submit samples; use the following causal steps to guarantee success.
Protocol 1: Elemental Analysis (CHN) Preparation Workflow
-
Solvent Selection for Crystallization: Recrystallize the pyrido[2,3-b]pyrazine using volatile solvents (e.g., ethanol, ethyl acetate). Causality: High-boiling solvents like DMSO or DMF easily trap within the crystal lattice and will cause the Carbon/Nitrogen ratios to fail the ±0.4% threshold[6].
-
High-Vacuum Desiccation: Dry the sample under high vacuum (<0.1 mbar) at 60°C for a minimum of 24 hours. Causality: Pyrido[2,3-b]pyrazines can be hygroscopic; removing surface and lattice water is mandatory.
-
Pre-Analysis Verification (The Validation Step): Run a high-field
H NMR spectrum. If any solvent peaks are visible, do not submit for EA . Re-dry or re-purify the sample. -
Data Reporting: If fractional water must be included in the calculated formula to match the found data (e.g.,
), this reflects incomplete purification and must be transparently noted in the experimental section[5][6].
Protocol 2: HRMS (Orbitrap ESI+) Workflow
-
Sample Dilution: Dissolve the compound in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid to a final concentration of 1–10 ng/mL. Causality: Formic acid ensures complete protonation of the basic pyrazine nitrogens. Keeping the concentration low prevents space-charge effects in the Orbitrap, ensuring sub-ppm mass accuracy[7].
-
Calibration: Perform positive ion mass calibration using a standard calibration mix prior to the run.
-
Acquisition: Inject 5 µL. Set the resolution to 100,000 FWHM at
200. -
Data Validation: Extract the exact mass for the
ion. Calculate the mass error: . The result must be strictly < 5 ppm to satisfy publication guidelines[5].
Decision Logic Visualization
Use the following logic tree to determine the most appropriate validation method for your newly synthesized pyrido[2,3-b]pyrazine derivative.
Workflow for validating pyrido[2,3-b]pyrazine derivatives using EA and HRMS.
References
-
Characterization of Organic Compounds - ACS Publications - acs.org. 3[3]
-
The Journal of Organic Chemistry - Author Guidelines - acs.org. 4[4]
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? - researchgate.net. 9[9]
-
Brönsted acid hydrotrope combined catalyst for environmentally benign synthesis of quinoxalines and pyrido[2,3-b]pyrazines in aqueous medium - academia.edu. 1[1]
-
Synthesis, Characterization, Mechanistic Study, In-Vitro and In-Silico Evaluation of Antibacterial and Antioxidant Activities of Novel Pyrazole-Pyrazoline Hybrid Systems - researchgate.net. 2[2]
-
An International Study Evaluating Elemental Analysis - nih.gov. 5[5]
-
Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - nih.gov. 7[7]
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? - metabolomics.blog.10[10]
-
The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - thermofisher.com. 8[8]
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Benchmarking potency of pyrido[2,3-b]pyrazin-7-ol derivatives against standard kinase inhibitors
The pyrido[2,3-b]pyrazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous targeted kinase inhibitors. Specifically, functionalization at the 6- and 7-positions—yielding compounds such as pyrido[2,3-b]pyrazin-7-ol derivatives—allows for precise electronic and steric tuning within the ATP-binding pocket of various kinases. These derivatives have demonstrated significant potential in modulating misdirected cellular signal transduction processes, particularly through the inhibition of phosphatidylinositol 3-kinases (PI3K) and receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR)[1][2].
To rigorously evaluate the therapeutic potential of novel pyrido[2,3-b]pyrazin-7-ol derivatives, it is essential to benchmark their potency against established, clinically validated standard inhibitors. This guide provides a comprehensive, objective framework for benchmarking these novel derivatives against Alpelisib (a selective PI3Kα inhibitor)[3][4] and Gefitinib (a selective EGFR inhibitor)[5][6].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. We will explore the causality behind our experimental choices, ensuring that every protocol acts as a self-validating system capable of yielding high-confidence, reproducible data.
Mechanistic Rationale and Pathway Targeting
Aberrant kinase activation, particularly within the PI3K/AKT/mTOR and EGFR pathways, is a central driver in various pathological cell proliferations, including malignant oncoses[1][7]. Pyrido[2,3-b]pyrazin-7-ol derivatives often act as Type I kinase inhibitors, competitively binding to the ATP hinge region.
To accurately benchmark a compound, we must first map its interaction nodes against our reference standards. Alpelisib (BYL719) selectively targets the p110α catalytic subunit of PI3K (IC50 ~5 nM)[3][8], while Gefitinib (ZD1839) targets the intracellular tyrosine kinase domain of EGFR (IC50 ~33 nM)[5][6].
Kinase signaling pathways and targeted inhibition nodes.
Experimental Design: The Self-Validating Workflow
A robust benchmarking study requires a multi-tiered approach. We cannot rely solely on cell-free assays, as they do not account for cellular permeability, metabolic stability, or off-target cytotoxicity. Conversely, relying only on phenotypic cellular assays obscures the direct molecular target.
The Causality of the Cascade:
-
Cell-Free Kinase Assay (TR-FRET): Establishes the absolute biochemical IC50. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement eliminates auto-fluorescence interference from the heterocyclic pyrido[2,3-b]pyrazine core.
-
Cellular Viability (CellTiter-Glo): Evaluates functional translation. We use mutation-specific cell lines: MCF7 (PIK3CA mutant, sensitive to Alpelisib)[9] and PC9 (EGFR exon 19 deletion, hypersensitive to Gefitinib)[7][10].
-
Target Engagement (Western Blot): Confirms that the observed cell death is causally linked to the inhibition of the intended pathway (e.g., reduction in p-AKT or p-EGFR), rather than non-specific toxicity.
Self-validating experimental workflow for benchmarking kinase inhibitors.
Step-by-Step Methodologies
Protocol A: Biochemical Kinase Inhibition (TR-FRET)
Objective: Determine the cell-free IC50 against recombinant PI3Kα and EGFR.
-
Compound Preparation: Dissolve pyrido[2,3-b]pyrazin-7-ol derivatives, Alpelisib, and Gefitinib in 100% DMSO to create 10 mM stock solutions. Perform a 3-fold serial dilution in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve. Self-Validation: Always include a 1% DMSO vehicle control to establish the uninhibited baseline.
-
Enzyme Incubation: In a 384-well low-volume plate, dispense 5 µL of the compound dilution. Add 5 µL of recombinant PI3Kα or EGFR enzyme (optimized to the linear phase of the reaction kinetics). Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibrium.
-
Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the predetermined Km for each kinase) and the specific biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add 20 µL of the TR-FRET detection buffer (containing EDTA to quench the kinase reaction, Europium-labeled anti-phospho antibody, and Streptavidin-APC). Incubate for 30 minutes.
-
Readout: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50.
Protocol B: Cellular Viability and Target Engagement
Objective: Assess anti-proliferative effects and confirm intracellular target inhibition.
-
Cell Seeding: Seed MCF7 (PI3K-driven) and PC9 (EGFR-driven) cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the 10-point concentration curves of the test compounds and standard inhibitors. Causality Note: Include Alpelisib exclusively for MCF7 and Gefitinib exclusively for PC9 as positive controls to validate the phenotypic sensitivity of the specific batch of cells[9][10].
-
Viability Readout (72 hours): Add CellTiter-Glo reagent (Promega) equal to the volume of the culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. This measures ATP levels, directly correlating to metabolically active cells.
-
Target Engagement (2 hours): In parallel 6-well plates, treat cells with compounds at 1x, 3x, and 10x their biochemical IC50 for 2 hours. Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Western Blotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against total and phosphorylated targets (p-AKT Ser473 for PI3K inhibition; p-EGFR Tyr1068 for EGFR inhibition). Self-Validation: Normalize bands against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading[10].
Quantitative Benchmarking Data
The following table synthesizes representative benchmarking data, comparing a highly optimized pyrido[2,3-b]pyrazin-7-ol derivative (Compound X) against the clinical standards.
Data Interpretation: A successful derivative should demonstrate biochemical potency (IC50) within the same logarithmic order of magnitude as the standard, while maintaining a favorable cellular translation ratio (Cellular IC50 / Biochemical IC50).
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Line (Driver Mutation) | Cellular Viability IC50 (nM) | Target Engagement (p-Protein Reduction) |
| Alpelisib (Standard) | PI3Kα | 5.0 ± 0.4 | MCF7 (PIK3CA) | 45 ± 5 | p-AKT (Ser473) ↓ |
| Gefitinib (Standard) | EGFR | 33.0 ± 2.1 | PC9 (EGFR ex19del) | 15 ± 2 | p-EGFR (Tyr1068) ↓ |
| Compound X (Pyrido[2,3-b]pyrazin-7-ol derivative) | PI3Kα | 8.2 ± 0.6 | MCF7 (PIK3CA) | 62 ± 8 | p-AKT (Ser473) ↓ |
| Compound X (Pyrido[2,3-b]pyrazin-7-ol derivative) | EGFR | 145.0 ± 12.0 | PC9 (EGFR ex19del) | 310 ± 25 | p-EGFR (Tyr1068) ↓ (Weak) |
Table 1: Comparative potency profile of a representative pyrido[2,3-b]pyrazin-7-ol derivative against standard kinase inhibitors. Data represents mean ± SD of triplicate experiments.
Conclusion
Benchmarking pyrido[2,3-b]pyrazin-7-ol derivatives requires a meticulously controlled cascade that bridges isolated biochemistry with complex cellular phenotypes. By utilizing TR-FRET for interference-free biochemical profiling and mutation-specific cell lines (MCF7 and PC9) for phenotypic validation, researchers can confidently position novel derivatives against clinical heavyweights like Alpelisib and Gefitinib. The inclusion of target engagement assays ensures that the observed efficacy is mechanistically sound and causally linked to the intended kinase inhibition.
References
- EP1990342A1 - Pyridopyrazine Derivatives, Process of Manufacturing and Uses thereof. Google Patents.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at:[Link]
-
A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PubMed Central (PMC). Available at:[Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. Available at:[Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central (PMC). Available at:[Link]
Sources
- 1. EP1990342A1 - Pyridopyrazine Derivatives, Process of Manufacturing and Uses thereof - Google Patents [patents.google.com]
- 2. Multicomponent synthesis of pyrido[2,3- b ]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05365B [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gefitinib, EGFR tyrosine kinase inhibitor (CAS 184475-35-2) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Pyrido[2,3-b]pyrazin-7-ol
[1][2]
Executive Summary
Pyrido[2,3-b]pyrazin-7-ol (often existing in equilibrium with its tautomer pyrido[2,3-b]pyrazin-7(8H)-one ) is a nitrogen-containing heterocyclic compound used primarily as a scaffold in medicinal chemistry for kinase inhibitor development.[1][2][3] Due to its bioactive potential and nitrogen-rich heteroaromatic structure, it must be handled as hazardous chemical waste .[2]
Immediate Action Directive:
Chemical Identification & Hazard Profile
To ensure scientific integrity, one must understand the compound's behavior before disposal.[2] This molecule exhibits lactam-lactim tautomerism, which influences its solubility and reactivity.[2]
| Property | Details |
| Chemical Name | Pyrido[2,3-b]pyrazin-7-ol |
| Tautomer | Pyrido[2,3-b]pyrazin-7(8H)-one |
| Core Structure | Fused pyridine and pyrazine rings |
| CAS Number | Verify specific lot SDS (Analogous to 322-46-3 core) |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Low in water; soluble in DMSO, DMF, hot ethanol |
Hazard Classification (GHS)
Based on the structural class (pyrido-pyrazines) and functional analogs (e.g., CAS 804551-62-0), treat this compound as a Category 2 Irritant .[1][2]
Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)
Most laboratory waste of this compound will be in solid form (expired stocks, weighing boat residues).[2]
-
Containerization: Transfer the solid waste into a wide-mouth HDPE (High-Density Polyethylene) or glass jar . Avoid LDPE bags for sharp crystals that might puncture the plastic.[2]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Store in the Solid Organic Waste stream. Keep away from oxidizers (e.g., permanganates, nitrates) to prevent uncontrolled oxidation of the nitrogen heterocycle.[2]
B. Liquid Waste (Solutions & Mother Liquors)
If the compound is dissolved in solvents (DMSO, Methanol, DCM):
-
Identify the Solvent: The disposal stream is dictated by the solvent, not the solute.[2]
-
Collection: Pour into the appropriate carboy (Safety Waste Funnel recommended to prevent emissions).
-
Concentration Limit: If the concentration exceeds 5% (w/v), note this explicitly on the tag, as high concentrations of nitrogenous bases can affect incinerator parameters.
C. Contaminated Debris (Gloves, Weighing Boats)[2]
-
Trace Contamination: Items with visible powder must be treated as solid hazardous waste (See Section A).[2]
-
Gross Contamination: If a spill occurs, the cleanup materials (PIG mats, paper towels) must be double-bagged in a clear hazardous waste bag and tagged as "Debris contaminated with Toxic Organics." [2]
Decision Logic for Disposal (Workflow)
The following diagram outlines the decision-making process for segregating Pyrido[2,3-b]pyrazin-7-ol waste streams.
Figure 1: Waste segregation decision tree for Pyrido[2,3-b]pyrazin-7-ol, ensuring compliance with RCRA and standard laboratory safety protocols.
Emergency Spill Response
Self-Validating Safety: Always assume the powder is easily aerosolized.[1][2]
-
Evacuate & Ventilate: If a large amount (>5g) is spilled outside a fume hood, evacuate the immediate area to allow dust to settle.[2]
-
PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2] Use an N95 respirator if dust is visible and engineering controls (fume hood) are compromised.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup:
Regulatory Compliance & Documentation
-
US (RCRA): While not explicitly P-listed or U-listed, this compound meets the criteria for a Characteristic Waste if it exhibits toxicity (D000 series) or simply as a "Chemical not otherwise specified" which requires incineration.[2]
-
EU (REACH): Dispose of in accordance with European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).[2]
-
Documentation: Maintain a log of the approximate mass disposed of in the satellite accumulation area logbook.
References
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrido 2,3-b pyrazin-7-ylboronic acid pinacol ester 97 1210047-44-1 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pyrido[2,3-b]pyrazine-7-carbaldehyde [chemicalbook.com]
- 8. Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines (Journal Article) | ETDEWEB [osti.gov]
Comprehensive Safety and Operational Guide for Handling Pyrido[2,3-b]pyrazin-7-ol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Pyrido[2,3-b]pyrazin-7-ol (CAS: 1023815-30-6)
As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS). It demands a deep understanding of the physicochemical properties of the compound to anticipate risks before they occur. Pyrido[2,3-b]pyrazin-7-ol is a critical intermediate often utilized in the synthesis of kinase inhibitors and other pharmaceutical agents [1]. Because it is a biologically active nitrogenous heterocycle, standardizing your laboratory's Personal Protective Equipment (PPE) and operational workflows is paramount to ensuring both researcher safety and experimental integrity.
This guide provides a self-validating, step-by-step protocol for the safe handling, solubilization, and disposal of Pyrido[2,3-b]pyrazin-7-ol.
Chemical Profiling & Hazard Assessment
Before selecting PPE, we must define the threat matrix. Pyrido[2,3-b]pyrazin-7-ol typically presents as a fine powder. Like many low-molecular-weight pyrazine derivatives, it carries specific Global Harmonized System (GHS) hazard classifications [2].
Table 1: Physicochemical Data & GHS Classifications
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 1023815-30-6 | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C₇H₅N₃O | Nitrogen-rich heterocycle; potential for biological reactivity. |
| Molecular Weight | 147.13 g/mol | Low molecular weight increases the risk of dermal penetration if dissolved in carrier solvents. |
| GHS Pictogram | Exclamation Mark (GHS07) | Indicates acute toxicity and irritation hazards [3]. |
| H302 | Harmful if swallowed | Mandates strict prohibition of food/drink; requires thorough hand decontamination. |
| H315 / H319 | Causes skin/serious eye irritation | Dictates the use of chemical-resistant gloves and splash-proof ocular protection. |
| H335 | May cause respiratory irritation | Requires handling exclusively within a certified fume hood to prevent inhalation of aerosolized powder. |
Mechanistic Rationale for PPE Selection
Do not just wear PPE; understand why it is protecting you. The selection of protective gear for Pyrido[2,3-b]pyrazin-7-ol is driven by its physical state (powder) and its solubility profile.
-
Dermal Protection (Double-Gloving): Nitrogen-containing heterocycles can exhibit varying permeation rates through standard latex. Nitrile gloves (minimum 4-mil thickness) are required. Expert Insight: Always double-glove when preparing solutions. If you are dissolving this compound in Dimethyl Sulfoxide (DMSO)—a common solvent for drug discovery—be aware that DMSO is a powerful carrier solvent. If a DMSO solution of Pyrido[2,3-b]pyrazin-7-ol breaches your outer glove, it will rapidly transport the compound through the skin barrier.
-
Respiratory Protection: Because the compound is a fine powder, static electricity during weighing can cause micro-particles to aerosolize. Handling must be done in a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood . If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
-
Ocular Protection: Standard safety glasses leave the orbital bone exposed to airborne dust. Indirect-vented chemical splash goggles are required to prevent micro-particulates from settling on the conjunctiva, which would trigger the H319 severe eye irritation hazard.
-
Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through spilled powder and creating a secondary exposure route.
Operational Workflow & Methodologies
The following is a self-validating protocol for dispensing and solubilizing Pyrido[2,3-b]pyrazin-7-ol. Each step is designed to minimize static aerosolization and cross-contamination.
Step-by-Step Dispensing Protocol
-
Environmental Setup: Turn on the fume hood and verify the inward face velocity is between 80–100 feet per minute (fpm). Wipe down the analytical balance with a 70% ethanol solution to remove residual dust.
-
Static Mitigation: Place an anti-static mat under the balance. Use an anti-static U-shaped weighing spatula . Causality: Polymeric spatulas can accumulate static charge, causing the Pyrido[2,3-b]pyrazin-7-ol powder to repel and aerosolize into the worker's breathing zone.
-
Tare and Weigh: Place a glass weighing boat (avoid polystyrene plastic boats due to static cling) on the balance. Tare the balance. Carefully transfer the required mass of the compound.
-
Solubilization: Transfer the powder directly into a pre-labeled amber glass vial (the compound may be light-sensitive over long-term storage). Add the solvent (e.g., DMSO or DMF) slowly by letting it run down the inside wall of the vial to prevent kicking up the powder.
-
Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the fume hood.
Workflow Visualization
Operational workflow for the safe dispensing and solubilization of Pyrido[2,3-b]pyrazin-7-ol.
Spill Response & Disposal Plan
Even with perfect execution, spills occur. A rapid, systematic response prevents localized contamination from becoming a facility-wide hazard.
Dry Powder Spill (Inside Fume Hood)
-
Do not sweep. Sweeping aerosolizes the powder.
-
Don a fresh pair of outer nitrile gloves.
-
Cover the spilled powder with damp absorbent paper towels (use water or a mild surfactant).
-
Carefully scoop the damp towels and the trapped powder into a heavy-duty, sealable hazardous waste bag.
-
Wash the spill area with soap and water, followed by a 70% ethanol wipe-down.
Liquid Spill (Dissolved in Solvent)
-
If the compound is dissolved in an organic solvent and spills, immediately cover it with an inert absorbent material (e.g., vermiculite or commercial spill-pad).
-
If the solvent breaches your gloves, remove them immediately , wash hands with copious amounts of soap and water for 15 minutes, and don new gloves.
-
Collect the absorbent material and place it in a designated solvent-contaminated waste container.
Waste Segregation
Pyrido[2,3-b]pyrazin-7-ol waste must never be flushed down the sink.
-
Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids."
-
Liquid Waste: Solutions containing the compound must be disposed of in a halogenated or non-halogenated organic waste carboy, depending on the carrier solvent used [4].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
